Product packaging for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1000341-69-4)

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613914
CAS No.: 1000341-69-4
M. Wt: 275.93 g/mol
InChI Key: QVELAICZDMCCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4Br2N2 B1613914 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVELAICZDMCCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646772
Record name 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-69-4
Record name 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold for drug discovery and development. The narrative emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that ensure a robust and reproducible synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this synthetic route.

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, is a "privileged" structure in medicinal chemistry. Its rigid, bicyclic framework and hydrogen bonding capabilities make it an ideal backbone for designing potent and selective inhibitors of various biological targets, particularly protein kinases.[1][2] The introduction of bromine atoms at specific positions, as in this compound, serves a dual purpose. Firstly, it provides crucial steric and electronic modifications that can enhance binding affinity and selectivity. Secondly, the bromo-substituents act as versatile synthetic handles, enabling further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), thereby facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]

This guide delineates a logical and efficient two-part synthetic strategy, beginning with the construction of the core bicyclic system to yield a mono-brominated intermediate, followed by a highly regioselective second bromination to furnish the target compound.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic disconnection of the target molecule. The C3-bromo bond is identified as the most feasible final-step installation, leveraging the innate reactivity of the pyrrole ring. This leads back to the key intermediate, 6-Bromo-1H-pyrrolo[3,2-c]pyridine. This intermediate can be constructed via a multi-step sequence from a simple, commercially available pyridine derivative.

G Target This compound Intermediate1 6-Bromo-1H-pyrrolo[3,2-c]pyridine Target->Intermediate1 Electrophilic Bromination Intermediate2 (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide Intermediate1->Intermediate2 Reductive Cyclization Intermediate3 2-Bromo-5-methyl-4-nitropyridine 1-oxide Intermediate2->Intermediate3 Vinylation StartingMaterial 2-Bromo-5-methylpyridine Intermediate3->StartingMaterial N-Oxidation & Nitration

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 6-Bromo-1H-pyrrolo[3,2-c]pyridine

The construction of the pyrrolo[3,2-c]pyridine core is a multi-step process that requires careful control of reaction conditions. The following protocol is adapted from established literature procedures, which have been demonstrated to be robust and scalable.[3][4]

Synthetic Workflow Overview

The pathway begins with the functionalization of 2-bromo-5-methylpyridine, proceeding through N-oxidation and nitration, followed by the formation of a key enamine intermediate, and concluding with a reductive cyclization to form the fused pyrrole ring.

G cluster_0 Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine A 2-Bromo-5- methylpyridine B 2-Bromo-5-methyl- pyridine 1-oxide A->B m-CPBA C 2-Bromo-5-methyl- 4-nitropyridine 1-oxide B->C H₂SO₄, HNO₃ D (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo [3,2-c]pyridine D->E Fe, Acetic Acid

Caption: Workflow for the synthesis of the key intermediate.
Detailed Experimental Protocols

Step 1: N-Oxidation of 2-Bromo-5-methylpyridine

  • Causality: The N-oxidation of the pyridine ring is a critical activating step. The resulting N-oxide functionality directs the subsequent electrophilic nitration to the C4 position and is essential for the final cyclization mechanism. m-Chloroperoxybenzoic acid (m-CPBA) is a standard, effective reagent for this transformation.

  • Protocol:

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane, DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (approx. 1.2 eq) portion-wise, maintaining the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration of 2-Bromo-5-methylpyridine 1-oxide

  • Causality: The electron-donating effect of the N-oxide group directs the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, to the C4 position. This nitro group is a precursor to the amine required for the pyrrole ring formation.

  • Protocol:

    • Add 2-bromo-5-methylpyridine 1-oxide (1.0 eq) cautiously to concentrated sulfuric acid at 0 °C.

    • Add fuming nitric acid (approx. 1.5 eq) dropwise, keeping the temperature below 10 °C.

    • Stir the mixture at elevated temperature (e.g., 60-70 °C) for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets or concentrated NH₄OH) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Formation of the Enamine Intermediate

  • Causality: The methyl group is activated by the adjacent nitro and N-oxide groups. It reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous nitro compound (an enamine), which is the direct precursor for the reductive cyclization.[3]

  • Protocol:

    • Suspend 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add DMF-DMA (approx. 3.0 eq) and heat the mixture (e.g., 100-110 °C) for 3-5 hours.

    • Cool the reaction mixture and pour into water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide.

Step 4: Reductive Cyclization

  • Causality: Iron powder in acetic acid is a classic and effective reagent system for the reduction of an aromatic nitro group to an amine. In this case, the reduction occurs concurrently with the reductive cyclization of the enamine and elimination of the N-oxide and dimethylamine moieties to form the aromatic pyrrole ring.[3]

  • Protocol:

    • Add the enamine intermediate (1.0 eq) and iron powder (approx. 4.0 eq) to glacial acetic acid.

    • Heat the mixture to 100 °C and stir vigorously for 5 hours.

    • Cool the mixture, filter through a pad of celite to remove iron salts, and rinse the pad with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Neutralize the residue with a saturated aqueous solution of sodium carbonate and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to afford 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

Data Summary for Intermediate Synthesis
StepKey ReagentsSolventTemperatureTypical Yield
1m-CPBADCM0 °C to RT>90%
2H₂SO₄, fuming HNO₃-0 °C to 70 °C70-80%
3DMF-DMADMF110 °C85-95%
4Fe powder, Acetic AcidAcetic Acid100 °C60-70%

Part II: Regioselective Synthesis of this compound

With the 6-bromo intermediate in hand, the final step is a selective bromination of the electron-rich pyrrole ring.

Mechanistic Rationale and Regioselectivity

The 1H-pyrrolo[3,2-c]pyridine core is isoelectronic to indole. In electrophilic aromatic substitution (SEAr) reactions, indole exhibits a strong preference for substitution at the C3 position.[5][6] This is because the cationic Wheland intermediate formed by attack at C3 is significantly more stable, as the positive charge can be delocalized over two atoms (C2 and the nitrogen atom) without disrupting the aromaticity of the fused benzene (or in this case, pyridine) ring.[6] The pyridine ring is already deactivated by the electron-withdrawing effect of the nitrogen atom and the bromo-substituent at C6, further ensuring that the electrophilic attack will occur on the pyrrole moiety.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It is a mild, solid, and easy-to-handle source of electrophilic bromine (Br⁺), which minimizes over-bromination and side reactions often associated with using elemental bromine (Br₂).[7][8]

Proposed Experimental Protocol

G cluster_1 Final Step: C3-Bromination Start 6-Bromo-1H-pyrrolo [3,2-c]pyridine End 3,6-Dibromo-1H-pyrrolo [3,2-c]pyridine Start->End N-Bromosuccinimide (NBS) THF, 0 °C to RT

Caption: Proposed final bromination step.
  • Protocol:

    • Dissolve 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) in one portion.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The product should appear as a new, less polar spot compared to the starting material. The reaction is typically complete within 1-3 hours.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by silica gel column chromatography or recrystallization to yield pure this compound.

  • Self-Validating System & Characterization: The protocol's integrity is maintained through rigorous monitoring. The disappearance of the starting material and the appearance of a single major product spot on TLC/LC-MS provides real-time validation of the reaction's success. The final structure must be unequivocally confirmed through standard analytical techniques:

    • ¹H NMR: Expect disappearance of the C3-proton signal and characteristic shifts in the remaining aromatic protons.

    • ¹³C NMR: Expect the appearance of a new quaternary carbon signal corresponding to C3-Br.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the exact mass of C₇H₄Br₂N₂ and exhibit the characteristic isotopic pattern for a dibrominated compound.

Summary and Outlook

This guide presents a comprehensive and logically structured synthetic route to this compound. The strategy relies on a well-documented, multi-step construction of the 6-bromo-7-azaindole core, followed by a mechanistically sound and highly regioselective bromination at the C3 position using N-Bromosuccinimide. By explaining the causality behind each experimental choice and providing a framework for reaction monitoring and validation, this document equips researchers and drug development professionals with the necessary knowledge to confidently synthesize this valuable chemical building block for the advancement of their research programs.

References

An In-depth Technical Guide to the Spectroscopic Profile of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The 1H-pyrrolo[3,2-c]pyridine Core in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been investigated for their potential as kinase inhibitors, anticancer agents, and for other therapeutic applications. The introduction of halogen substituents, such as bromine, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of the spectroscopic properties of key intermediates like 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is therefore crucial for structure elucidation, reaction monitoring, and quality control in the synthesis of more complex derivatives.

Molecular Structure and Properties:

  • Systematic Name: this compound

  • CAS Number: 1000341-69-4

  • Molecular Formula: C₇H₄Br₂N₂

  • Molecular Weight: 275.93 g/mol

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, based on the analysis of structurally similar compounds and the known effects of bromine substitution on aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HH1 (N-H, pyrrole)
~8.5s1HH7
~7.8s1HH2
~7.6s1HH4

Interpretation and Rationale:

  • N-H Proton (H1): The proton on the pyrrole nitrogen is expected to be a broad singlet at a downfield chemical shift (~12.5 ppm) due to hydrogen bonding with the DMSO solvent and the deshielding effect of the aromatic system.

  • Pyridine and Pyrrole Protons (H7, H2, H4): The protons on the heterocyclic rings are anticipated to appear as singlets due to the absence of adjacent protons for coupling. The bromine atoms at positions 3 and 6 will influence the electron density and thus the chemical shifts of the remaining protons. The H7 proton, being on the pyridine ring, is expected at the most downfield position among the C-H protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~145C7a
~142C7
~135C5a
~130C4
~125C2
~115C3
~110C6

Interpretation and Rationale:

The carbon signals are predicted based on the general chemical shifts for the 1H-pyrrolo[3,2-c]pyridine core, with adjustments for the effects of the two bromine substituents. The carbons directly attached to the bromine atoms (C3 and C6) are expected to be significantly shielded compared to their unsubstituted counterparts. The quaternary carbons (C7a and C5a) will appear at the downfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d6 transfer Transfer to a 5 mm NMR tube dissolve->transfer spectrometer Acquire 1H and 13C spectra on a 400-500 MHz spectrometer transfer->spectrometer parameters Set appropriate acquisition parameters (e.g., pulse sequence, number of scans) spectrometer->parameters ft Apply Fourier transformation parameters->ft phase Phase and baseline correction ft->phase integrate Integrate 1H signals and pick 13C peaks phase->integrate

Caption: A generalized workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer (e.g., a 400 or 500 MHz instrument).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For the ¹³C spectrum, a proton-decoupled sequence should be used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretching (pyrrole)
~3100-3000MediumC-H stretching (aromatic)
~1600, ~1470MediumC=C and C=N stretching (ring)
~1400-1000StrongRing vibrations
~800-700StrongC-H bending (out-of-plane)
~600-500MediumC-Br stretching

Interpretation and Rationale:

  • N-H Stretch: A characteristic sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the pyrrole ring.

  • Aromatic C-H Stretch: Absorptions in the 3100-3000 cm⁻¹ region are typical for C-H stretching vibrations in aromatic systems.

  • Ring Vibrations: The complex pattern of bands in the 1600-1000 cm⁻¹ region, often referred to as the "fingerprint region," arises from the various stretching and bending vibrations of the fused heterocyclic ring system.

  • C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_data_acquisition Data Acquisition cluster_processing Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_background Collect a background spectrum apply_pressure->collect_background collect_sample Collect the sample spectrum collect_background->collect_sample atr_correction Apply ATR correction collect_sample->atr_correction baseline_correction Perform baseline correction atr_correction->baseline_correction

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Protocol:

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for solid samples as it requires minimal sample preparation.

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal should be recorded. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

  • Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal. Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the IR spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, an ATR correction can be applied using the spectrometer's software.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
274, 276, 278[M]⁺ (Molecular ion peak cluster)
195, 197[M-Br]⁺
116[M-2Br]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a molecular ion peak cluster with a characteristic 1:2:1 intensity ratio at m/z values corresponding to the different isotopic combinations.

  • Fragmentation: Under electron ionization (EI) conditions, the molecule is expected to fragment through the loss of one or both bromine atoms, leading to the fragment ions shown in the table.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_processing Data Analysis dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the sample into the mass spectrometer (e.g., via direct infusion or GC/LC) dissolve->inject ionize Ionize the sample (e.g., using EI or ESI) inject->ionize analyze Analyze the ions in the mass analyzer ionize->analyze identify_M Identify the molecular ion peak cluster analyze->identify_M analyze_fragments Analyze the fragmentation pattern identify_M->analyze_fragments confirm_composition Confirm elemental composition with high-resolution MS analyze_fragments->confirm_composition

Caption: A general workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer, for example, one coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS), or a system with a direct infusion probe.

  • Ionization: For a volatile compound, Electron Ionization (EI) is a suitable method. For less volatile samples or for obtaining a softer ionization, Electrospray Ionization (ESI) can be used.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, it is highly recommended to perform HRMS analysis, which can determine the m/z value with high accuracy.

Conclusion

This technical guide has presented a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, we have established a solid foundation for the interpretation of its NMR, IR, and MS spectra. The provided experimental protocols offer practical guidance for researchers aiming to synthesize and characterize this important heterocyclic building block. As the development of novel therapeutics based on the 1H-pyrrolo[3,2-c]pyridine scaffold continues, the information contained within this guide will serve as a valuable resource for the scientific community.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages foundational NMR principles and comparative analysis with structurally related pyrrolopyridine derivatives to predict and interpret its spectral characteristics. This guide serves as a predictive framework for researchers working with this and similar scaffolds, offering insights into the causal relationships between molecular structure and NMR spectral features.

Introduction: The Structural Significance of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural similarity to purine bases makes it a compelling building block in the design of kinase inhibitors, anticancer agents, and other therapeutics. The introduction of bromine atoms at the 3- and 6-positions significantly modulates the electronic properties and reactivity of the core structure, making this compound a valuable intermediate for further functionalization through cross-coupling reactions.

Accurate structural confirmation of such intermediates is paramount. NMR spectroscopy provides a non-destructive and highly informative method to ascertain the precise arrangement of atoms and the electronic environment within the molecule. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of this compound, providing a robust analytical benchmark.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring signals for the three aromatic protons and one N-H proton of the pyrrole ring. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the diamagnetic anisotropy of the aromatic rings, and the inductive effects of the bromine substituents.

Structural Overview and Proton Numbering

To facilitate the discussion, the standard IUPAC numbering for the 1H-pyrrolo[3,2-c]pyridine ring system will be used.

An In-depth Technical Guide to the Solubility and Stability of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in pharmaceutical research and development. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this molecule.

Introduction

This compound belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The physicochemical properties of solubility and stability are paramount in the drug development cascade, influencing everything from formulation design to in vivo efficacy and shelf-life. A thorough understanding of these parameters for this compound is therefore a critical first step in its evaluation as a potential drug candidate.

This document outlines the experimental framework for determining the aqueous and organic solubility of this compound, as well as its intrinsic stability under various stress conditions. The methodologies are based on established principles of pharmaceutical analysis and are designed to yield reliable and reproducible data.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Poor solubility can lead to challenges in formulation and absorption.[3] This section details the protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[3] This provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution and is particularly useful in early drug discovery.[3][4]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer, which quantifies the amount of scattered light from precipitated particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement.[4][5] The shake-flask method is the most common approach for determining thermodynamic solubility.[5]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the supernatant containing the dissolved compound from the undissolved solid by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[6]

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or mg/L).

Data Presentation: Solubility Profile of this compound
Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25To be determinedShake-Flask
PBS (pH 5.0)37To be determinedShake-Flask
PBS (pH 7.4)37To be determinedShake-Flask
Ethanol25To be determinedShake-Flask
Methanol25To be determinedShake-Flask
Acetonitrile25To be determinedShake-Flask
DMSO25To be determinedShake-Flask
PBS (pH 7.4)25To be determinedKinetic Nephelometry

Visualization of Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add Aqueous Buffer k_dilute->k_add_buffer k_incubate Incubate & Measure (Nephelometry) k_add_buffer->k_incubate k_result Kinetic Solubility Value k_incubate->k_result t_start Excess Solid in Solvent t_equilibrate Shake/Agitate (24-48h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify HPLC Analysis of Supernatant t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result compound This compound compound->k_start compound->t_start

Caption: Workflow for determining kinetic and thermodynamic solubility.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing a stability-indicating analytical method.[7] Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies to intentionally degrade the compound.[7][8]

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or excipients.[9][10] The development of such a method is a prerequisite for stability studies.

  • Column and Mobile Phase Screening: Screen various HPLC columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers like phosphate, formate, or acetate) to achieve optimal separation of the parent compound from any potential degradants.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies (see section 2.2) to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Method Validation: Validate the final HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11]

Forced Degradation Studies

The following stress conditions are recommended to investigate the intrinsic stability of this compound.[7][12]

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 N HCl.

    • Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize with 0.1 N NaOH, and analyze by the stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Follow the procedure for acidic hydrolysis, but use 0.1 N NaOH instead of 0.1 N HCl.

    • Neutralize the aliquots with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period.

    • Analyze aliquots at various time points by HPLC.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80-100 °C) for a specified duration.

    • Also, prepare a solution of the compound and incubate it at a high temperature.

    • At various time points, dissolve the solid or dilute the solution and analyze by HPLC.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the samples by HPLC.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionReagent/TemperatureDuration% DegradationNumber of DegradantsObservations
Acid Hydrolysis0.1 N HCl24 hTo be determinedTo be determinede.g., Color change
Basic Hydrolysis0.1 N NaOH24 hTo be determinedTo be determinede.g., Precipitation
Oxidation3% H₂O₂24 hTo be determinedTo be determined
Thermal (Solid)80 °C7 daysTo be determinedTo be determined
Thermal (Solution)80 °C7 daysTo be determinedTo be determined
Photolytic (Solid)ICH Q1B-To be determinedTo be determined
Photolytic (Solution)ICH Q1B-To be determinedTo be determined

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions compound This compound (in solution or solid state) acid Acidic Hydrolysis (0.1N HCl, Heat) compound->acid base Basic Hydrolysis (0.1N NaOH, Heat) compound->base oxidation Oxidation (3% H₂O₂) compound->oxidation thermal Thermal (Elevated Temp.) compound->thermal photo Photolytic (ICH Q1B Light) compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Pathways Quantify Degradation Assess Peak Purity analysis->results

References

An In-depth Technical Guide to 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it a cornerstone for the development of a wide array of biologically active molecules. This scaffold is a key component in compounds designed to interact with various biological targets, including kinases and microtubules.[1] The derivatization of this core structure, such as through halogenation, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a specific derivative that holds potential as a key intermediate in the synthesis of more complex molecules for drug discovery and development. This guide provides a comprehensive overview of its known physical properties, contextual data from related compounds, and insights into its synthetic pathways and potential applications.

Chemical Identity and Structure

The fundamental identifying characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
CAS Number 1000341-69-4
Synonyms 3,6-Dibromo-5-azaindole
Appearance Solid (predicted)

dot

Synthesis_Workflow Start Substituted Pyridine Step1 Nitration Start->Step1 Intermediate1 Nitropyridine Derivative Step1->Intermediate1 Step2 Functionalization Intermediate1->Step2 Intermediate2 Key Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product1 Brominated 1H-pyrrolo[3,2-c]pyridine Step3->Product1 Step4 Further Bromination Product1->Step4 FinalProduct This compound Step4->FinalProduct

References

Methodological & Application

Topic: The Strategic Utility of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Advanced Organic Synthesis Professional

This document serves as a detailed application note for researchers, medicinal chemists, and professionals in drug development. It outlines the synthetic versatility of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block. The focus is on leveraging its unique structural features for the construction of complex, biologically active molecules.

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in medicinal chemistry. Its structure is present in numerous compounds targeting a range of diseases, including cancer and inflammatory conditions.[1][2] The bicyclic system mimics the purine structure, allowing it to interact with various biological targets, particularly protein kinases.[2][3]

This compound emerges as a particularly valuable starting material. The presence of two bromine atoms at electronically distinct positions (the C3 of the pyrrole ring and the C6 of the pyridine ring) provides two reactive handles for sequential and regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and modular construction of diverse chemical libraries for drug discovery programs.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bonds are ideal substrates for forming new carbon-carbon and carbon-nitrogen bonds with high efficiency and predictability.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most utilized reaction for derivatizing this scaffold, enabling the introduction of a wide array of aryl and heteroaryl substituents. This reaction is fundamental to the synthesis of diarylamide and diarylurea compounds that have shown potent FMS kinase inhibitory activity.[2]

Causality Behind Experimental Choices:

  • Catalyst: A Palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the standard choice. The catalyst undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential. Its role is to activate the boronic acid partner for the crucial transmetalation step with the palladium complex.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the reaction kinetics.

  • Inert Atmosphere: These reactions must be performed under an inert atmosphere (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which would otherwise terminate the catalytic cycle.

G cluster_workflow General Cross-Coupling Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 3,6-Dibromo-1H- pyrrolo[3,2-c]pyridine suzuki_reagents Arylboronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O start->suzuki_reagents buchwald_reagents Amine (R-NH₂) Pd Catalyst, Ligand Base (e.g., NaOtBu) start->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base Solvent start->sonogashira_reagents suzuki_product Aryl-substituted Pyrrolopyridine suzuki_reagents->suzuki_product buchwald_product Amino-substituted Pyrrolopyridine buchwald_reagents->buchwald_product sonogashira_product Alkynyl-substituted Pyrrolopyridine sonogashira_reagents->sonogashira_product

Caption: Versatile cross-coupling reactions of the dibromo scaffold.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The introduction of nitrogen-based substituents is critical for modulating the pharmacological properties of drug candidates, such as solubility and hydrogen bonding capacity. The Buchwald-Hartwig amination provides a direct route to N-aryl and N-alkyl derivatives. While direct examples on the 3,6-dibromo scaffold are specific to proprietary drug synthesis, the principles are well-established for related halo-aminopyridines.[4]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction requires a sophisticated catalyst system. Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are used in combination with sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate the amine coupling partner.[4]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling enables the installation of alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclizations) or as key structural elements in their own right. This reaction expands the accessible chemical space significantly.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction famously uses a dual catalytic system: a palladium catalyst (like Pd(PPh₃)₂Cl₂) to activate the aryl bromide and a copper(I) salt (like CuI) to activate the terminal alkyne.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used both as the base and often as the solvent. It neutralizes the HBr formed during the reaction.

Application Case Study: Synthesis of Colchicine-Binding Site Inhibitors

A compelling application of this scaffold is in the synthesis of potent anticancer agents that act as tubulin polymerization inhibitors.[5][6] A recently developed series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines demonstrated excellent antitumor activities.[5] The synthesis highlights a strategic, multi-step use of the pyrrolopyridine core.

The key steps involve:

  • N-Arylation: The pyrrole nitrogen of an intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is first coupled with 3,4,5-trimethoxyphenylboronic acid. This step is crucial for installing a group known to interact with the colchicine binding site on tubulin.

  • Suzuki Coupling: The remaining bromine at the C6 position is then subjected to a Suzuki coupling with various arylboronic acids to generate a library of final compounds.

G A 6-Bromo-1H- pyrrolo[3,2-c]pyridine B Step 1: N-Arylation (Chan-Lam Coupling) Reagents: 3,4,5-trimethoxyphenylboronic acid Cu(OAc)₂, Pyridine, K₂CO₃ A->B C Intermediate 16: 6-Bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine B->C D Step 2: Suzuki Coupling Reagents: Arylboronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O C->D E Final Products: 6-Aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridines D->E

Caption: Synthetic pathway to potent anticancer agents.[5]

Biological Activity Data

The following table summarizes the in vitro antiproliferative activity of selected final compounds from this study, demonstrating the effectiveness of this synthetic strategy.

Compound IDB-Ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10b o-tolyl1.121.351.54
10r Pyridin-3-yl0.330.410.52
10t Indol-5-yl0.120.150.21
CA-4(Positive Control)0.0050.0040.003
Data sourced from Zhang et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[5][6]

Detailed Experimental Protocols

The following protocols are representative examples based on published procedures and established chemical principles.[5]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6 Position

This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[5]

Objective: To couple an arylboronic acid with 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Substituted Phenylboronic Acid (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (5.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 eq)

  • 1,4-Dioxane

  • Water (H₂O)

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Microwave reactor or conventional heating setup

Procedure:

  • Vessel Preparation: To a microwave reaction vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 eq), the corresponding arylboronic acid (0.15 mmol, 1.5 eq), K₂CO₃ (0.5 mmol, 5.0 eq), and Pd(PPh₃)₄ (0.006 mmol, 0.06 eq).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.

  • Degassing: Seal the vial and carefully degas the mixture by bubbling N₂ or Ar gas through the solution for 10-15 minutes. This step is critical to remove oxygen, which can poison the catalyst.

  • Reaction: Place the sealed vial in the microwave reactor and heat to 125 °C for 25-30 minutes. Alternatively, the mixture can be heated at reflux (approx. 100 °C) under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Hypothetical Procedure for Buchwald-Hartwig Amination at the C3 or C6 Position

Objective: To couple a primary or secondary amine with this compound. Note: Regioselectivity may vary and would require experimental optimization.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq) or Pd₂(dba)₃ (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Nitrogen (N₂) or Argon (Ar) gas supply

Procedure:

  • Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere (glovebox recommended), combine Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the aminated product.

Conclusion

This compound is a high-value, versatile scaffold for the synthesis of complex heterocyclic molecules. Its utility is primarily demonstrated through selective and sequential palladium-catalyzed cross-coupling reactions, which allow for the modular construction of targeted libraries. As evidenced by its successful application in the development of potent anticancer agents, this building block provides a reliable and strategic entry point for drug discovery programs aimed at kinase inhibition and other therapeutic areas.

References

Application Notes & Protocols: Strategic Arylation of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Value of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique bicyclic structure, combining the features of a pyrrole and a pyridine ring, is a cornerstone in the design of compounds targeting a range of biological entities, including various protein kinases.[1] Derivatives of this scaffold have shown potential as potent anticancer agents, FMS kinase inhibitors, and modulators of other critical cellular pathways.[1][2]

The functionalization of this core is paramount for exploring the structure-activity relationship (SAR) and developing novel therapeutics. Among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between a halide and an organoboron species, offering a robust and versatile method for introducing aryl and heteroaryl moieties.[3] This guide provides a detailed examination of the strategic application of Suzuki coupling to 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, focusing on achieving regioselective mono- and di-arylation.

Core Principles: The "Why" Behind the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a multi-step catalytic process that elegantly forges a new C-C bond.[3] Understanding the mechanism is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halogen (C-Br) bond of the heteroaryl halide. This is typically the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex. The reactivity of the C-Br bond is critical; bonds at electron-deficient positions are more susceptible to oxidative addition.[4]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex. This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center, replacing the halide.[5]

  • Reductive Elimination : The final step involves the two organic groups (the heteroaryl and the aryl) coupling together and leaving the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-rich ligands on the palladium catalyst often promote this final step.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Rate-Limiting) pd0->oa Ar¹-Br pd2_halide Ar¹-Pd(II)L₂-Br oa->pd2_halide tm Transmetalation pd2_halide->tm Ar²-B(OH)₂ + Base pd2_aryl Ar¹-Pd(II)L₂-Ar² tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Application Note: Regioselectivity in this compound

The primary challenge when working with this compound is controlling which bromine atom reacts first. The site selectivity is governed by the electronic properties of the heterocyclic core.

  • C6-Position (Pyridine Ring) : This position is on the electron-deficient pyridine ring. The electronegative nitrogen atom withdraws electron density, making the attached carbon more electrophilic and the C6-Br bond more polarized. This renders it more susceptible to oxidative addition by the Pd(0) catalyst.

  • C3-Position (Pyrrole Ring) : This position is on the electron-rich pyrrole ring. The pyrrole nitrogen lone pair contributes to the aromatic system, increasing electron density. Consequently, the C3-Br bond is less electrophilic and less reactive toward oxidative addition compared to the C6-Br bond.

Therefore, under standard Suzuki conditions, mono-arylation is strongly predicted to occur selectively at the C6-position. Achieving arylation at the C3 position typically requires that the C6 position has already reacted. This inherent reactivity difference is the foundation for developing selective mono-arylation and sequential di-arylation protocols.[4][7]

Experimental Protocols & Methodologies

General Considerations:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. Degassing solvents is crucial.[8]

  • Reagent Quality: The quality of the catalyst, base, and boronic acid is critical. Boronic acids can degrade over time; using fresh or properly stored reagents is recommended.[3]

Protocol 1: Selective Mono-Arylation at the C6-Position

This protocol is designed to selectively couple an arylboronic acid at the more reactive C6 position of the dibromo scaffold, leaving the C3-bromo substituent intact for subsequent functionalization. A classic and reliable catalyst like Pd(PPh₃)₄ is well-suited for this transformation.[8]

Workflow Diagram:

Mono_Arylation_Workflow start Start: Reagents setup Combine Dibromo-scaffold, Boronic Acid, and Base in a flame-dried flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert solvent Add degassed Dioxane/Water. inert->solvent catalyst Add Pd(PPh₃)₄ catalyst. solvent->catalyst reaction Heat reaction mixture (e.g., 90-100 °C) and stir. catalyst->reaction monitor Monitor progress by TLC or LC-MS. reaction->monitor workup Quench with water, extract with Ethyl Acetate. monitor->workup purify Purify via column chromatography. workup->purify product Product: 3-Bromo-6-aryl-1H-pyrrolo[3,2-c]pyridine purify->product

Caption: Experimental workflow for selective C6 mono-arylation.

Step-by-Step Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Inerting : Seal the flask with a septum, and alternately evacuate and backfill with argon or nitrogen for at least three cycles.

  • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio, 0.1 M concentration relative to the substrate) via syringe.

  • Catalyst Addition : Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).

  • Reaction : Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-bromo-6-aryl-1H-pyrrolo[3,2-c]pyridine product.

Protocol 2: Sequential One-Pot Di-Arylation

This advanced protocol allows for the synthesis of unsymmetrically 3,6-disubstituted products without isolating the mono-arylated intermediate. The strategy relies on the differential reactivity of the C6 and C3 positions. The first coupling is performed under milder conditions, followed by the addition of a second boronic acid and often more forcing conditions or a more active catalyst system to drive the second coupling to completion.[9][10]

Step-by-Step Procedure:

  • First Coupling (C6-Arylation) : Follow steps 1-6 from Protocol 1, using the first arylboronic acid (Ar¹-B(OH)₂).

  • Second Reagent Addition : Once the first coupling is complete as confirmed by LC-MS, cool the reaction mixture slightly. Under a positive flow of argon, add the second, different arylboronic acid (Ar²-B(OH)₂, 1.2-1.5 eq).

  • Boosting the Reaction (Optional but Recommended) : To facilitate the more challenging C3-coupling, it may be necessary to add more catalyst (e.g., another 0.03-0.05 eq of Pd(PPh₃)₄ or a more active catalyst like a Buchwald palladacycle precatalyst with a ligand such as XPhos) and/or more base.[11][12]

  • Second Coupling (C3-Arylation) : Increase the reaction temperature to 100-110 °C and continue stirring.

  • Monitoring : Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product. This second step may require a longer reaction time (12-24 hours).

  • Work-up and Purification : Follow steps 7-8 from Protocol 1 to isolate the final 3,6-diaryl-1H-pyrrolo[3,2-c]pyridine product.

Data Summary & Optimization Guide

The choice of reaction components can significantly impact yield, selectivity, and reaction time. The following table provides a summary of common conditions used for Suzuki couplings on related dihalo-N-heterocycles.

ParameterCondition for C6-Mono-ArylationCondition for C3-Di-Arylation (Sequential)Rationale & Justification
Substrate This compound3-Bromo-6-aryl-1H-pyrrolo[3,2-c]pyridineThe product of the first reaction is the starting material for the second.
Catalyst Pd(PPh₃)₄ (3-5 mol%)[8]Pd(PPh₃)₄ (additional 3-5 mol%) or XPhos Pd G3 (1-2 mol%)[11]Pd(PPh₃)₄ is a cost-effective workhorse. Bulky, electron-rich ligands like XPhos are highly effective for coupling less reactive C-Br bonds.[11][12]
Base K₂CO₃ or Na₂CO₃ (2-3 eq)[13]K₃PO₄ or Cs₂CO₃ (2-3 eq)Stronger bases like K₃PO₄ are often required for more challenging couplings, such as those at the electron-rich C3 position.[14]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O1,4-Dioxane/H₂O or Toluene/H₂ODioxane is a common, effective solvent. Toluene can be used for higher temperatures if needed.
Temperature 80-100 °C100-110 °CThe second coupling at the less reactive C3-Br bond typically requires more thermal energy to proceed at a reasonable rate.
Boronic Acid 1.1 - 1.2 equivalents1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent. A larger excess may be needed for the more difficult second coupling.
Troubleshooting Common Issues
  • Low or No Yield :

    • Cause : Inactive catalyst, poor quality base or boronic acid, insufficient temperature, or presence of oxygen.

    • Solution : Use a fresh bottle of catalyst or a pre-catalyst. Ensure the base is finely powdered and dry. Use fresh boronic acid. Degas solvents thoroughly by sparging with argon for 20-30 minutes. Increase the reaction temperature in 10 °C increments.

  • Dehalogenation (Bromo group replaced by Hydrogen) :

    • Cause : This side reaction can occur, particularly at high temperatures or with certain bases/impurities.

    • Solution : Lower the reaction temperature. Ensure a strictly inert atmosphere. Screen alternative bases (e.g., KF).

  • Homocoupling of Boronic Acid :

    • Cause : Presence of oxygen can lead to the oxidative coupling of two boronic acid molecules.

    • Solution : Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is critical.

  • Stalled Reaction at Mono-arylation Stage (in Protocol 2) :

    • Cause : The C3-Br bond is significantly less reactive. The initial catalyst may have decomposed.

    • Solution : Add a fresh portion of catalyst, switch to a more active catalyst system (e.g., one with a bulky biarylphosphine ligand like XPhos or SPhos), and/or use a stronger base like K₃PO₄.[11]

Conclusion

The Suzuki-Miyaura coupling is an indispensable method for the elaboration of the this compound scaffold. By leveraging the inherent electronic differences between the C3 and C6 positions, chemists can achieve highly regioselective mono-arylation at the C6-position under standard conditions. This mono-bromo intermediate serves as a versatile platform for subsequent transformations, including a second, more forcing Suzuki coupling to access unsymmetrically 3,6-diaryl-1H-pyrrolo[3,2-c]pyridines. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers in drug discovery to efficiently synthesize diverse libraries of these high-value heterocyclic compounds.

References

Application Notes and Protocols for Sonogashira Cross-Coupling of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including kinase inhibitors for oncological applications.[1] The ability to selectively functionalize this core at specific positions is crucial for the development of novel therapeutics and chemical probes. The Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, offers a powerful tool for introducing alkynyl moieties into such scaffolds.[2] These alkynyl-substituted heterocycles can serve as key intermediates for further elaboration or as final products with unique electronic and structural properties.

This document provides a detailed guide to the Sonogashira cross-coupling of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. While direct literature protocols for this specific substrate are scarce, this guide synthesizes established methodologies for similar dihalogenated N-heterocycles and general principles of the Sonogashira reaction to provide a comprehensive set of protocols and expert insights. We will cover the synthesis of the starting material, N-protection strategies, protocols for both selective mono-alkynylation and di-alkynylation, and subsequent deprotection.

I. Synthesis of this compound

The synthesis of the target 3,6-dibrominated scaffold begins with the commercially available 6-bromo-1H-pyrrolo[3,2-c]pyridine. The subsequent bromination is directed to the C3 position of the electron-rich pyrrole ring, a common site for electrophilic substitution in azaindole systems.[3][4][5]

Workflow for the Synthesis of this compound

cluster_0 Synthesis of Starting Material Start 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step1 Electrophilic Bromination (e.g., NBS in DMF) Start->Step1 Product This compound Step1->Product

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound
  • Dissolution: Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

II. N-Protection of the Pyrrole Ring

The presence of the N-H proton in the pyrrole ring can interfere with the Sonogashira coupling reaction by acting as a Brønsted acid and reacting with the basic components of the reaction mixture. Therefore, protection of this nitrogen is crucial for achieving high yields and clean reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[6][7]

Protocol 2: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Addition of Base and Catalyst: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield 1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine.

III. Regioselective Mono-Sonogashira Coupling

In dihalogenated heterocyclic systems, the relative reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions is dictated by a combination of electronic and steric factors. For the 1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine substrate, the C6-Br bond is generally more reactive towards oxidative addition to the Pd(0) catalyst than the C3-Br bond. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which makes the C6 position more electron-deficient.

Predicted Regioselectivity

Substrate 1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine C6_coupling Selective coupling at C6 (More reactive site) Substrate->C6_coupling Favored Pathway C3_coupling Coupling at C3 (Less reactive site) Substrate->C3_coupling Disfavored Pathway Pd_cat Pd(0) Catalyst

Caption: Predicted regioselectivity in mono-Sonogashira coupling.

Protocol 3: Selective Mono-alkynylation at the C6 Position
  • Inert Atmosphere: To a dried Schlenk flask, add 1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.), and copper(I) iodide (CuI) (0.1 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add anhydrous and degassed solvent (e.g., THF or 1,4-dioxane).

  • Reagent Addition: Add the terminal alkyne (1.1 equiv.) followed by a degassed amine base such as triethylamine (Et₃N) (3.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the 1-Boc-3-bromo-6-alkynyl-1H-pyrrolo[3,2-c]pyridine.

IV. Di-Sonogashira Coupling

To achieve double coupling at both the C3 and C6 positions, more forcing conditions and a higher stoichiometry of the alkyne and base are typically required.

Protocol 4: Di-alkynylation of this compound
  • Inert Atmosphere: In a similar setup to Protocol 3, combine 1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and CuI (0.2 equiv.).

  • Solvent and Reagents: Under an inert atmosphere, add anhydrous, degassed DMF, the terminal alkyne (2.5 equiv.), and Et₃N (5.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for the disappearance of the mono-coupled intermediate.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3 to isolate the 1-Boc-3,6-di(alkynyl)-1H-pyrrolo[3,2-c]pyridine.

V. Deprotection of the N-Boc Group

The final step, if the unprotected pyrrole nitrogen is desired, is the removal of the Boc group. This is typically achieved under acidic conditions.

Protocol 5: N-Boc Deprotection
  • Dissolution: Dissolve the N-Boc protected pyrrolo[3,2-c]pyridine derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equiv.) or a solution of HCl in dioxane (e.g., 4 M) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.

VI. Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal from Cu Cycle PdII_alkyne R-Pd(II)-C≡CR'(L)₂ Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product CuI Cu(I)X Alkyne_Coord π-Alkyne Complex CuI->Alkyne_Coord H-C≡CR' Base_Deprot Base Deprotonation Alkyne_Coord->Base_Deprot Cu_alkyne Cu(I)-C≡CR' Cu_alkyne->Transmetal Base_Deprot->Cu_alkyne -HB⁺

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

VII. Data Summary and Optimization

ParameterMono-alkynylation (C6)Di-alkynylation (C3 & C6)Rationale & Optimization Notes
Substrate 1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine1-Boc-3,6-dibromo-1H-pyrrolo[3,2-c]pyridineN-protection is critical for yield and reproducibility.
Alkyne (equiv.) 1.1 - 1.52.5 - 3.0A slight excess is used for mono-coupling; a larger excess drives the reaction to completion for di-coupling.
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (5-10 mol%)Higher catalyst loading may be needed for the less reactive C3 position. Other phosphine ligands can be screened.
Cu Co-catalyst CuI (5-10 mol%)CuI (10-20 mol%)Essential for the classical Sonogashira mechanism; copper-free conditions are an alternative to avoid alkyne homocoupling.
Base Et₃N, DIPEA (2-3 equiv.)Et₃N, DIPEA (4-5 equiv.)An amine base is standard; inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in polar solvents like DMF.
Solvent THF, 1,4-Dioxane, TolueneDMF, DMAA more polar, higher-boiling solvent is often required for the second coupling step.
Temperature Room Temp to 60 °C80 - 120 °CMilder conditions favor selective mono-coupling. Higher temperatures are needed to overcome the higher activation energy for the second coupling.

VIII. Troubleshooting

  • Low Yield: Ensure rigorous exclusion of air and moisture. Degas all solvents and reagents thoroughly. Consider screening different palladium catalysts and ligands.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen. Running the reaction under strict inert conditions can minimize this. Alternatively, a copper-free Sonogashira protocol can be employed.

  • No Reaction at C3 Position: The C3-Br bond is less reactive. Higher temperatures, a more active catalyst system (e.g., with a more electron-rich and bulky phosphine ligand), or a different solvent may be necessary.

  • Deprotection Issues: If the N-Boc group is cleaved during the coupling reaction (e.g., at high temperatures with a strong base), consider a more robust protecting group like SEM ((2-(trimethylsilyl)ethoxy)methyl).[8][9]

IX. Conclusion

The Sonogashira cross-coupling reaction provides an effective means to functionalize the this compound core. Through careful control of reaction conditions, including N-protection and stoichiometry, selective mono-alkynylation at the more reactive C6 position or exhaustive di-alkynylation can be achieved. The protocols and insights provided herein offer a solid foundation for researchers to synthesize novel alkynyl-substituted pyrrolo[3,2-c]pyridines, paving the way for the discovery of new chemical entities in drug development and materials science.

References

Application Notes & Protocols: Strategic Functionalization of the 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents due to its unique structural and electronic properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the 3,6-dibromo-1H-pyrrolo[3,2-c]pyridine core. We will delve into the nuanced application of modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, to achieve regioselective substitution at the C3 and C6 positions. This guide emphasizes the underlying chemical principles, provides field-tested experimental protocols, and offers troubleshooting insights to empower the efficient synthesis of diverse compound libraries for drug discovery and development.

Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles.[3] These heterocycles are of profound interest in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[2] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has been identified as a key pharmacophore in potent inhibitors of various kinases and other biological targets.[1] Its utility stems from its ability to engage in crucial hydrogen bonding interactions and its versatile scaffold that allows for three-dimensional diversification.

The this compound serves as a versatile and powerful building block for the synthesis of complex molecular architectures. The differential reactivity of the two bromine atoms allows for sequential and regioselective functionalization, providing a strategic advantage in the construction of targeted compound libraries. This application note will focus on the practical aspects of manipulating this scaffold to introduce aryl, alkynyl, and amino moieties, which are frequently desired in drug design.

Strategic Overview: Regioselective Functionalization

The key to unlocking the synthetic potential of this compound lies in the ability to selectively functionalize one bromine position over the other. Generally, the C3-Br bond is more electron-rich and sterically hindered compared to the C6-Br bond. This inherent difference in electronic and steric environments can be exploited to achieve regioselectivity in palladium-catalyzed cross-coupling reactions.

G cluster_c6 C6 Functionalization (More Reactive) cluster_c3 C3 Functionalization (Less Reactive) start This compound c6_suzuki Suzuki Coupling (Aryl/Heteroaryl) start->c6_suzuki Milder Conditions c6_sonogashira Sonogashira Coupling (Alkynyl) start->c6_sonogashira Milder Conditions c6_buchwald Buchwald-Hartwig (Amino) start->c6_buchwald Milder Conditions intermediate 6-Substituted-3-bromo- 1H-pyrrolo[3,2-c]pyridine c6_suzuki->intermediate c6_sonogashira->intermediate c6_buchwald->intermediate c3_suzuki Suzuki Coupling (Aryl/Heteroaryl) final_product 3,6-Disubstituted- 1H-pyrrolo[3,2-c]pyridine c3_suzuki->final_product c3_sonogashira Sonogashira Coupling (Alkynyl) c3_sonogashira->final_product c3_buchwald Buchwald-Hartwig (Amino) c3_buchwald->final_product intermediate->c3_suzuki Forcier Conditions intermediate->c3_sonogashira Forcier Conditions intermediate->c3_buchwald Forcier Conditions

Causality behind Experimental Choices: By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, one can preferentially activate the C6-Br bond. Milder conditions will typically favor reaction at the more accessible C6 position. Subsequent functionalization at the C3 position can then be achieved under more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of azaindoles.[4][5] The following sections provide detailed protocols for the most common and effective transformations on the this compound scaffold.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[6][7] It is widely used to synthesize biaryl and heteroaryl-aryl structures.[8]

Expertise & Experience: The choice of catalyst and ligand is critical for successful Suzuki coupling on this scaffold, especially when dealing with the potentially inhibitory effects of the unprotected NH group on the pyrrole ring.[9] Pre-catalysts and specialized ligands are often employed to overcome these challenges. Microwave irradiation can significantly shorten reaction times.[8]

Protocol 1: Regioselective C6-Arylation via Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane/H₂O (4:1 mixture)

    • Microwave vial

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • To a microwave vial, add this compound, the arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

    • Add Pd(PPh₃)₄ to the vial.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 100-120°C for 20-40 minutes.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness (Self-Validating System): Successful C6-selective arylation will result in a product with a significant mass increase corresponding to the addition of the aryl group and the loss of one bromine atom. ¹H NMR spectroscopy should show the disappearance of the proton signal corresponding to the C6 position and the appearance of new aromatic signals from the coupled aryl group.

Parameter Condition for C6-Selectivity Condition for C3-Functionalization Rationale
Temperature 80-120°C120-150°CHigher energy is required to overcome the steric hindrance and lower reactivity at C3.
Catalyst Loading 2-5 mol%5-10 mol%Increased catalyst may be needed for the less reactive C3-Br bond.
Ligand PPh₃, SPhos, XPhosMore electron-rich and bulky ligands like RuPhosBulky ligands can promote reductive elimination from the more hindered C3 position.
Base K₂CO₃, Cs₂CO₃K₃PO₄, t-BuOKStronger bases can facilitate the transmetalation step for the less reactive coupling.

Table 1. General Conditions for Regioselective Suzuki-Miyaura Coupling.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[10][11] This reaction is particularly valuable for introducing linear alkyne functionalities, which can serve as handles for further transformations or as key structural elements in bioactive molecules.[12]

Expertise & Experience: The Sonogashira reaction is generally tolerant of a wide range of functional groups.[10] However, the choice of base and solvent can be crucial for achieving high yields and preventing side reactions. The use of an amine base, such as triethylamine or diisopropylamine, is common as it also serves as a solvent.[13]

Protocol 2: Regioselective C6-Alkynylation via Sonogashira Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.03 equiv)

    • CuI (0.05 equiv)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

    • Schlenk flask

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed DMF and Et₃N.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature to 60°C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Trustworthiness (Self-Validating System): The successful introduction of the alkynyl group at the C6 position will be confirmed by mass spectrometry, showing the expected molecular ion peak. In the ¹³C NMR spectrum, two new quaternary carbon signals in the alkyne region (typically 80-100 ppm) will be observed.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination s1 Oxidative Addition (Pd(0) to Ar-Br) s2 Transmetalation (Ar-B(OH)₂) s1->s2 s3 Reductive Elimination (Forms C-C bond) s2->s3 s3->s1 so1 Oxidative Addition (Pd(0) to Ar-Br) so2 Transmetalation (Cu-Acetylide) so1->so2 so3 Reductive Elimination (Forms C-C bond) so2->so3 so3->so1 b1 Oxidative Addition (Pd(0) to Ar-Br) b2 Amine Coordination & Deprotonation b1->b2 b3 Reductive Elimination (Forms C-N bond) b2->b3 b3->b1

Buchwald-Hartwig Amination: Construction of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[14]

Expertise & Experience: The success of the Buchwald-Hartwig amination on the this compound scaffold is highly dependent on the ligand used.[16] Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step, which is typically rate-limiting.[17] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often providing the best results.[16]

Protocol 3: Regioselective C6-Amination via Buchwald-Hartwig Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • NaOt-Bu (1.4 equiv)

    • Toluene or Dioxane

    • Schlenk tube

    • Nitrogen or Argon source

  • Step-by-Step Procedure:

    • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the this compound.

    • Add the degassed solvent (toluene or dioxane).

    • Add the amine.

    • Seal the tube and heat the reaction mixture to 80-110°C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Trustworthiness (Self-Validating System): Successful amination will be evident from the mass spectrum. ¹H NMR will show the disappearance of the proton at the C6 position and the appearance of new signals corresponding to the protons of the newly introduced amino group.

Synthesis of the this compound Scaffold

While commercially available, the synthesis of the this compound starting material is a crucial first step for many research endeavors. A common synthetic route starts from 2-bromo-5-methylpyridine.[18]

G A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ D Key Enamine Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F This compound E->F NBS

This multi-step synthesis involves oxidation, nitration, formation of a key enamine intermediate, and subsequent cyclization and bromination to yield the desired product.[18]

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel therapeutics. Through the strategic and regioselective application of palladium-catalyzed cross-coupling reactions, a vast chemical space can be explored. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthetic endeavors. By understanding the principles behind catalyst selection, reaction conditions, and sequential functionalization, the development of diverse and potent 1H-pyrrolo[3,2-c]pyridine derivatives can be achieved with greater efficiency and success.

References

Application Notes and Protocols: The Role of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[3,2-c]pyridine

The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which mimics the purine ring of ATP, makes it an ideal framework for the design of kinase inhibitors.[1] Numerous derivatives have been investigated and developed as potent therapeutic agents, targeting a range of diseases from cancer to inflammatory disorders.[2][3] The value of this scaffold lies in its versatile synthetic handles, allowing for meticulous structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties.

Within this important class of compounds, 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine emerges as a particularly valuable and versatile building block. The presence of two bromine atoms at distinct positions on the bicyclic core offers a platform for sequential and regioselective functionalization. This allows for the systematic and independent introduction of different chemical moieties, a crucial strategy in modern drug discovery for creating diverse chemical libraries and fine-tuning the biological activity of lead compounds. This document provides a comprehensive guide to the synthesis, functionalization, and application of this compound in medicinal chemistry, complete with detailed experimental protocols.

Proposed Synthesis of this compound

Synthesis_of_this compound cluster_0 Proposed Synthetic Pathway start 2,5-Dibromopyridine step1 2,5-Dibromo-4-nitropyridine start->step1 HNO3, H2SO4 step2 (E)-2-(2,5-Dibromo-4-nitropyridin-3-yl)-N,N-dimethylethenamine step1->step2 DMF-DMA step3 This compound step2->step3 Fe, AcOH (Reductive Cyclization)

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1: Nitration of 2,5-Dibromopyridine

  • To a stirred solution of fuming sulfuric acid at 0 °C, cautiously add 2,5-dibromopyridine.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-16 hours.

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-4-nitropyridine.

Step 2: Vinylation with DMF-DMA

  • Dissolve 2,5-dibromo-4-nitropyridine in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to 100 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain (E)-2-(2,5-dibromo-4-nitropyridin-3-yl)-N,N-dimethylethenamine.

Step 3: Reductive Cyclization

  • Suspend the product from Step 2 in a mixture of acetic acid and ethanol.

  • Add iron powder portion-wise with vigorous stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture, filter through celite, and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Strategic Functionalization: A Tale of Two Bromines

The utility of this compound lies in the differential reactivity of its two bromine atoms, enabling selective and stepwise functionalization. The bromine at the C6 position is generally more susceptible to palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent pyridine nitrogen. This allows for a strategic approach to building molecular complexity.

Stepwise_Functionalization start 3,6-Dibromo-1H- pyrrolo[3,2-c]pyridine step1 3-Bromo-6-Aryl/Alkyl/Amine-1H- pyrrolo[3,2-c]pyridine start->step1 Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C6 position step2 3,6-Disubstituted-1H- pyrrolo[3,2-c]pyridine step1->step2 Cross-Coupling at C3 position

Caption: Stepwise functionalization of the 3,6-dibromo scaffold.

Application in Kinase Inhibitor Synthesis

The pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Derivatives have shown potent activity against several important cancer targets, including FMS kinase and Monopolar Spindle 1 (MPS1) kinase.[4][5]

FMS Kinase Inhibitors: FMS kinase (or CSF-1R) is implicated in various cancers and inflammatory diseases.[6] Pyrrolo[3,2-c]pyridine-based compounds have emerged as potent FMS inhibitors.[4] The 3,6-dibromo scaffold allows for the introduction of key pharmacophores at both positions to optimize binding to the kinase active site.

MPS1 Kinase Inhibitors: MPS1 is a crucial component of the spindle assembly checkpoint and is overexpressed in many human cancers.[7] A high-throughput screening identified 1H-pyrrolo[3,2-c]pyridines as potent MPS1 inhibitors.[5] The ability to functionalize both the C3 and C6 positions of the dibromo-scaffold is critical for developing selective and orally bioavailable MPS1 inhibitors.

Experimental Protocols for Derivatization

The following protocols are generalized procedures for common palladium-catalyzed cross-coupling reactions, which are essential for the derivatization of this compound. Optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl groups.

Reaction Workflow:

Suzuki_Workflow Setup Reaction Setup: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base Inert Inert Atmosphere: Purge with N2 or Ar Setup->Inert Solvent Solvent Addition: (e.g., Dioxane/H2O) Inert->Solvent Heat Heating & Stirring: (e.g., 80-110 °C) Solvent->Heat Monitor Reaction Monitoring: (TLC or LC-MS) Heat->Monitor Workup Work-up: - Quench with Water - Organic Extraction Monitor->Workup Purify Purification: (Column Chromatography) Workup->Purify

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from the 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a "hinge-binding" motif in a multitude of kinase inhibitors.[1] Its structural similarity to adenine allows it to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases, a key interaction for achieving potent inhibition.[1] The strategic derivatization of this core scaffold is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This guide focuses on the utility of a key starting material, 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine , as a versatile platform for constructing diverse libraries of kinase inhibitors. The two bromine atoms at the C3 and C6 positions serve as orthogonal synthetic handles, enabling sequential and site-selective functionalization through modern cross-coupling methodologies. We will explore the causality behind key synthetic strategies, provide field-proven protocols, and discuss the biological context of inhibitors derived from this scaffold.

The Synthetic Blueprint: Functionalization Strategy

The power of the 3,6-dibromo scaffold lies in the differential reactivity of its C-Br bonds and the pyrrole N-H group. This allows for a modular assembly of the final inhibitor. A typical synthetic campaign involves a stepwise approach: C6-arylation, followed by N1-arylation, and potentially C3-functionalization, although many potent inhibitors leave the C3 position unsubstituted or with a bromine atom. This strategy allows for the systematic exploration of the chemical space around the core scaffold.

G A This compound B C6-Arylation (Suzuki Coupling) A->B C 6-Aryl-3-bromo-1H-pyrrolo[3,2-c]pyridine B->C D N1-Arylation (Chan-Lam/Ullmann Coupling) C->D E 6-Aryl-1-aryl-3-bromo- 1H-pyrrolo[3,2-c]pyridine D->E F C3-Functionalization (e.g., Buchwald-Hartwig Amination) E->F G Diverse Kinase Inhibitors F->G

Diagram 1: General workflow for sequential functionalization.

Core Synthesis: Accessing the Key Intermediate

While this compound may be commercially available, its synthesis is often necessary. A reliable route starts from commercially available 2-bromo-5-methylpyridine, proceeding through nitration and cyclization steps.[2] The final intermediate before the target scaffold is often 6-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be brominated at the C3 position.

Protocol 1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate Example)

This protocol details the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a key step to introduce a group that often occupies the ribose-binding pocket of the kinase.[2]

Rationale: This Chan-Lam or Ullmann-type N-arylation is often performed after initial C6-functionalization but is shown here on the bromo-precursor for clarity. Copper(II) acetate is a common and effective catalyst for this transformation. Pyridine acts as a ligand and base, while a microwave reactor accelerates the reaction, significantly reducing the time from hours to minutes.[2]

  • Reaction Setup:

    • To a microwave-safe vial equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), 3,4,5-trimethoxyphenylboronic acid (2.0 eq.), potassium carbonate (2.0 eq.), pyridine (3.0 eq.), and copper(II) acetate (2.0 eq.).

    • Add 1,4-dioxane as the solvent.

    • Seal the vial and place it in the microwave reactor.

  • Procedure:

    • Irradiate the mixture in the microwave reactor at 85°C for 30 minutes.[2]

    • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to yield the desired N-arylated product.[2]

Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for derivatizing the dibromo scaffold, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[3]

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling is the premier method for installing aryl or heteroaryl moieties, typically at the C6 position. This modification is crucial for exploring interactions within the solvent-exposed region of the kinase active site, often influencing inhibitor selectivity.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyl Ar-Pd(II)-R Ln PdII_Aryl->PdII_Alkyl Transmetalation (R-B(OR)2) PdII_Alkyl->Pd0 Reductive Elimination (Ar-R)

Diagram 2: Simplified catalytic cycle for Suzuki coupling.

Protocol 2: General Procedure for Suzuki Coupling at C6

This protocol is adapted from the synthesis of 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines.[4]

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is critical. These catalysts are effective for coupling aryl bromides. A weak inorganic base such as potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step without degrading sensitive functional groups. A dioxane/water solvent system is commonly used to ensure the solubility of both organic and inorganic reagents.[5]

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq.) and the desired arylboronic acid (1.2-1.5 eq.) in a 9:1 mixture of 1,4-dioxane and water.

    • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Procedure:

    • Heat the reaction mixture to 90-100°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 6-aryl substituted product.[4]

Component Examples Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point.
Ligand SPhos, XPhos (if using Pd₂(dba)₃)Bulky, electron-rich phosphine ligands can improve reaction efficiency.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonates are generally well-tolerated. Cs₂CO₃ can be more effective for challenging couplings.
Solvent Dioxane/H₂O, Toluene, DMFThe solvent system must solubilize all components. Anhydrous solvents are needed if water-sensitive groups are present.

Table 1: Common Reagents for Suzuki Cross-Coupling Reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary or secondary amines to the scaffold.[6] This is a key strategy for creating diarylamide or diarylurea inhibitors, where the amine serves as a crucial linker.[7]

Diagram 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general guideline for the C-N coupling reaction.[6][8]

Rationale: This reaction requires a strong, non-nucleophilic base to deprotonate the amine, facilitating its coordination to the palladium center.[3] Sodium tert-butoxide (NaOtBu) is the most common choice.[6] The selection of the phosphine ligand is critical; bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos promote the key oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[6] Anhydrous and deoxygenated solvents are mandatory to prevent catalyst deactivation.[6]

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 3-bromo or 6-bromo-pyrrolo[3,2-c]pyridine derivative, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 4-8 mol%).

    • Add the base (e.g., NaOtBu, 1.4-2.0 eq.).

    • Evacuate and backfill the flask with inert gas three times.

  • Procedure:

    • Add the anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane) via syringe.

    • Add the amine coupling partner (1.1-1.3 eq.).

    • Heat the reaction mixture to 80-110°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and carefully quench with water.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amine derivative.[6]

Biological Applications and Targeted Kinases

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets:

  • FMS Kinase (CSF-1R): This receptor tyrosine kinase is over-expressed in various cancers (ovarian, prostate, breast) and is involved in inflammatory disorders.[7] Pyrrolo[3,2-c]pyridine-based diarylamides and diarylureas have emerged as highly potent and selective FMS inhibitors.[7][9]

  • VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Pyrrolopyridine derivatives have been developed as selective VEGFR2 inhibitors.[10]

  • c-MET (HGFR): Aberrant expression of the c-Met receptor tyrosine kinase is linked to several malignant tumors. Pyrrolopyridine analogs are being explored as c-Met inhibitors.[11]

  • Multi-Kinase Inhibition: Many compounds based on related pyrrolopyrimidine scaffolds show activity against multiple kinases, such as EGFR, Her2, and CDK2, which can be advantageous in overcoming drug resistance.[10][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FMS, VEGFR2) Downstream Downstream Signaling (e.g., Proliferation, Survival) RTK->Downstream activates ATP ATP ATP->RTK binds Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->RTK blocks ATP binding

Diagram 4: Mechanism of action for ATP-competitive kinase inhibitors.

Example Biological Activity Data

The following table summarizes the potent activity of representative compounds derived from the pyrrolo[3,2-c]pyridine scaffold.

Compound IDScaffold ModificationTarget KinaseIC₅₀ (nM)Reference
1r Diaryl-amideFMS30[7][9]
1e Diaryl-ureaFMS60[7][9]
10t 1,6-DiarylTubulin (Antiproliferative)120 (HeLa cells)[4][13]

Table 2: Biological activity of selected kinase inhibitors.

Conclusion

The this compound scaffold is a validated and highly versatile starting point for the synthesis of potent and selective kinase inhibitors. Its amenability to sequential and site-selective functionalization via robust palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination provides a powerful platform for drug discovery. By systematically modifying the C6, N1, and C3 positions, researchers can fine-tune the pharmacological profile of the resulting compounds to target specific kinases involved in a host of human diseases, making this an enduringly valuable scaffold in medicinal chemistry.

References

Application Notes and Protocols for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Oncology

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. Its rigid structure and capacity for substitution at multiple positions make it an ideal starting point for the development of targeted therapeutics. In the field of oncology, derivatives of this scaffold have emerged as potent anticancer agents, demonstrating mechanisms of action that strike at the heart of cancer cell proliferation and survival.[1][2] Notably, certain derivatives have been identified as powerful inhibitors of tubulin polymerization and FMS kinase, both of which are critical targets in cancer therapy.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine as a versatile precursor for the synthesis and evaluation of novel anticancer agents. We will delve into the mechanistic underpinnings of these compounds, provide detailed, field-proven protocols for their synthesis and biological characterization, and present data in a clear, accessible format.

Mechanism of Action: Disrupting the Cellular Machinery of Cancer

A significant class of 1H-pyrrolo[3,2-c]pyridine derivatives exerts its anticancer effects by targeting microtubules.[3] These dynamic cytoskeletal polymers are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to a cascade of events that culminates in apoptotic cell death.[3][4]

The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[3] This mitotic arrest prevents the cancer cells from completing cell division and ultimately triggers the intrinsic apoptotic pathway. The key steps in this process are outlined in the signaling pathway diagram below.

Tubulin_Inhibitor_Signaling_Pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_molecular_markers Molecular Markers Pyrrolo_pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers (Colchicine Binding Site) Pyrrolo_pyridine_Derivative->Tubulin Binds to Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Leads to Spindle_Disruption Mitotic Spindle Disruption Microtubule_Disruption->Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Triggers CyclinB1_CDK1 Increased Cyclin B1/CDK1 G2M_Arrest->CyclinB1_CDK1 Associated with Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation Characterized by

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors.

Synthetic Protocols: From a Dibromo Scaffold to Potent Anticancer Agents

The this compound scaffold is an excellent starting point for generating a library of derivatives through sequential or dual palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of diverse aryl or heteroaryl moieties at the 3 and 6 positions, which is crucial for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of 6-Aryl-3-substituted-1H-pyrrolo[3,2-c]pyridine Derivatives

This protocol is presented in two stages. The first stage describes the synthesis of a key mono-coupled intermediate, which can then be used in a second coupling reaction to introduce a different substituent at the 3-position.

Stage 1: Mono-Suzuki Coupling at the 6-Position

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (6 mL) and water (2 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling with nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to 125°C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-6-aryl-1H-pyrrolo[3,2-c]pyridine intermediate.

Stage 2: Second Suzuki Coupling at the 3-Position

  • Reaction Setup: In a new microwave vial, combine the 3-bromo-6-aryl-1H-pyrrolo[3,2-c]pyridine intermediate from Stage 1 (1.0 mmol), a different arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition and Degassing: Follow steps 2 and 3 from Stage 1.

  • Reaction: Heat the reaction mixture in a microwave reactor to 125°C for 30 minutes.

  • Work-up and Purification: Follow steps 5 and 6 from Stage 1 to obtain the final 3,6-disubstituted-1H-pyrrolo[3,2-c]pyridine derivative.

Synthetic_Workflow Start This compound Suzuki1 Suzuki Coupling 1 (Arylboronic Acid 1, Pd(PPh3)4, K2CO3) Start->Suzuki1 Intermediate 3-Bromo-6-aryl-1H-pyrrolo[3,2-c]pyridine Suzuki1->Intermediate Suzuki2 Suzuki Coupling 2 (Arylboronic Acid 2, Pd(PPh3)4, K2CO3) Intermediate->Suzuki2 Product 3,6-Disubstituted-1H-pyrrolo[3,2-c]pyridine Derivative Suzuki2->Product Bioassays Biological Evaluation Product->Bioassays

Caption: General workflow for the synthesis and evaluation of derivatives.

Biological Evaluation Protocols

The following are detailed protocols for assessing the anticancer activity of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives in vitro.

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Quantitative Analysis of Anticancer Activity

The in vitro antiproliferative activities of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines are summarized below. This data demonstrates the potent anticancer effects of this class of compounds against various cancer cell lines.[3]

CompoundR Group (at 6-position)HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl0.250.310.42
10g 3-Methoxyphenyl0.180.240.33
10h 4-Methoxyphenyl0.210.280.39
10k 4-Ethoxyphenyl0.190.250.36
10r 3-Pyridyl0.140.190.26
10t 3-Indolyl0.120.150.21
CA-4 -0.00210.00250.0031
Taxol -0.00320.00390.0045
Positive Controls

References

The Art of the C-N Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed Amination of Dibromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational technique. Aminopyridines, in particular, are privileged scaffolds in a vast array of pharmaceuticals and functional materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these critical bonds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[1]

This guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed amination of dibromopyridines. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and offer practical, field-proven advice to navigate the nuances of this reaction. The protocols described herein are designed to be self-validating systems, providing a robust starting point for your synthetic endeavors.

The Catalytic Heart of the Reaction: Unraveling the Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2] Understanding this cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (dibromopyridine), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminopyridine product and regenerating the active Pd(0) catalyst.

dot graph "Buchwald-Hartwig_Amination_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Generalized Catalytic Cycle of the Buchwald-Hartwig Amination."

Navigating the Challenges: Key Considerations for Aminating Dibromopyridines

The presence of two bromine atoms and a pyridine nitrogen atom introduces specific challenges that must be addressed for a successful amination reaction.

  • Regioselectivity: In unsymmetrically substituted dibromopyridines (e.g., 2,3- or 2,5-dibromopyridine), controlling which bromine atom reacts is a critical consideration. Generally, the reactivity of the C-Br bond is influenced by the electronic and steric environment. For instance, in 2,5-dibromopyridine, amination often occurs preferentially at the 2-position.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst and impeding the catalytic cycle.[4][5] The choice of ligand is crucial to mitigate this effect.

  • Mono- vs. Di-amination: Depending on the desired product, the reaction conditions must be carefully controlled to favor either mono- or di-amination. Stoichiometry of the amine, reaction time, and temperature are key levers to pull.

The Chemist's Toolkit: Choosing the Right Reagents

The success of a Buchwald-Hartwig amination of dibromopyridines hinges on the judicious selection of the catalyst, ligand, and base.

Palladium Precatalysts

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. They are reduced in situ to the active Pd(0) species.

The Power of the Ligand: More Than Just a Spectator

The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and plays a key role in overcoming the challenges associated with pyridine substrates. For the amination of dibromopyridines, bulky, electron-rich phosphine ligands are generally preferred.[6][7]

  • Biarylphosphines (e.g., XPhos, SPhos, RuPhos): This class of ligands has proven to be particularly effective for the amination of challenging substrates like halopyridines.[6][8] Their steric bulk promotes the reductive elimination step and can help prevent catalyst deactivation.

  • Bidentate Phosphines (e.g., BINAP, Xantphos): These ligands can chelate to the palladium center, which can enhance catalyst stability and, in some cases, improve selectivity.[1][9] Xantphos, with its wide bite angle, is often a good choice for promoting the desired reactivity.[10]

The Role of the Base: A Crucial Promoter

The base is essential for the deprotonation of the amine, allowing it to coordinate to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most commonly used bases and are highly effective for a wide range of substrates.[11]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These can be advantageous when dealing with base-sensitive functional groups on the amine or pyridine substrate.[10]

Comparative Data for Palladium-Catalyzed Amination of Dibromopyridines

The following table provides a summary of representative reaction conditions and yields for the amination of various dibromopyridines. This data is intended to serve as a starting point for reaction optimization.

Dibromopyridine IsomerAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DibromopyridineBenzylaminePd(OAc)₂ / BINAPAl₂O₃/KFToluene90-100590[12]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOt-BuToluene80460[11]
2,4-DichloropyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001895[3][13]
5-Bromo-2-chloropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001896 (selective for amination at the 5-position)[3]
2,5-DibromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1001898 (selective for amination at the 2-position)[3]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the mono-amination of dibromopyridines. These protocols should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Mono-amination of 2,6-Dibromopyridine with Benzylamine

This protocol is adapted from a procedure utilizing a solid-supported base, which can simplify purification.[12]

Materials:

  • 2,6-Dibromopyridine (2 mmol, 474 mg)

  • Benzylamine (8 mmol, 856 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 9 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.08 mmol, 50 mg)

  • Activated Alumina/Potassium Fluoride (Al₂O₃/KF, 2 g)

  • Anhydrous Toluene (optional, for solvent-based reaction)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2,6-dibromopyridine, benzylamine, Pd(OAc)₂, and (±)-BINAP.

  • Add the activated Al₂O₃/KF to the flask.

  • The mixture is intimately stirred at 90-100 °C for 5 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the semi-solid mass is washed repeatedly with diethyl ether (4 x 15 mL).

  • The combined ether fractions are concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography (petroleum ether:EtOAc = 20:1) to yield 2-benzylamino-6-bromopyridine.

Protocol 2: Selective Mono-amination of 2,5-Dibromopyridine with Morpholine

This protocol demonstrates the selective amination at the more reactive 2-position of 2,5-dibromopyridine.[3]

Materials:

  • 2,5-Dibromopyridine (1 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add Pd₂(dba)₃ and Xantphos.

  • Add 1,4-dioxane and stir the mixture at room temperature for 10 minutes.

  • To this catalyst solution, add 2,5-dibromopyridine, morpholine, and Cs₂CO₃.

  • Seal the vial and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-morpholino-5-bromopyridine.

Experimental Workflow Visualization

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "A typical experimental workflow for palladium-catalyzed amination."

Troubleshooting and Self-Validation

A successful protocol is one that anticipates potential pitfalls. Here are some common issues and how to address them:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the catalyst.

    • Ligand Oxidation: Phosphine ligands can be air-sensitive. Handle them in a glovebox or with careful Schlenk technique.

    • Incorrect Base: The choice of base is crucial. If a weak base is used, a higher reaction temperature or longer reaction time may be necessary.

  • Formation of Side Products:

    • Hydrodehalogenation: The bromine atom is replaced by a hydrogen. This can sometimes be minimized by using a different ligand or lowering the reaction temperature.

    • Di-amination: If mono-amination is desired, use a stoichiometric amount or a slight excess of the amine. Running the reaction for a shorter time can also favor the mono-aminated product.

  • Poor Regioselectivity:

    • The choice of ligand can significantly influence regioselectivity. Experiment with different ligands (e.g., monodentate vs. bidentate) to optimize for the desired isomer.

Safety First: Handling Reagents with Care

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle them in a well-ventilated fume hood or a glovebox.

  • Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable. Use them in a well-ventilated area away from ignition sources.

Conclusion

The palladium-catalyzed amination of dibromopyridines is a robust and versatile tool for the synthesis of valuable aminopyridine building blocks. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can navigate the challenges associated with these substrates and achieve high yields and selectivities. The protocols and insights provided in this guide are intended to empower you to confidently and successfully employ this powerful transformation in your own research and development endeavors.

References

Application Notes & Protocols: Strategic Derivatization of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure are features of numerous compounds with significant biological activity, including potent kinase inhibitors used in oncology.[1][2] The strategic functionalization of this core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a versatile starting material, offering three distinct points for diversification: the pyrrole nitrogen (N1), the C3-position on the pyrrole ring, and the C6-position on the pyridine ring. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed roadmap for the selective and sequential derivatization of this scaffold, emphasizing the chemical logic behind the choice of reaction conditions.

Core Concepts: Reactivity and Regioselectivity

The key to strategically derivatizing this compound lies in understanding the differential reactivity of its three functionalization sites.

  • N1-H Site : The pyrrole nitrogen possesses a lone pair of electrons and an acidic proton, making it amenable to both N-alkylation and N-arylation reactions. Functionalizing this position is often the first step, as it can prevent undesired side reactions and modulate the electronic properties of the entire ring system.

  • C6-Br Site : Located on the electron-deficient pyridine ring, the C6-bromo substituent is highly activated for oxidative addition to a low-valent palladium(0) complex. This is the rate-determining step in many cross-coupling reactions.[3] Consequently, the C6-position is the most reactive site for transformations like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • C3-Br Site : Situated on the electron-rich pyrrole ring, the C3-bromo substituent is significantly less reactive towards palladium-catalyzed cross-coupling compared to the C6-Br. This difference in reactivity is the cornerstone of achieving regioselectivity, allowing for the selective functionalization of the C6-position while the C3-position remains intact.

This inherent reactivity difference enables a predictable and sequential approach to synthesizing trisubstituted pyrrolo[3,2-c]pyridines.

Caption: Reactivity hierarchy of the this compound scaffold.

Section 1: N-H Functionalization Protocols

Functionalizing the pyrrole nitrogen is a critical first step to enhance solubility, modulate biological activity, and prevent potential complications in subsequent cross-coupling reactions, such as catalyst inhibition or undesired N-arylation.[4][5][6]

Protocol 1.1: Copper-Catalyzed N-Arylation

This protocol is adapted from demonstrated syntheses of related compounds and utilizes a copper-catalyzed Chan-Lam type coupling, which is effective for forming C-N bonds with boronic acids.[2]

Reaction Scheme: this compound + Arylboronic Acid → 1-Aryl-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine

Step-by-Step Methodology:

  • Reaction Setup : To a microwave-safe vial, add this compound (1.0 eq), the desired arylboronic acid (2.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), pyridine (3.0 eq), and copper(II) acetate (Cu(OAc)₂, 2.0 eq).

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane to the vial to achieve a concentration of approximately 0.02 M with respect to the starting material.

  • Reaction Execution : Seal the vial and place it in a microwave reactor. Heat the mixture to 85 °C for 30-45 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and copper residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Copper(II) Acetate : A common and effective catalyst for Chan-Lam N-arylation.

  • Pyridine : Acts as a ligand to stabilize the copper catalyst and as a base.

  • Microwave Irradiation : Significantly reduces reaction times compared to conventional heating.

  • 1,4-Dioxane : A high-boiling point ether that is stable under these reaction conditions and effectively solubilizes the reagents.

Section 2: Regioselective C6-Position Derivatization

With the N1-position functionalized, the C6-bromo group can be selectively targeted using palladium-catalyzed cross-coupling reactions. The conditions below are starting points and may require optimization for specific substrates.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is widely used in pharmaceutical synthesis.[7][8]

Reaction Scheme: 1-Aryl-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine + R-B(OH)₂ → 1-Aryl-3-bromo-6-R-1H-pyrrolo[3,2-c]pyridine

Step-by-Step Methodology:

  • Reaction Setup : In a microwave-safe vial, combine the N-substituted this compound (1.0 eq), the desired boronic acid or ester (1.5 eq), and potassium carbonate (K₂CO₃, 5.0 eq).

  • Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.06 eq).

  • Solvent Addition : Add a 3:1 mixture of 1,4-dioxane and water. The final concentration should be around 0.02 M.

  • Degassing : Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Execution : Heat the reaction in a microwave reactor to 125 °C for 25-30 minutes.[2] Monitor for the consumption of the starting material.

  • Workup and Purification : Cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

ParameterRecommended Reagents & ConditionsRationale & Expertise
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging substrates, catalyst systems with specialized ligands may be required.[9]
Ligand PPh₃ (part of catalyst), dppf, XPhosTriphenylphosphine is a standard ligand. Dppf can improve catalyst stability and efficiency in some cases.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is essential for the transmetalation step.[8] K₂CO₃ is a good starting point; Cs₂CO₃ is stronger and can accelerate slow reactions.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80-125 °CHigher temperatures are often needed to drive the reaction to completion, especially with less reactive bromides.
Protocol 2.2: Buchwald-Hartwig Amination

This reaction is one of the most powerful methods for constructing C-N bonds, enabling the introduction of primary and secondary amines.

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-substituted this compound (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 eq), and the amine (1.2-1.5 eq).

  • Base Addition : Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).

  • Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Execution : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup and Purification : Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry, concentrate, and purify by column chromatography.

Protocol 2.3: Sonogashira Coupling

The Sonogashira coupling is used to form C-C triple bonds by reacting terminal alkynes with aryl halides.[11]

Step-by-Step Methodology:

  • Reaction Setup : To a Schlenk flask under an inert atmosphere, add the N-substituted this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.2-1.5 eq) followed by a suitable base, such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 eq).

  • Reaction Execution : Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.

  • Workup and Purification : Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start N-Aryl-3,6-dibromo-1H-pyrrolo[3,2-c]pyridine suzuki_reagents Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O start->suzuki_reagents C-C Bond buchwald_reagents Amine (R₂NH) Pd Catalyst / Ligand NaOtBu Toluene start->buchwald_reagents C-N Bond sono_reagents Terminal Alkyne Pd(PPh₃)₄ / CuI TEA THF start->sono_reagents C-C Triple Bond suzuki_product 1-Aryl-3-bromo-6-aryl-scaffold suzuki_reagents->suzuki_product buchwald_product 1-Aryl-3-bromo-6-amino-scaffold buchwald_reagents->buchwald_product sono_product 1-Aryl-3-bromo-6-alkynyl-scaffold sono_reagents->sono_product

Caption: Key cross-coupling reactions for selective C6-functionalization.

Section 3: C3-Position Derivatization

Once the C6-position is functionalized, the less reactive C3-bromo group can be targeted. This typically requires more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like cataCXium A or XPhos). The electronic nature of the new C6-substituent will also influence the reactivity at C3; electron-donating groups at C6 may further deactivate the C3-position, while electron-withdrawing groups may activate it. The protocols described in Section 2 can be adapted, but optimization is critical.

Section 4: A Sequential Derivatization Strategy

A powerful approach for generating a library of diverse molecules is to follow a sequential derivatization path. This maximizes the utility of the 3,6-dibromo scaffold as a versatile building block.

G start This compound step1 Step 1: N-Functionalization (e.g., N-Arylation) Product A start->step1 Chan-Lam Coupling (Cu(OAc)₂, Base) step2 Step 2: Selective C6 Cross-Coupling (e.g., Suzuki) Product B step1->step2 Regioselective Coupling (Pd Catalyst, Base) step3 Step 3: C3 Cross-Coupling (Optimized Conditions) Final Product C step2->step3 Final Functionalization (Pd Catalyst, Base)

Caption: A logical workflow for sequential trisubstitution.

This strategy allows for the introduction of three different substituents (R¹, R², R³) at each of the reactive sites, providing a robust platform for generating novel chemical entities for drug discovery programs.

Conclusion

This compound is a high-value starting material for chemical synthesis. By leveraging the inherent differences in the reactivity of the N1, C6, and C3 positions, a wide array of complex, multi-substituted derivatives can be accessed in a controlled and predictable manner. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or using this versatile heterocyclic building block. Achieving high purity is critical for the success of subsequent reactions and biological assays. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter during purification.

Frequently Asked Questions & Troubleshooting

Q1: My initial reaction work-up seems to leave many impurities. What is a robust procedure for the initial clean-up of crude this compound?

A robust initial work-up is the foundation of a successful purification. The goal is to remove inorganic salts, highly polar starting materials, and acidic or basic by-products before proceeding to chromatography or recrystallization.

After your reaction is complete, a standard liquid-liquid extraction is typically the first step. A common procedure involves quenching the reaction mixture, often with an aqueous solution, and extracting the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). The choice of solvent is critical; ethyl acetate is frequently used for related pyrrolopyridine derivatives.[1]

The key to an effective work-up lies in the washing steps. Because this compound possesses both a weakly basic pyridine nitrogen and a weakly acidic pyrrole N-H, its solubility can be influenced by pH.

  • Neutral Wash: Begin by washing the organic layer with water and then with brine. The brine wash helps to remove residual water from the organic layer, breaking up emulsions and facilitating drying.

  • Mildly Basic Wash: To remove acidic impurities, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. This is generally preferable to stronger bases like sodium hydroxide (NaOH), which could potentially deprotonate the pyrrole N-H and alter the compound's solubility profile. For the synthesis of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine, the pH was adjusted to 8 using sodium carbonate.[1]

  • Drying and Concentration: After the washes, thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator, as heterocyclic compounds can sometimes be thermally sensitive.

Q2: What is the best general-purpose method for purifying this compound?

For lab-scale quantities (milligrams to several grams), flash column chromatography on silica gel is the most common and effective method. It provides excellent separating power for removing unreacted starting materials and closely related by-products.

The primary challenge is selecting an appropriate mobile phase (eluent). The polarity of this compound is moderately high due to the two nitrogen atoms. Therefore, a solvent system consisting of a non-polar solvent and a more polar solvent is required.

Recommended Starting Point: A gradient elution using ethyl acetate (EtOAc) in hexanes is a highly effective and widely used system for this class of compounds.[2]

  • TLC Analysis: Before running the column, always determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of ~0.2-0.3 for your product in the chosen solvent mixture. This ensures the compound moves off the baseline but remains on the column long enough for effective separation from impurities.

  • Column Packing: Ensure the silica gel is packed uniformly to prevent "channeling," which drastically reduces separation efficiency.[3] A properly packed column is critical for a successful outcome.

See the Detailed Protocols section for a step-by-step guide to flash chromatography.

Q3: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and the column. What's happening and how do I fix it?

This is a classic problem when purifying nitrogen-containing heterocycles on silica gel.[3] The streaking, or "tailing," is caused by a strong, non-ideal interaction between the basic pyridine nitrogen on your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel.

Causality: The lone pair of electrons on the pyridine nitrogen can form a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a broadened, streaky band instead of a tight, circular spot.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N or TEA) is the standard choice. A concentration of 0.5-1% (v/v) is usually sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[3]

  • Use a Different Solvent: Sometimes, a more polar or protic solvent can improve peak shape. Adding a small amount of methanol (MeOH) to a DCM or EtOAc eluent can sometimes help by competing for the binding sites on the silica gel.

  • Switch the Stationary Phase: If tailing persists, the acidic nature of silica gel may be too aggressive. Consider using a different stationary phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[3] You will need to re-optimize your solvent system with TLC on alumina plates.

    • Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with a solution of your eluent containing a higher concentration of triethylamine before packing the column.

Problem Potential Cause Troubleshooting Suggestion
Peak Tailing / Streaking Strong interaction between basic pyridine nitrogen and acidic silica gel.Add 0.5-1% triethylamine to the eluent.[3]
Switch to a neutral or basic alumina stationary phase.
Low Yield Compound is irreversibly stuck on the column.Use a more polar eluent or add a basic modifier (Et₃N).
Poorly packed column leading to channeling.Repack the column carefully to ensure uniform density.
Poor Separation Sub-optimal solvent system.Re-optimize the eluent using TLC to achieve a greater difference in Rf values between the product and impurities.
Column was overloaded with crude material.Use a larger column or reduce the amount of material loaded.
Q4: Can I use recrystallization to purify this compound? It would be more efficient for my large-scale synthesis.

Yes, recrystallization is an excellent and highly economical method for purifying crystalline solids, especially on a larger scale where chromatography becomes impractical.[4] The success of recrystallization depends entirely on finding a suitable solvent or solvent system.

The Ideal Recrystallization Solvent: An ideal solvent should dissolve your compound completely when hot (at or near the solvent's boiling point) but provide very low solubility when cold (at room temperature or in an ice bath).

How to Find the Right Solvent:

  • Start with Educated Guesses: Based on chromatography data (e.g., EtOAc/Hexanes), you know the compound has moderate polarity. Test solvents across a range of polarities:

    • Polar: Ethanol, Methanol, Isopropanol, Acetonitrile

    • Medium Polarity: Ethyl Acetate, Acetone, Dichloromethane

    • Non-Polar: Toluene, Heptane, Hexanes

  • Small-Scale Solubility Tests:

    • Place ~10-20 mg of your crude material in a small test tube.

    • Add the test solvent dropwise at room temperature. If it dissolves easily, the solvent is too good; your recovery will be poor.

    • If it is insoluble or sparingly soluble at room temperature, gently heat the mixture. If the compound dissolves completely upon heating, you may have a good candidate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a good solvent.

  • Use a Two-Solvent System: If no single solvent works, a two-solvent system is a powerful alternative. Use a "soluble" solvent in which your compound is very soluble and a "non-soluble" (or "anti-solvent") in which it is poorly soluble. The pair must be miscible.

    • Example: Dissolve the crude product in a minimum amount of a hot "soluble" solvent (e.g., ethyl acetate). Then, slowly add the "non-soluble" solvent (e.g., hexanes) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "soluble" solvent to clarify, then allow it to cool slowly.

Q5: My NMR spectrum looks clean after purification, but my LC-MS shows a persistent impurity with the same mass. What could this be?

If you observe an impurity with the same mass-to-charge ratio (m/z) as your product, you are likely dealing with a structural isomer . The synthesis of substituted pyrrolopyridines can sometimes lead to the formation of regioisomers, which can be notoriously difficult to separate due to their very similar polarities.[3]

Potential Isomeric Impurities: Depending on the synthetic route, bromination of the 1H-pyrrolo[3,2-c]pyridine core could potentially occur at other positions, or rearrangement could lead to different pyrrolopyridine isomers.

Troubleshooting Isomeric Impurities:

  • High-Performance Liquid Chromatography (HPLC): Standard flash chromatography may not have enough resolving power. Preparative HPLC, often using a different stationary phase (like reversed-phase C18), may be required for effective separation.[3]

  • Re-evaluation of Chromatography Conditions: Try a completely different solvent system for flash chromatography. For example, if you used an EtOAc/Hexanes system, try a DCM/Methanol system. The change in solvent-solute interactions can sometimes alter the elution order and improve separation.

  • Recrystallization: Carefully performed recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This technique is highly dependent on the specific properties of the isomers.

Workflow & Decision Making

The following diagram outlines a logical workflow for the purification and analysis of this compound.

G cluster_start Synthesis & Work-up cluster_purify Purification Strategy cluster_analysis Purity Analysis start Crude Product (Post-Reaction) workup Aqueous Work-up (H2O, NaHCO3, Brine) start->workup check_scale Scale > 5g? workup->check_scale chrom Flash Column Chromatography check_scale->chrom No recryst Develop Recrystallization Protocol check_scale->recryst Yes analysis Analyze Purity (TLC, LC-MS, NMR) chrom->analysis recryst->analysis is_pure Is Purity >95%? analysis->is_pure final_product Pure Product is_pure->final_product Yes repurify Re-purify (Alternative Method) is_pure->repurify No repurify->chrom e.g., HPLC or Alumina Column

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The eluent composition should be optimized beforehand using TLC analysis.

  • Slurry Preparation:

    • In a beaker, add silica gel (standard 40-63 µm flash grade) to your starting eluent (e.g., 5% EtOAc in Hexanes). The consistency should be a pourable, uniform slurry.

  • Column Packing:

    • Secure a glass column vertically. Add a small layer of sand to the bottom.

    • Pour the silica slurry into the column. Use a gentle stream of air or nitrogen pressure to push the solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Sample Loading:

    • Dissolve your crude this compound in a minimal amount of a strong solvent (like DCM or EtOAc).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is called "dry loading" and generally gives better separation than loading a liquid sample.

    • Carefully add the dry-loaded sample onto the sand layer at the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use pressure to push the solvent through the column at a steady flow rate.

    • Begin with a low polarity eluent and gradually increase the polarity according to your TLC optimization (e.g., start with 5% EtOAc/Hexanes, move to 10%, then 20%).

    • Collect fractions in test tubes and monitor the elution of your product using TLC.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Concentrate the combined fractions under reduced pressure to yield the purified this compound.

Caption: A typical workflow for flash column chromatography purification.

References

Technical Support Center: Synthesis of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, providing clarity on the underlying chemical principles.

Q1: What is the most common and direct synthetic strategy for obtaining this compound?

The most direct approach is the sequential electrophilic bromination of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole). The synthesis is challenging due to the differential reactivity of the electron-rich pyrrole ring and the electron-deficient pyridine ring. The C-3 position on the pyrrole ring is highly activated and readily undergoes electrophilic substitution.[1][2] The C-6 position on the pyridine ring is significantly less reactive and requires more forcing conditions for bromination. Therefore, the synthesis is often a two-step process, even if performed in one pot.

Q2: Which brominating agents are most effective for this transformation?

The choice of brominating agent is critical for controlling selectivity and avoiding side reactions.

  • N-Bromosuccinimide (NBS): This is the most commonly recommended reagent. NBS is a mild and selective source of electrophilic bromine, which helps to prevent over-bromination and degradation of the sensitive azaindole core, especially when used in controlled stoichiometric amounts and at low temperatures.[3][4]

  • Copper(II) Bromide (CuBr₂): CuBr₂ is an effective reagent for the regioselective C-3 bromination of azaindoles under mild conditions, often providing high yields of the 3-bromo intermediate.[1][5] Achieving the second bromination at C-6 would likely require a subsequent step with a different reagent or harsher conditions.

  • Molecular Bromine (Br₂): While a powerful brominating agent, Br₂ is highly reactive and often leads to polybromination and the formation of complex mixtures, resulting in low yields of the desired product.[4] Its use requires careful control of stoichiometry and temperature, and it is generally not recommended for this substrate unless other methods fail.

Q3: Why is regioselectivity a major challenge, and how is it controlled?

Regioselectivity is governed by the electronic properties of the bicyclic system. The pyrrole ring is electron-rich and thus highly susceptible to electrophilic attack, whereas the pyridine ring is electron-deficient.

  • First Bromination (C-3): Electrophilic substitution occurs almost exclusively at the C-3 position of the pyrrole ring due to it being the most nucleophilic site, allowing for the best stabilization of the cationic intermediate (arenium ion).[1][6]

  • Second Bromination (C-6): Introducing a second bromine atom onto the C-6 position of the pyridine ring is significantly more difficult. This step often requires higher temperatures, a larger excess of the brominating agent, or a different synthetic strategy, such as starting from an already substituted pyridine precursor.[7][8]

Q4: My starting material (1H-pyrrolo[3,2-c]pyridine) appears to be decomposing during the reaction. What could be the cause?

The pyrrolopyridine core can be sensitive to strongly acidic conditions, which can be generated as a byproduct (HBr) during bromination, especially when using reagents like Br₂.[4] This can lead to polymerization or degradation. Using a non-protic solvent and adding a non-nucleophilic base, such as triethylamine, after the reaction can help neutralize the acid and improve stability.[9] Additionally, ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guide: Navigating Common Synthesis Issues

This guide provides a systematic approach to resolving common problems encountered during the synthesis.

Logical Flow for Troubleshooting

Below is a decision tree to guide your troubleshooting efforts when faced with suboptimal reaction outcomes.

troubleshooting_flow cluster_symptoms Identify Primary Symptom cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes cluster_causes4 Potential Causes cluster_solutions1 Recommended Solutions cluster_solutions2 Recommended Solutions cluster_solutions3 Recommended Solutions cluster_solutions4 Recommended Solutions start Reaction Outcome: Low Yield / Impure Product symptom1 Predominantly Unreacted Starting Material start->symptom1 symptom2 Main Product is 3-Bromo Intermediate start->symptom2 symptom3 Complex Mixture: Polybrominated Products start->symptom3 symptom4 Product Isolated but Difficult to Purify start->symptom4 cause1a Degraded NBS symptom1->cause1a cause1b Reaction Temp Too Low symptom1->cause1b cause1c Insufficient Reaction Time symptom1->cause1c cause2a Insufficient Equivalents of Brominating Agent symptom2->cause2a cause2b Reaction Time Too Short for Second Bromination symptom2->cause2b cause3a Reagent Too Reactive (e.g., Br₂) symptom3->cause3a cause3b Poor Stoichiometric Control symptom3->cause3b cause3c Reaction Temp Too High symptom3->cause3c cause4a Co-eluting Impurities symptom4->cause4a cause4b Degradation on Acidic Silica Gel symptom4->cause4b sol1a Recrystallize NBS from water. Use fresh, white solid. cause1a->sol1a sol1b Allow reaction to slowly warm to room temperature. cause1b->sol1b sol1c Monitor via TLC/LC-MS and extend reaction time. cause1c->sol1c sol2a Increase equivalents of NBS (e.g., to 2.2 - 2.5 eq). cause2a->sol2a sol2b Increase reaction time and/or gently heat after initial addition. cause2b->sol2b sol3a Switch to a milder agent like NBS. cause3a->sol3a sol3b Add brominating agent slowly/ portion-wise. cause3b->sol3b sol3c Maintain low temperature (e.g., -78°C to 0°C) during addition. cause3c->sol3c sol4a Optimize chromatography gradient. Consider recrystallization. cause4a->sol4a sol4b Use deactivated silica (add Et₃N to eluent) or use alumina. cause4b->sol4b

Caption: Troubleshooting workflow for this compound synthesis.

Detailed Troubleshooting Q&A

Issue 1: The reaction yields predominantly the 3-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, with little to no dibrominated product.

  • Potential Cause: Insufficient brominating agent or reaction conditions are not vigorous enough to facilitate the second bromination on the electron-deficient pyridine ring.

  • Solution:

    • Increase Stoichiometry: Ensure at least 2.2 equivalents of the brominating agent (e.g., NBS) are used. It may be necessary to use a slight excess (up to 2.5 equivalents) to drive the reaction to completion.

    • Adjust Temperature and Time: After the initial low-temperature addition of the brominating agent to achieve C-3 bromination, the reaction mixture may need to be warmed to room temperature or gently heated (e.g., 40-50 °C) for several hours to promote the slower C-6 bromination. Monitor the reaction progress carefully using TLC or LC-MS.

Issue 2: The reaction produces a complex mixture of polybrominated products.

  • Potential Cause: The brominating agent is too reactive, or the reaction temperature is too high, leading to a loss of selectivity.[4]

  • Solution:

    • Use a Milder Reagent: If using molecular bromine (Br₂), switch to N-Bromosuccinimide (NBS), which is known to be more selective for electron-rich heterocycles.[3]

    • Control Temperature: Perform the addition of the brominating agent at a low temperature (-78 °C to 0 °C) to control its reactivity. Add the reagent slowly and in portions to maintain a low concentration in the reaction mixture.[4]

    • Solvent Choice: Use a less polar, aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM), as highly polar solvents can sometimes accelerate the reaction uncontrollably.

Issue 3: The product is difficult to purify, showing significant streaking on silica gel columns and leading to low recovery.

  • Potential Cause: The nitrogen atoms in the pyrrolopyridine ring are basic and can interact strongly with the acidic surface of standard silica gel, causing poor chromatographic behavior.[10]

  • Solution:

    • Deactivate Silica Gel: Before performing column chromatography, flush the column with the eluent mixture containing a small amount of a basic modifier, such as triethylamine (0.5-1%). This will neutralize the acidic sites on the silica.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less likely to interact with the basic product.[10]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method that avoids chromatography altogether.

Data Summary: Bromination of Azaindole Scaffolds

The following table summarizes various conditions reported for the bromination of azaindole and related heterocyclic systems, providing a comparative overview for experimental design.

Starting MaterialBrominating Agent (Eq.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
7-AzaindoleCuBr₂ (3.0)AcetonitrileRT1-23-Bromo-7-azaindole95[1]
6-AzaindoleCuBr₂ (3.0)AcetonitrileRT1-23-Bromo-6-azaindole98[1]
PyrroleNBS (1.0)THF-78 to RT3-52-Bromopyrrole>90[3][4]
N-MethylpyrroleNBS (1.0)THF-7812-Bromo-N-methylpyrroleHigh[9]
2-Phenyl-5-azaindoleCuBr₂ (3.0)AcetonitrileRT1-23-Bromo-2-phenyl-5-azaindole96[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.

Overall Synthetic Workflow

synthesis_workflow start Start: 1H-pyrrolo[3,2-c]pyridine reaction Step 1: Dibromination - Dissolve SM in THF - Cool to -78°C - Add NBS portion-wise - Stir and warm to RT start->reaction reagent Reagents: - N-Bromosuccinimide (2.2 eq) - Anhydrous THF reagent->reaction workup Step 2: Aqueous Workup - Quench with Na₂S₂O₃ (aq) - Extract with Ethyl Acetate - Wash with Brine - Dry over Na₂SO₄ reaction->workup purification Step 3: Purification - Concentrate crude product - Purify via Column Chromatography or Recrystallization workup->purification analysis Step 4: Characterization - NMR (¹H, ¹³C) - LC-MS - HRMS purification->analysis product Final Product: This compound analysis->product

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Synthesis via Dibromination with NBS

Materials:

  • 1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized from water (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add recrystallized NBS (2.2 eq) to the cooled solution in small portions over 30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes until the orange/brown color dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Hexanes/Ethyl Acetate gradient system (e.g., starting from 95:5 to 70:30)

  • Triethylamine (Et₃N)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexanes/EtOAc).

  • Column Packing: Pack a glass column with the silica slurry. Equilibrate the packed column with the starting eluent mixture containing 0.5% v/v triethylamine to deactivate the silica.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the packed column.

  • Elution: Elute the column with the Hexanes/EtOAc gradient. Start with a low polarity mixture and gradually increase the polarity (increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Troubleshooting Side Reactions in Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet sometimes temperamental transformation. The unique electronic properties of the pyridine ring can lead to a variety of side reactions, impacting yield, purity, and reproducibility. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction with a bromopyridine is resulting in low yield and a significant amount of a dehalogenated (debrominated) byproduct. What is causing this, and how can I prevent it?

A1: Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides like bromopyridines. This occurs when the aryl halide is converted to an arene, effectively replacing the bromine atom with a hydrogen atom.

Causality: The mechanism often involves the formation of a palladium-hydride species, which can arise from various sources in the reaction mixture, such as amines, water, or even the solvent under certain conditions. This palladium-hydride can then undergo reductive elimination with the coordinated pyridine to yield the dehalogenated product.[1] The propensity for dehalogenation generally follows the reactivity of the halide: I > Br > Cl.[2]

Troubleshooting Steps:

  • Ligand Selection is Crucial: The choice of phosphine ligand can significantly influence the rates of the desired cross-coupling versus the undesired dehalogenation.

    • Use Electron-Rich, Bulky Ligands: Ligands like SPhos, XPhos, or P(t-Bu)₃ are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the dehalogenation pathway.[2][3] These bulky ligands create a steric shield around the palladium center, which can disfavor the approach of hydride sources.

    • Avoid PPh₃ in Challenging Cases: While classic, triphenylphosphine (PPh₃) can sometimes be less effective in preventing dehalogenation with heteroaryl bromides compared to more advanced Buchwald-type ligands.[2]

  • Optimize the Base and Solvent System:

    • Base Selection: The strength and nature of the base are critical. While common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), the optimal choice is substrate-dependent.[4] For instance, K₃PO₄ is often effective for 2-bromopyridine couplings.[2]

    • Solvent Considerations: The choice of solvent can influence reaction rates and selectivity. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[4][5] However, the polarity of the solvent can be a nuanced parameter, and screening may be necessary.[6]

  • Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and ligands, potentially leading to side reactions.[7] Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution.[2][7]

Workflow for Minimizing Dehalogenation:

start Dehalogenation Observed ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) start->ligand base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) ligand->base solvent Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) base->solvent degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) solvent->degas temp Carefully Increase Temperature degas->temp boron Use High Purity Boronic Acid/Ester temp->boron end Minimized Dehalogenation boron->end

Caption: Troubleshooting workflow for dehalogenation.

Q2: I am observing a significant amount of homocoupling of my boronic acid, leading to a biphenyl-like byproduct. What causes this and what are the solutions?

A2: Homocoupling of the boronic acid is another prevalent side reaction, often exacerbated by the presence of oxygen.

Causality: This side reaction is typically promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen.[1][8] The homocoupling process consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.

Troubleshooting Steps:

  • Stringent Exclusion of Oxygen: As with dehalogenation, meticulous degassing of solvents and the reaction vessel is the primary defense against homocoupling.[1][7] The presence of oxygen is a key contributor to the formation of the Pd(II) species that catalyze this side reaction.[8]

  • Use of Pre-formed Pd(0) Catalysts: While many protocols use Pd(II) sources like Pd(OAc)₂, which are reduced in situ, starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling by ensuring a sufficient concentration of the active catalyst from the outset.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common practice to drive the reaction to completion. However, a large excess can sometimes increase the likelihood of homocoupling. Careful optimization of the stoichiometry is recommended.

  • Reaction Temperature and Time: Monitor the reaction progress. Extended reaction times at high temperatures can lead to catalyst decomposition and an increase in side products, including homocoupling.

Table 1: General Effect of Reaction Parameters on Side Reactions

ParameterDehalogenationHomocouplingProtodeboronation
Oxygen Can degrade catalystIncreases Less direct effect
Water Can be a hydride sourceCan affect base efficacyIncreases
Bulky Ligands Decreases Can decreaseCan decrease rate
High Temperature Can increaseCan increaseIncreases
Strong Base Substrate dependentCan increaseIncreases
Q3: My starting boronic acid seems to be decomposing during the reaction, leading to low conversion. I suspect protodeboronation. How can I confirm and address this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. [9] This is a particularly common issue with heteroaryl boronic acids, including pyridinylboronic acids, which are known for their instability.[7][10]

Causality: This reaction is essentially a hydrolysis of the boronic acid and can be catalyzed by both acid and base, and is often accelerated by heat.[9] The electron-deficient nature of the pyridine ring can make the C-B bond more susceptible to cleavage.

Troubleshooting Steps:

  • Switch to a More Stable Boron Reagent: This is often the most effective solution.

    • Pinacol Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation than their corresponding boronic acids.[7]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer even greater stability and are designed for "slow release" of the boronic acid under the reaction conditions, minimizing its concentration in the reaction mixture at any given time and thus reducing the rate of decomposition.[9]

    • Potassium Aryltrifluoroborates (KATs): These are also more stable alternatives to boronic acids and can be effective in suppressing protodeboronation.[11]

  • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can help to minimize this water-mediated side reaction. However, many Suzuki protocols require an aqueous base.

  • Minimize Reaction Time and Temperature: As protodeboronation is often time and temperature-dependent, optimizing the reaction to proceed as quickly and at as low a temperature as possible can be beneficial. Microwave irradiation can sometimes achieve high yields in shorter times, potentially reducing the extent of protodeboronation.[7][12]

  • Choice of Base: The basicity of the reaction medium can significantly influence the rate of protodeboronation. Screening different bases may be necessary to find a balance between efficient transmetalation and minimal boronic acid decomposition.

Diagram of Boronic Acid Stability:

cluster_0 Stability Towards Protodeboronation Boronic Acid Boronic Acid Pinacol Ester Pinacol Ester Boronic Acid->Pinacol Ester MIDA Boronate MIDA Boronate Pinacol Ester->MIDA Boronate

Caption: Relative stability of boron reagents.

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromopyridine with a Phenylboronic Acid Using SPhos

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask, add the bromopyridine (1.0 mmol, 1.0 equiv), the phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • In a separate vial, weigh out the palladium precatalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%) and the SPhos ligand (0.044 mmol, 4.4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Add the catalyst and ligand to the Schlenk flask under a positive pressure of inert gas.

    • Add degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

    • If an aqueous base is used, add degassed water (e.g., 0.5 mL).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Navigating the Stability of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

Introduction to the Stability of this compound

This compound is a halogenated heterocyclic compound belonging to the azaindole family. Such molecules are of significant interest in medicinal chemistry due to their potential as scaffolds in drug discovery. However, the presence of bromine atoms and the fused pyrrolopyridine ring system can render the molecule susceptible to degradation under various experimental conditions. This guide will walk you through the potential stability issues and provide actionable protocols to investigate and manage them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The main factors influencing the stability of this compound in solution are pH, light exposure, temperature, and the presence of oxidizing agents. The nature of the solvent can also play a significant role in the degradation kinetics.

Q2: In which pH ranges is this compound expected to be most and least stable?

A2: Based on studies of structurally similar pyrrolopyridine derivatives, the compound is expected to be most stable in neutral aqueous solutions (pH ~7). It is likely to be labile in acidic conditions and extremely unstable in alkaline (basic) environments[1][2][3][4].

Q3: Is this compound sensitive to light?

A3: Yes, brominated aromatic compounds are often susceptible to photodegradation[5]. Exposure to UV or even ambient light can potentially lead to debromination, where one or both bromine atoms are replaced by hydrogen atoms.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored in amber vials to protect from light, at a low temperature (e.g., 2-8 °C or -20 °C), and ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For long-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products for this exact molecule are not extensively documented, based on the degradation of similar compounds, potential degradation pathways include:

  • Hydrolysis: Cleavage of the pyrrolopyridine ring structure, particularly under basic conditions, to form isonicotinic acid derivatives[6].

  • Photodegradation: Stepwise loss of bromine atoms to form mono-brominated and non-brominated pyrrolo[3,2-c]pyridine.

  • Oxidation: Formation of hydroxylated derivatives or cleavage of the pyrrole ring[7].

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or unexpected biological results over time. Degradation of the stock solution.Perform a stability check of the stock solution using HPLC. Prepare fresh solutions for critical experiments.
Appearance of new peaks in HPLC chromatogram of a sample. Compound degradation.Conduct a forced degradation study to identify potential degradation products and establish the stability profile of the compound under your experimental conditions.
Inconsistent results between experimental repeats. Instability of the compound in the assay buffer or medium.Evaluate the stability of the compound in the specific experimental medium over the time course of the experiment. Consider adjusting the pH to neutral if possible.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[1][2][8]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent where it is freely soluble (e.g., DMSO, DMF, or Methanol).

2. Stress Conditions:

  • For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

  • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours. Note: Basic conditions are expected to cause rapid degradation[1][2][3][4].

  • Oxidative Degradation: Use 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the solution (in a neutral buffer, e.g., pH 7.4) at 60°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the solution (in a neutral buffer) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[8]. A sample protected from light should be analyzed as a control.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for analysis with the initial mobile phase.

  • Analyze the samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

4. Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Analyze the mass spectrometry data to identify the mass-to-charge ratio (m/z) of the degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 254 nm or the λmax of the compound).

  • MS Detection: Electrospray Ionization (ESI) in positive ion mode. Scan range m/z 100-1000.

Visualization of Workflows

Troubleshooting Workflow for Stability Issues

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Solution & Further Analysis start Inconsistent Experimental Results or Loss of Activity check_stock Analyze Stock Solution by HPLC start->check_stock degraded Stock Solution Degraded? check_stock->degraded prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh Yes forced_degradation Perform Forced Degradation Study (Protocol 1) degraded->forced_degradation No prepare_fresh->check_stock identify_products Identify Degradation Products (HPLC-MS) forced_degradation->identify_products optimize_conditions Optimize Experimental Conditions (pH, Light, Temp) identify_products->optimize_conditions end Stable & Reproducible Experiments optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G cluster_0 Degradation Products parent This compound mono_debrom Mono-debrominated species parent->mono_debrom Photodegradation (Light) dihydroxylated Dihydroxylated species parent->dihydroxylated Oxidation (e.g., H₂O₂) ring_opened Ring-opened isonicotinic acid derivative parent->ring_opened Hydrolysis (Acid/Base)

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting Sonogashira Reactions with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction with challenging substrates. Here, we will address common issues encountered in the lab, providing in-depth explanations and actionable troubleshooting strategies in a practical question-and-answer format.

Introduction: The Challenge of Electron-Deficient Heterocycles

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[1][2] However, when one of the coupling partners is an electron-deficient heterocycle (e.g., pyridines, pyrimidines, purines), the reaction can become sluggish and prone to side reactions. This is primarily due to the decreased electron density on the heterocyclic ring, which can hinder the crucial oxidative addition step of the catalytic cycle and increase the susceptibility to catalyst deactivation.

This guide will equip you with the knowledge to diagnose and resolve these issues, leading to successful and high-yielding Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a chloro-substituted pyridine failing or giving very low yield?

A1: Chloro-substituted heterocycles are notoriously challenging substrates for Sonogashira couplings due to the strength of the C-Cl bond.[3] If you're experiencing low to no conversion, consider the following critical factors:

  • Catalyst System is Key: Standard palladium catalysts like Pd(PPh₃)₄ often lack the reactivity needed for activating C-Cl bonds.[3][4] You will likely need to employ more sophisticated catalyst systems.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition step.[3][5][6] These ligands stabilize the palladium center and increase its electron density, facilitating the cleavage of the strong C-Cl bond.

    • Palladacycles: These pre-catalysts have shown significant promise for the coupling of challenging aryl chlorides.[3][7]

  • Elevated Temperatures are Often Required: Reactions involving aryl chlorides almost always necessitate higher temperatures than those with their bromide or iodide counterparts. Temperatures in the range of 100-120 °C are common.[3] Microwave irradiation can also be a powerful tool to accelerate these sluggish reactions.[3]

  • Base and Solvent Selection: For challenging substrates, amine bases like triethylamine may not be sufficient. Stronger inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF, NMP, or THF can be more effective.[3][8]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1][5] This side reaction leads to the formation of a symmetrical diyne from your starting alkyne, consuming valuable material and complicating purification. To mitigate this:

  • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by:

    • Thoroughly degassing all solvents and liquid reagents using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them.

    • Maintaining a positive pressure of an inert gas throughout the reaction setup.

  • Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[1][9] While the reaction may be slower, it completely eliminates the primary pathway for Glaser coupling. Several effective copper-free methods have been developed.[1][6][9]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne at any given time, favoring the cross-coupling pathway over homocoupling.[5]

Q3: My reaction starts but then stalls, and I see decomposition of my catalyst (formation of palladium black). What's happening and how can I prevent it?

A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal. This is a common issue, especially with electron-deficient heterocycles which can act as inhibitors or lead to unstable catalytic intermediates.

  • Ligand Choice and Ratio: The ligand plays a crucial role in stabilizing the palladium catalyst.

    • Ensure you are using a ligand known to be effective for your specific substrate class (e.g., bulky, electron-rich phosphines).

    • The Pd:ligand ratio is also important. For some systems, a higher ligand ratio can help to prevent catalyst decomposition.

  • Solvent Effects: The choice of solvent can influence catalyst stability. In some cases, a less coordinating solvent may be beneficial. However, for electron-deficient systems, polar aprotic solvents are often required for solubility and reactivity.[3][8]

  • Temperature Control: While higher temperatures can be necessary for activation, excessive heat can also accelerate catalyst decomposition. It's a delicate balance; try to find the minimum temperature required for a reasonable reaction rate.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common problems.

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired product, a systematic approach to troubleshooting is essential.

Logical Troubleshooting Workflow for Low Yields

Caption: A systematic workflow for troubleshooting low-yielding Sonogashira reactions.

Detailed Steps:

  • Verify Reagent Purity and Reaction Setup:

    • Solvents and Bases: Ensure all solvents and amine bases are freshly distilled and thoroughly degassed. Moisture and oxygen can be detrimental.

    • Starting Materials: Confirm the purity of your heterocyclic halide and terminal alkyne. Impurities can poison the catalyst.

    • Inert Atmosphere: Double-check that your reaction is set up under a strictly inert atmosphere (argon or nitrogen).

  • Optimize the Catalyst System:

    • For Chloro- and Bromo-pyridines (and other electron-deficient systems): If using a standard catalyst like Pd(PPh₃)₄, it is highly recommended to switch to a more robust system.

      • Recommended Ligands: XPhos, SPhos, cataCXium A.[4]

      • Recommended Pre-catalysts: Buchwald-type palladacycle precatalysts.[3]

  • Adjust Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.

    • Base: If using an amine base, consider switching to a stronger inorganic base.

BaseSolventTypical TemperatureNotes
Triethylamine (Et₃N)THF, TolueneRoom Temp - 80 °CStandard, but often insufficient for electron-deficient systems.
Diisopropylethylamine (DIPEA)DMF, NMP60 - 100 °CA bulkier amine base that can sometimes improve results.
Potassium Carbonate (K₂CO₃)DMF, Acetonitrile80 - 120 °CA stronger inorganic base, good for many challenging couplings.
Cesium Carbonate (Cs₂CO₃)Dioxane, DMF80 - 120 °CA highly effective but more expensive inorganic base.[5][6]
  • Solvent: If solubility is an issue or the reaction is sluggish, switching to a more polar aprotic solvent can be beneficial.[4]

Problem 2: Hydrodehalogenation Side Reaction

Hydrodehalogenation is the replacement of the halide on your heterocycle with a hydrogen atom. This side reaction can be promoted by various factors in the catalytic cycle.[3]

To minimize hydrodehalogenation:

  • Choice of Base and Solvent: The base and solvent system can influence the prevalence of this side reaction. Amine bases, in particular, can sometimes act as a hydride source. Switching to an inorganic base may be beneficial.

  • Minimize Water Content: Ensure your reaction is as anhydrous as possible, as water can be a proton source.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can sometimes lead to an increase in side products.

Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling of a Heteroaryl Chloride

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the heteroaryl chloride (1.0 equiv.), palladium pre-catalyst (e.g., a palladacycle, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-5 mol%).

    • Add an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).[5]

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add the degassed solvent (e.g., acetonitrile or 1,4-dioxane) via syringe.

    • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts and the precipitated catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Common Pitfalls

Understanding the catalytic cycle is crucial for effective troubleshooting.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Co-catalyst Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B Deactivation Catalyst Deactivation (Pd Black) A->Deactivation C Ar-Pd(II)-X(L_n) B->C D Transmetalation (Cu-C≡CR') C->D E Ar-Pd(II)-C≡CR'(L_n) D->E F Reductive Elimination E->F F->A G Ar-C≡CR' (Product) F->G Product Release H R'C≡CH + Cu(I)X -> CuC≡CR' Homocoupling Glaser Homocoupling (R'C≡C-C≡CR') H->Homocoupling O₂

Caption: The Sonogashira catalytic cycle and common deactivation pathways.

This diagram illustrates the key steps of the reaction. For electron-deficient heterocycles, the "Oxidative Addition" step (B) is often rate-limiting. Catalyst deactivation can occur from the active Pd(0) species, while Glaser homocoupling is a competing reaction involving the copper acetylide intermediate.

References

Technical Support Center: A Researcher's Guide to the Purification of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps, such as cross-coupling reactions, and for ensuring the integrity of biological screening data.[1]

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common purification challenges and provide validated protocols to help you achieve the desired purity for your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of crude this compound.

Q1: My initial analysis (TLC/LC-MS) of the crude product shows multiple spots. What are the likely impurities?

Answer: The impurity profile of your crude this compound is directly linked to the synthetic route, typically a direct bromination of the 1H-pyrrolo[3,2-c]pyridine core. The pyrrole ring is highly activated towards electrophilic substitution, which can lead to a mixture of products if the reaction conditions are not meticulously controlled.[2]

Common impurities include:

  • Unreacted Starting Material: 1H-pyrrolo[3,2-c]pyridine.

  • Monobrominated Intermediates: 3-Bromo-1H-pyrrolo[3,2-c]pyridine and 6-Bromo-1H-pyrrolo[3,2-c]pyridine.

  • Over-brominated Byproducts: Tribrominated or other polybrominated species.

  • Isomeric Impurities: Other dibromo-isomers, though less common depending on the regioselectivity of the bromination reaction.

  • Reagent Residues: Unreacted N-Bromosuccinimide (NBS) or its byproduct, succinimide.

The following table summarizes these potential impurities.

Impurity NameMolecular FormulaRelative PolarityIdentification Method
1H-pyrrolo[3,2-c]pyridineC₇H₆N₂HighLC-MS, ¹H NMR
Monobromo-isomersC₇H₅BrN₂Medium-HighLC-MS, ¹H NMR
This compound C₇H₄Br₂N₂ Medium Target Compound
Tribromo-isomersC₇H₃Br₃N₂LowLC-MS
SuccinimideC₄H₅NO₂Very High¹H NMR (soluble in aqueous washes)
Q2: My NMR analysis indicates the presence of monobrominated species. How can I effectively remove them?

Answer: The presence of monobrominated impurities is a classic sign of an incomplete reaction. These species are structurally similar to your target compound but differ sufficiently in polarity to allow for separation by standard chromatographic or recrystallization techniques.

Primary Recommendation: Flash Column Chromatography

The difference in the number of bromine atoms significantly impacts the polarity of the molecules. The desired dibromo product is less polar than the monobromo impurities. This polarity difference is the key to successful separation on silica gel.

  • Causality: The electron-withdrawing nature of the bromine atoms decreases the electron density on the heterocyclic ring system, reducing its ability to engage in polar interactions with the silica stationary phase. Therefore, the more bromine atoms present, the faster the compound will elute in a normal-phase system.

A general protocol for purification is provided in the "Experimental Protocols" section below. For a typical separation, a gradient elution starting with a low-polarity mobile phase is recommended.

Solvent System (Hexanes/Ethyl Acetate)Typical Rf of MonobromoTypical Rf of Dibromo (Product)
80:20~0.2~0.4
70:30~0.4~0.6

Note: These Rf values are illustrative. Always perform TLC analysis to determine the optimal solvent system for your specific crude mixture.

Alternative Method: Recrystallization

Recrystallization can be an effective technique if the concentration of the monobrominated impurity is not excessively high. The goal is to find a solvent system where the desired dibromo product has lower solubility than the impurity at cooler temperatures.

  • Solvent Selection: Based on general solubility data, this compound is soluble in chloroform and methanol.[3] A mixed solvent system is often ideal. Consider dissolving the crude material in a minimal amount of a hot "good" solvent (like methanol or ethyl acetate) and then slowly adding a "poor" solvent (like hexanes or water) until the solution becomes cloudy. Allow it to cool slowly to promote the formation of pure crystals.

Q3: My product is a dark, oily solid instead of the expected white to pale cream powder. What causes this discoloration and how can I fix it?

Answer: Discoloration is typically due to the presence of trace amounts of highly conjugated, polymeric side products or residual palladium catalyst if the precursor was made via a cross-coupling reaction. These impurities can be stubborn to remove.

Troubleshooting Strategy:

  • Initial Purification: First, attempt purification by column chromatography as described. This will remove the bulk of non-colored impurities.

  • Activated Carbon Treatment: If the product fractions from the column are still colored, combine them, dissolve in a suitable hot solvent (e.g., methanol or ethanol), and add a small amount (1-2% by weight) of activated charcoal.

  • Hot Filtration: Keep the solution hot and filter it through a pad of Celite® to remove the charcoal. The Celite is crucial to prevent fine charcoal particles from passing through the filter paper.

  • Recrystallization/Evaporation: Allow the decolorized filtrate to cool and crystallize. If crystallization is not feasible, the solvent can be removed under reduced pressure.

This process effectively removes the high molecular weight, colored impurities that are often adsorbed by the activated carbon.

Q4: I am struggling with compound streaking and poor separation during column chromatography. What can I do to improve this?

Answer: Streaking or tailing on a silica gel column is a common problem with nitrogen-containing heterocycles.[4]

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and can result in product loss on the column.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. This is highly effective but requires removal under high vacuum.

    • Ammonia: Using a solvent system saturated with ammonia (e.g., a dichloromethane/methanol/ammonia mixture) can also be very effective.

  • Use a Different Stationary Phase: If streaking persists, consider switching to a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for basic compounds.

    • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the separation is based on hydrophobicity. Your dibromo product will be more retained than the more polar monobromo impurities. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Visualized Purification Workflow

The following diagram illustrates a general workflow for the purification and troubleshooting of crude this compound.

G cluster_start cluster_analysis cluster_decision cluster_purification cluster_end Crude Crude Product Analysis TLC / LC-MS Analysis Crude->Analysis Decision Impurity Profile? Analysis->Decision Column Column Chromatography Decision->Column Multiple Impurities (Different Polarities) Recrystal Recrystallization Decision->Recrystal Minor Impurities Charcoal Charcoal/Celite Treatment Column->Charcoal Colored Fractions Pure Pure Product (Verify by NMR/LC-MS) Column->Pure Recrystal->Charcoal Colored Solution Recrystal->Pure Charcoal->Pure

Caption: General purification and troubleshooting workflow.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The exact solvent gradient should be optimized based on preliminary TLC analysis.

  • Slurry Preparation: Wet-load the column by packing silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If solubility is low, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the more polar solvent (ethyl acetate). A typical gradient might be:

    • 5% Ethyl Acetate in Hexanes (2 column volumes)

    • 5% -> 20% Ethyl Acetate in Hexanes (10 column volumes)

    • 20% -> 40% Ethyl Acetate in Hexanes (5 column volumes)

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in a flask and add a minimal amount of a suitable hot solvent (e.g., methanol) to dissolve it completely.

  • Charcoal Treatment (if needed): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.

  • Hot Filtration (if needed): Filter the hot solution through a pre-warmed funnel with a fluted filter paper containing a small layer of Celite®.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing specific purification challenges.

G Start Post-Reaction Workup CheckPurity Analyze Crude by TLC / LC-MS Start->CheckPurity MonoBromo Monobromo Impurities Present? CheckPurity->MonoBromo PolyBromo Over-brominated Impurities Present? MonoBromo->PolyBromo No Column Run Flash Column (e.g., Hex/EtOAc) MonoBromo->Column Yes Color Product Discolored? PolyBromo->Color No PolyBromo->Column Yes (Elutes before product) Clean Product Appears Clean (Single Spot) Color->Clean No Charcoal Treat with Activated Charcoal during Recrystallization Color->Charcoal Yes Recrystal Recrystallize Clean->Recrystal Yes (For final polish) Final Final Purity Check (NMR, LC-MS) Clean->Final No Column->Final Recrystal->Final Charcoal->Final

Caption: Decision tree for selecting the appropriate purification strategy.

References

Technical Support Center: Scaling Up Reactions of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the scale-up of reactions involving this versatile building block. As a key intermediate in the synthesis of kinase inhibitors and other pharmacologically active compounds, mastering its reactivity on a larger scale is crucial for advancing drug discovery programs.[1] This resource combines established chemical principles with practical, field-proven insights to ensure your scale-up process is both efficient and successful.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound, providing a foundational understanding for its application in larger-scale reactions.

Q1: What are the key reactivity features of this compound that I should be aware of during scale-up?

A1: this compound possesses two bromine atoms at positions that are electronically distinct, influencing their reactivity in cross-coupling reactions. Generally, in dihalogenated pyridines, the halogen atom at a position alpha to the nitrogen (like the C6-Br in the pyrrolo[3,2-c]pyridine system) can exhibit different reactivity compared to other positions. However, the fused pyrrole ring also influences the electron distribution. It is crucial to consider the potential for both mono- and di-substitution, and the regioselectivity will be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base. The pyrrole N-H proton is acidic and can interact with bases and catalysts, potentially influencing the reaction outcome.

Q2: What are the typical solubility characteristics of this compound and its derivatives?

A2: While specific solubility data for this compound is not extensively published, its structural analogue, 3,5-dibromopyridine, is soluble in chloroform and methanol, but insoluble in water. Given the fused pyrrole ring, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and 1,4-dioxane, which are common solvents for cross-coupling reactions. Its solubility will likely be lower in non-polar solvents like toluene and hexane. The solubility of its derivatives will vary significantly based on the nature of the substituents introduced. For purification, a solvent/anti-solvent system, often involving a polar solvent for dissolution and a non-polar solvent for precipitation, is a common strategy.

Q3: Is N-protection of the pyrrole ring necessary for cross-coupling reactions?

A3: The necessity of N-protection depends on the specific reaction conditions and the desired outcome. The acidic N-H proton can be deprotonated by strong bases used in many cross-coupling reactions, which can affect the solubility of the starting material and its reactivity. In some cases, the deprotonated species can interact with the palladium catalyst, potentially leading to catalyst inhibition. However, many successful cross-coupling reactions are performed on N-H free pyrroles and indoles. For scale-up, N-protection can offer better reproducibility and a cleaner reaction profile by preventing these side reactions. Common protecting groups for pyrroles include tosyl (Ts), benzenesulfonyl (Bs), and Boc groups. The choice of protecting group should be carefully considered based on its stability to the reaction conditions and the ease of its subsequent removal.

Q4: What are the primary safety concerns when working with this compound and its reactions at scale?

A4: The primary safety concerns during the scale-up of reactions involving this compound include:

  • Thermal Runaway: Bromination reactions and some cross-coupling reactions can be highly exothermic. Inadequate heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, creating a risk of thermal runaway.

  • Handling of Brominating Agents: If synthesizing the starting material, handling reagents like elemental bromine requires specialized equipment and safety protocols due to its high toxicity and corrosivity.

  • Pyrophoric Reagents: Some reagents used in cross-coupling reactions, such as certain phosphine ligands and strong bases, can be pyrophoric.

  • Solvent Safety: Many solvents used in these reactions are flammable and have specific handling requirements at large scales. A thorough process safety assessment, including reaction calorimetry, is essential before attempting any large-scale reaction.

II. Troubleshooting Guide for Scale-Up Reactions

This section provides a detailed troubleshooting guide for common issues encountered during the scale-up of Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

A. Suzuki-Miyaura Coupling: Challenges and Solutions

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. When scaling up this reaction with this compound, several challenges can arise.

Issue 1: Low or Stalled Conversion

  • Potential Cause 1: Catalyst Deactivation. The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents on a larger scale can lead to catalyst oxidation and deactivation.

    • Solution: Implement robust degassing procedures for all solvents and reagent solutions, such as sparging with an inert gas (argon or nitrogen) for an extended period. Ensure the reaction is maintained under a positive pressure of inert gas throughout the process.

  • Potential Cause 2: Poor Mixing. In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reaction. This is particularly problematic in heterogeneous mixtures involving inorganic bases.

    • Solution: Optimize the agitation speed and impeller design for the specific reactor geometry. For heterogeneous reactions, consider using a phase-transfer catalyst or a co-solvent to improve homogeneity. The rate of addition of reagents can also be critical; a slower addition rate can sometimes improve mixing and temperature control.

  • Potential Cause 3: Inefficient Pre-catalyst Activation. If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be less efficient at scale.

    • Solution: Consider using a pre-formed Pd(0) catalyst or a more advanced pre-catalyst system designed for robust activation.

Issue 2: Poor Regioselectivity (Mixture of Mono- and Di-substituted Products)

  • Potential Cause 1: Inappropriate Reaction Conditions. The relative reactivity of the C3-Br and C6-Br bonds is influenced by the choice of catalyst, ligand, base, and solvent.

    • Solution: To favor mono-arylation, use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) and carefully monitor the reaction progress. Lowering the reaction temperature may also improve selectivity. For di-substitution, a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and longer reaction times are typically required.

  • Potential Cause 2: Influence of the Base. The choice of base can impact the regioselectivity of the coupling reaction.

    • Solution: Screen different bases. For example, a milder base like potassium carbonate may favor mono-substitution, while a stronger base like cesium carbonate might promote di-substitution.

Issue 3: Product Purification Challenges

  • Potential Cause 1: Palladium Residue. Removing residual palladium from the final product to meet regulatory requirements (for pharmaceutical applications) can be challenging at scale.

    • Solution: Employ palladium scavenging agents post-reaction. Common scavengers include silica- or polymer-bound thiols or amines. Alternatively, crystallization is often an effective method for removing palladium impurities.

  • Potential Cause 2: Difficulty in Separating Regioisomers. If a mixture of mono-substituted isomers is formed, their separation by chromatography can be difficult and costly at scale.

    • Solution: Focus on optimizing the reaction conditions to achieve high regioselectivity, minimizing the formation of the undesired isomer. If separation is unavoidable, consider developing a crystallization-based purification method.

B. Buchwald-Hartwig Amination: Challenges and Solutions

The Buchwald-Hartwig amination is a key method for forming C-N bonds. Scaling up this reaction with this compound presents its own set of challenges.

Issue 1: Low Yield or Incomplete Reaction

  • Potential Cause 1: Catalyst Inhibition by the Substrate. The nitrogen atoms in the pyrrolopyridine ring system can coordinate to the palladium catalyst, leading to catalyst inhibition.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) that can stabilize the active catalytic species and disfavor substrate coordination. Increasing the catalyst loading may also be necessary, but this should be done cautiously due to cost and purification concerns.

  • Potential Cause 2: Inappropriate Base Selection. The choice of base is critical in Buchwald-Hartwig amination. A base that is too weak may not effectively deprotonate the amine, while a base that is too strong could lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in many cases. However, for sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be more suitable. The physical form of the base (e.g., particle size) can also be important in large-scale reactions.

  • Potential Cause 3: N-H Proton Interference. The acidic N-H proton of the pyrrole ring can compete with the amine nucleophile for the base, affecting the reaction stoichiometry and potentially leading to side reactions.

    • Solution: Consider N-protection of the pyrrole ring, as discussed in the FAQs. If proceeding without protection, careful optimization of the base stoichiometry is required.

Issue 2: Formation of Side Products

  • Potential Cause 1: Hydrodehalogenation. A common side reaction is the reduction of the C-Br bond, leading to the formation of the debrominated starting material.

    • Solution: This is often caused by the presence of water or other protic impurities. Ensure all reagents and solvents are rigorously dried. Optimizing the ligand and reaction temperature can also minimize this side reaction.

  • Potential Cause 2: Homocoupling of the Amine. Under certain conditions, the amine can undergo oxidative self-coupling.

    • Solution: This is typically less of an issue than with Suzuki couplings but can be minimized by maintaining a strict inert atmosphere and optimizing the reaction conditions.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

A. Protocol: Suzuki-Miyaura Di-arylation of this compound

This protocol describes a typical procedure for the di-arylation of this compound.

Reagents and Materials:

ReagentMolar Eq.Notes
This compound1.0
Arylboronic Acid2.5
Pd(PPh₃)₄0.05Other Pd catalysts and ligands can be used.
K₂CO₃4.0Anhydrous
1,4-Dioxane-Degassed
Water-Degassed

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq.), arylboronic acid (2.5 eq.), and anhydrous potassium carbonate (4.0 eq.).

  • Evacuate and backfill the reactor with nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Under a positive flow of nitrogen, add the palladium catalyst (0.05 eq.).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Protocol: Buchwald-Hartwig Mono-amination of this compound

This protocol provides a general method for the mono-amination of this compound.

Reagents and Materials:

ReagentMolar Eq.Notes
This compound1.0
Amine1.2
Pd₂(dba)₃0.02Other Pd pre-catalysts can be used.
XPhos0.04Other bulky phosphine ligands can be used.
NaOtBu1.5
Toluene-Anhydrous, degassed

Procedure:

  • To a dry and inerted reactor, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.5 eq.).

  • Evacuate and backfill the reactor with nitrogen three times.

  • Add anhydrous, degassed toluene, followed by the amine (1.2 eq.).

  • Heat the reaction mixture to 90-110 °C with efficient stirring.

  • Monitor the reaction by HPLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Visualizations and Diagrams

A. Reaction Pathway for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Pathway start This compound mono_product Mono-aryl Product start->mono_product First Coupling reagents Arylboronic Acid, Pd(0) Catalyst, Base reagents->mono_product di_product Di-aryl Product reagents->di_product mono_product->di_product Second Coupling

Caption: Generalized pathway for Suzuki-Miyaura coupling of this compound.

B. Troubleshooting Logic for Low Yield in Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Optimize Reaction Conditions start->conditions substrate Consider Substrate Properties start->substrate c1 Increase Catalyst Loading catalyst->c1 c2 Switch to Bulky Ligand (e.g., XPhos) catalyst->c2 c3 Ensure Inert Atmosphere catalyst->c3 b1 Screen Different Bases (NaOtBu, Cs2CO3) base->b1 b2 Check Base Quality and Particle Size base->b2 b3 Adjust Base Stoichiometry base->b3 co1 Increase Temperature conditions->co1 co2 Ensure Anhydrous Solvents conditions->co2 co3 Improve Mixing conditions->co3 s1 Consider N-Protection substrate->s1 s2 Check Purity of Starting Materials substrate->s2

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

V. References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem. --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. --INVALID-LINK--

  • Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. --INVALID-LINK--

  • PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. --INVALID-LINK--

  • Help needed with unreproducible Suzuki coupling. Reddit. --INVALID-LINK--

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. Benchchem. --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. --INVALID-LINK--

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine. MySkinRecipes. --INVALID-LINK--

  • Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. --INVALID-LINK--

  • An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. Benchchem. --INVALID-LINK--

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. --INVALID-LINK--

  • Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. --INVALID-LINK--

  • Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. Benchchem. --INVALID-LINK--

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. --INVALID-LINK--

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. --INVALID-LINK--

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. --INVALID-LINK--

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. --INVALID-LINK--

  • ChemInform Abstract: Synthesis and Reactivity of Pyrrolo[3,2-d][2]oxazine-2,4-dione. Access to New Pyrrolo[3,2-e][3]diazepine-2,5-diones.. ResearchGate. --INVALID-LINK--

  • This compound. Universal Biologicals. --INVALID-LINK--

  • This compound. Orion Cientific. --INVALID-LINK--

  • The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. ResearchGate. --INVALID-LINK--

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed. --INVALID-LINK--

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. --INVALID-LINK--

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. --INVALID-LINK--

  • SOME SCALE-UP CONSIDERATIONS. CatSci. --INVALID-LINK--

  • Bromination. ACS GCI Pharmaceutical Roundtable. --INVALID-LINK--

  • Bromination safety. YouTube. --INVALID-LINK--

  • Evaluating Mixing Techniques for Scale-up Processes. AIChE. --INVALID-LINK--

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. --INVALID-LINK--

  • A Dangerous Bromance. Scientific Update. --INVALID-LINK--

  • Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich. --INVALID-LINK--

  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. ACS Publications. --INVALID-LINK--

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. --INVALID-LINK--

  • Rules of Thumb: Scale-up. The Chemical Engineer. --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. --INVALID-LINK--

  • Mixing Considerations in Chemical Reactor Scale-Up. COMSOL. --INVALID-LINK--

  • Assessing Mixing Sensitivities for Scale-up. VisiMix. --INVALID-LINK--

  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. Benchchem. --INVALID-LINK--

  • Navigating the Scale-Up of 3-Bromopropanal Reactions: A Technical Support Center. Benchchem. --INVALID-LINK--

  • Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy. ACS Publications. --INVALID-LINK--

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed Central. --INVALID-LINK--

  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. ResearchGate. --INVALID-LINK--

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap. --INVALID-LINK--

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. --INVALID-LINK--

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. --INVALID-LINK--

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. --INVALID-LINK--

  • Organometallic cross-coupling reactions. CEM Corporation. --INVALID-LINK--

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. ResearchGate. --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. --INVALID-LINK--

  • Flame retardant. Wikipedia. --INVALID-LINK--

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. --INVALID-LINK--

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. --INVALID-LINK--

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-Dibromocarbazole. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole. Benchchem. --INVALID-LINK--

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. --INVALID-LINK--

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PubMed Central. --INVALID-LINK--

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. --INVALID-LINK--

  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem. --INVALID-LINK--

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. --INVALID-LINK--

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. --INVALID-LINK--

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. --INVALID-LINK--

  • Pyridine. Solubility of Things. --INVALID-LINK--

  • Influence of brominated flame retardant thermal decomposition products on HALS. ResearchGate. --INVALID-LINK--

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. --INVALID-LINK--

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PubMed Central. --INVALID-LINK--

  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. --INVALID-LINK--

  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. PubMed Central. --INVALID-LINK--

  • 3-bromo-1H-pyrrole. Benchchem. --INVALID-LINK--

  • 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine. ChemicalBook. --INVALID-LINK--

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. --INVALID-LINK--

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. ACS Publications. --INVALID-LINK--

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central. --INVALID-LINK--

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. --INVALID-LINK--

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PubMed Central. --INVALID-LINK--

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. PubMed Central. --INVALID-LINK--

  • Role of the Base in Buchwald–Hartwig Amination. ACS Publications. --INVALID-LINK--

  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Synfacts. --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. --INVALID-LINK--

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications. --INVALID-LINK--

  • Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. MDPI. --INVALID-LINK--

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. --INVALID-LINK--

  • Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. --INVALID-LINK--

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. --INVALID-LINK--

  • Development of F/C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. ResearchGate. --INVALID-LINK--

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. --INVALID-LINK--

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. --INVALID-LINK--

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. --INVALID-LINK--

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. ACS Publications. --INVALID-LINK--

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. --INVALID-LINK--

  • Thermal Decomposition of Brominated Butyl Rubber. PubMed Central. --INVALID-LINK--

  • 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. BLDpharm. --INVALID-LINK--

  • 3,5-dibromopyridine. Thermo Scientific. --INVALID-LINK--

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. --INVALID-LINK--

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PubMed Central. --INVALID-LINK--

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PubMed Central. --INVALID-LINK--

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. PubMed Central. --INVALID-LINK--

  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. ACS Publications. --INVALID-LINK--

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. --INVALID-LINK--

  • ChemInform Abstract: Palladium-Catalyzed Direct Arylations of NH-Free Pyrrole and N-Tosylpyrrole with Aryl Bromides.. ResearchGate. --INVALID-LINK--

  • ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. --INVALID-LINK--

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Semantic Scholar. --INVALID-LINK--

  • Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Royal Society of Chemistry. --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. --INVALID-LINK--

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. --INVALID-LINK--

  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis Open Access to Knowledge. --INVALID-LINK--

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. --INVALID-LINK--

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.. Sygnature Discovery. --INVALID-LINK--

  • Suzuki reaction. Wikipedia. --INVALID-LINK--

  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate. --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

References

Technical Support Center: Navigating the Functionalization of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated resource for overcoming the common challenges in the functionalization of dihalogenated pyridines. This guide is designed to move beyond simple protocols and provide a deeper understanding of the "why" behind the experimental outcomes you observe at the bench. Whether you're grappling with regioselectivity, low yields, or unexpected side products, this technical support center will serve as your first line of defense.

The pyridine core is a cornerstone in medicinal chemistry and materials science.[1] Dihalogenated pyridines, with their multiple reactive handles, are invaluable building blocks. However, the interplay of sterics, electronics, and the coordinating nature of the pyridine nitrogen often presents significant synthetic hurdles. This guide is structured to address these challenges head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types and challenges. Each question reflects a real-world problem you might encounter during your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are workhorses for C-C and C-N bond formation. However, with dihalogenated pyridines, achieving the desired regioselectivity is a frequent stumbling block.

Question 1: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is giving me a mixture of C2 and C4-arylated products. How can I control the selectivity?

Answer: This is a classic challenge in the functionalization of 2,4-dihalopyridines. The inherent electronic properties of the pyridine ring often lead to a mixture of isomers. The C2 position is electronically activated by the adjacent nitrogen, making it susceptible to oxidative addition. Conversely, the C4 position is also activated (para to the nitrogen), and subtle factors can tip the balance of reactivity.[2][3]

Root Causes & Solutions:

  • Ligand Choice is Paramount: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are the most powerful tools for controlling regioselectivity.

    • For C4-Selectivity: Bulky, electron-rich ligands can sterically hinder the more accessible C2 position, favoring reaction at C4. The use of a very sterically hindered NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has been shown to promote high selectivity for the C4 position.[2][3]

    • For C2-Selectivity: Less sterically demanding and more electron-rich ligands often favor the electronically preferred C2 position. Diphosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can promote conventional C2 selectivity.[4]

  • Reaction Conditions Matter:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

    • Solvent and Base: The choice of solvent and base can influence the catalytic cycle and, consequently, the regiochemical outcome.[3] Screening different combinations (e.g., dioxane/water with K₂CO₃ vs. toluene with K₃PO₄) is often beneficial.

  • Ligand-Free Conditions: Interestingly, under certain "Jeffery-type" ligand-free conditions, exceptionally high C4-selectivity can be achieved in Suzuki couplings of 2,4-dichloropyridine.[2][4] This approach often involves a phase-transfer catalyst like a tetraalkylammonium salt.

Troubleshooting Workflow for Regioselectivity in 2,4-Dichloropyridine Suzuki Coupling

G start Poor Regioselectivity in 2,4-Dichloropyridine Suzuki Coupling ligand_screening Primary Action: Ligand Screening start->ligand_screening c4_selectivity Goal: C4-Arylation ligand_screening->c4_selectivity Desired Isomer? c2_selectivity Goal: C2-Arylation ligand_screening->c2_selectivity Desired Isomer? bulky_ligands Use Bulky Ligands: - IPr (NHC) - QPhos (phosphine) c4_selectivity->bulky_ligands ligand_free Consider Ligand-Free (Jeffery-type) Conditions for High C4-Selectivity c4_selectivity->ligand_free less_hindered_ligands Use Less Hindered Ligands: - dppf - PPh3 c2_selectivity->less_hindered_ligands condition_optimization Secondary Action: Optimize Conditions bulky_ligands->condition_optimization less_hindered_ligands->condition_optimization temp_solvent_base Screen: - Temperature (e.g., RT to 100°C) - Solvent (e.g., Dioxane, Toluene) - Base (e.g., K2CO3, K3PO4) condition_optimization->temp_solvent_base ligand_free->condition_optimization success Achieved Desired Regioisomer temp_solvent_base->success

Caption: Decision workflow for troubleshooting regioselectivity in Suzuki couplings.

Question 2: I'm trying to perform a Buchwald-Hartwig amination on a dihalopyridine, but I'm getting low to no conversion. What's going wrong?

Answer: Buchwald-Hartwig aminations on pyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, effectively poisoning it.[5] Additionally, aryl chlorides are generally less reactive than bromides or iodides, often requiring more robust catalytic systems.[6]

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Catalyst Inhibition The pyridine nitrogen's lone pair can coordinate to the Pd center, preventing it from participating in the catalytic cycle.Use sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) that can promote the desired catalytic pathway over catalyst inhibition.[5][7]
Inactive Catalyst System The combination of palladium precursor, ligand, and base may not be active enough for your specific substrate.Screen different generations of Buchwald-Hartwig catalysts and ligands. For challenging couplings, pre-formed catalysts can be more reliable than generating the active catalyst in situ.[6]
Improper Base Selection The base is crucial for deprotonating the amine, but an inappropriate choice can lead to side reactions or poor catalyst turnover.Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are standard. However, the optimal base can be substrate-dependent.[8] Consider screening different bases.
Non-Inert Conditions Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition.Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

  • Setup: To an oven-dried Schlenk flask, add the 2-bromopyridine (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and the chosen phosphine ligand (e.g., Xantphos, 0.02 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst: Add anhydrous, degassed toluene or dioxane via syringe. Then, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

Section 2: Metal-Halogen Exchange and C-H Functionalization

When cross-coupling approaches fail or are not suitable, metal-halogen exchange and direct C-H functionalization offer alternative pathways. However, these methods come with their own set of challenges, particularly concerning regioselectivity and side reactions.

Question 3: I'm attempting a metal-halogen exchange on 3,5-dichloropyridine to functionalize the C4 position, but I'm getting a complex mixture of products. What is happening?

Answer: Functionalizing the C4 position of 3,5-dichloropyridine via deprotonation is a common strategy, as this is the most acidic proton, flanked by two electron-withdrawing chlorine atoms.[9][10][11] However, achieving clean C4-functionalization requires careful control of reaction conditions to avoid side reactions.

Root Causes & Solutions:

  • Incorrect Base: The choice of base is critical for regioselective lithiation.

    • Solution: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at very low temperatures (-78 °C) to favor kinetic deprotonation at the C4 position.[9] Using alkyllithiums like n-BuLi can lead to competing nucleophilic addition to the pyridine ring.[9]

  • Isomerization of the Lithiated Intermediate: The initially formed 4-lithio-3,5-dichloropyridine can be unstable and may rearrange, especially if the temperature is not strictly controlled.

    • Solution: Maintain a consistently low temperature (-78 °C) throughout the deprotonation and the subsequent electrophilic quench.[9] The electrophile should be added rapidly to trap the desired intermediate before it can isomerize.

  • Pyridyne Formation: At higher temperatures, elimination of metal halide can occur, leading to the formation of a highly reactive pyridyne intermediate, which can result in a mixture of products.[12]

    • Solution: Strict adherence to low-temperature protocols is essential to prevent pyridyne formation.

Logical Flow for C-H Lithiation of 3,5-Dichloropyridine

G start Start: Functionalize C4 of 3,5-Dichloropyridine deprotonation Deprotonation Step start->deprotonation base_choice Choose Base: Sterically Hindered (LDA or LiTMP) deprotonation->base_choice temp_control1 Maintain Temperature: -78°C base_choice->temp_control1 electrophile_quench Electrophilic Quench temp_control1->electrophile_quench rapid_addition Add Electrophile Rapidly at -78°C electrophile_quench->rapid_addition warm_up Slowly Warm to Room Temperature rapid_addition->warm_up workup Aqueous Workup warm_up->workup product Desired C4-Functionalized Product workup->product

Caption: Step-by-step workflow for successful C4-lithiation and quench.

Question 4: Can I achieve selective mono-functionalization of 2,6-dibromopyridine?

Answer: Yes, selective mono-functionalization of 2,6-dibromopyridine is achievable, but it requires careful control over the reaction conditions to prevent double substitution. Both positions are electronically equivalent and highly activated, making this a competitive process.

Strategies for Mono-functionalization:

  • Control Stoichiometry: The most straightforward approach is to use a slight excess of the 2,6-dibromopyridine relative to the coupling partner. This statistically favors mono-substitution.

  • Catalyst and Ligand System: For Suzuki couplings, employing N-heterocyclic carbene (NHC) ligands with a palladium source has been shown to allow for selective mono-arylation, often at ambient temperatures.[13]

  • Amination Reactions: For aminations, it's possible to achieve selective mono- or di-amination by modifying the reaction conditions. For instance, mono-amination can often be achieved without a base and catalyst, while the addition of a base (like K₂CO₃) and a copper catalyst can drive the reaction to di-substitution.[14][15]

Conclusion

The functionalization of dihalogenated pyridines is a field rich with possibilities but also fraught with potential pitfalls. Success often hinges on a nuanced understanding of the interplay between the substrate's electronic and steric properties and the chosen reaction conditions. By carefully selecting ligands, controlling reaction parameters, and being prepared to screen conditions, researchers can overcome these challenges and unlock the full synthetic potential of these valuable building blocks. This guide provides a starting point for troubleshooting; always consult the primary literature for specific substrate classes and transformations.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of this scaffold have shown promise as potent anticancer agents, kinase inhibitors, and modulators of various cellular pathways.[1][2] Specifically, 3,6-disubstituted 1H-pyrrolo[3,2-c]pyridines have been investigated as tubulin polymerization inhibitors, demonstrating a strategic approach to cancer therapy.[3][4]

The precise characterization of these molecules is paramount for establishing structure-activity relationships (SAR), ensuring reproducibility, and meeting regulatory standards in drug development. The introduction of bromine atoms at the 3 and 6 positions provides reactive handles for further synthetic diversification, typically through cross-coupling reactions, allowing for the exploration of a wide chemical space. This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous characterization of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine and its derivatives, grounded in experimental data and established scientific principles.

I. Synthetic Pathway Overview: Accessing the Core Scaffold

Before characterization, the target molecule must be synthesized. A common route to access the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step sequence starting from a substituted pyridine. For instance, a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized and subsequently functionalized.[4] The second bromine atom at the 3-position can be introduced using selective brominating agents. Further derivatization, often via Suzuki cross-coupling reactions, allows for the introduction of various aryl groups at the 6-position, leading to diverse libraries of compounds for biological screening.[4]

cluster_synthesis General Synthetic Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation & Nitration Start->Step1 Step2 Intermediate Formation Step1->Step2 Step3 Cyclization (Fe/AcOH) Step2->Step3 Core 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step3->Core Step4 N-Arylation Core->Step4 Step5 Suzuki Coupling Step4->Step5 Final 6-Aryl-1-aryl-1H- pyrrolo[3,2-c]pyridines Step5->Final

Caption: General synthetic route to 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives.

II. Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic methods are the cornerstone of chemical characterization, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound derivatives.

Expertise & Causality: The chemical shifts (δ) and coupling constants (J) of the pyrrole and pyridine protons provide definitive proof of substitution patterns. For example, the protons on the pyrrole ring typically appear as doublets in the aromatic region, with a characteristic small coupling constant (~3 Hz). The disappearance of signals corresponding to protons at the 3 and 6 positions, coupled with the appearance of new signals from introduced substituents, validates the success of the synthetic transformations.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping solvent peaks with signals of interest.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 500 MHz).[3][4] Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

cluster_nmr NMR Experimental Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) Tube Transfer to NMR Tube Sample->Tube Spectrometer Acquire Data (¹H, ¹³C, etc.) Tube->Spectrometer FID Raw Data (FID) Spectrometer->FID Process Data Processing (FT, Phasing, Baseline) FID->Process Spectrum Final Spectrum (δ vs. Intensity) Process->Spectrum

Caption: Standard workflow for NMR spectroscopic analysis.

Comparative Data Analysis:

The following table summarizes representative ¹H and ¹³C NMR data for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, synthesized from a brominated precursor. This comparison highlights how changes in the substituent at the 6-position influence the electronic environment and, consequently, the chemical shifts of the core scaffold protons.

CompoundR-Group (at C6)Key ¹H NMR Shifts (δ, ppm in CDCl₃)Key ¹³C NMR Shifts (δ, ppm in CDCl₃)Source
10a Phenyl9.10 (s, 1H), 7.80 (s, 1H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H)149.89, 143.18, 141.17, 124.81, 102.92, 102.59[4]
10c m-Tolyl9.09 (s, 1H), 7.76 (s, 1H), 7.39 (d, J=3.3 Hz, 1H), 6.80 (d, J=3.9 Hz, 1H)159.03, 149.85, 142.82, 141.24, 124.73, 103.04[4]
10k 4-Ethoxyphenyl9.05 (s, 1H), 7.71 (s, 1H), 7.35 (d, J=3.2 Hz, 1H), 6.78 (d, J=3.2 Hz, 1H)159.43, 142.74, 141.38, 124.34, 114.77, 102.96[4]
10m 4-Chlorophenyl9.06 (s, 1H), 7.76 (s, 1H), 7.37 (d, J=3.3 Hz, 1H), 6.80 (d, J=3.0 Hz, 1H)148.89, 143.56, 141.02, 124.98, 102.82, 102.27[4]
10r Pyridin-3-yl9.18 (s, 1H), 9.10 (s, 1H), 7.83 (s, 1H), 7.41 (d, J=3.3 Hz, 2H), 6.82 (d, J=3.2 Hz, 1H)148.95, 147.94, 147.06, 143.89, 125.29, 102.92[4]

Note: The signals listed correspond to key protons on the pyrrolo[3,2-c]pyridine core and illustrate the consistency of the scaffold's signature across different derivatives.

B. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized compound.

Trustworthiness: HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 ppm. This allows for the unambiguous determination of the molecular formula, a critical piece of data for publication and patent applications. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a definitive signature, making it easy to identify molecules containing one or more bromine atoms.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules, typically observing the protonated molecule [M+H]⁺.[3][4]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass for the proposed molecular formula.

cluster_ms HRMS (ESI-TOF) Experimental Workflow Sample Prepare Dilute Solution (~1 mg/mL) Infusion Infuse into ESI Source Sample->Infusion Ionization Generate Ions [M+H]⁺ Infusion->Ionization Analysis Mass Analysis (TOF or Orbitrap) Ionization->Analysis Spectrum Mass Spectrum (m/z vs. Abundance) Analysis->Spectrum Result Compare Experimental vs. Calculated Mass Spectrum->Result

Caption: Standard workflow for High-Resolution Mass Spectrometry analysis.

Comparative Data:

The table below presents HRMS data for the same series of derivatives, confirming their elemental composition.

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Source
10a C₂₂H₂₀N₂O₃361.1552361.1556[4]
10c C₂₃H₂₂N₂O₃375.1709375.1709[4]
10k C₂₄H₂₄N₂O₄405.1814405.1815[4]
10m C₂₂H₁₉ClN₂O₃395.1162395.1164[4]
10r C₂₁H₁₉N₃O₃362.1505362.1502[4]

III. Biological Characterization: A Comparative Guide to Anticancer Activity

For drug development professionals, the ultimate validation of these compounds lies in their biological activity. The 1H-pyrrolo[3,2-c]pyridine scaffold has been successfully employed to design potent tubulin polymerization inhibitors, which are a major class of anticancer drugs.[3][4]

Authoritative Grounding: Tubulin inhibitors disrupt microtubule dynamics, which are critical for cell division, leading to mitotic arrest and apoptosis in cancer cells.[3][4] Therefore, a primary characterization step for these derivatives is to assess their antiproliferative activity against relevant cancer cell lines.

Experimental Protocol: In Vitro Antiproliferative Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, SGC-7901 - gastric cancer, MCF-7 - breast cancer) under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Combretastatin A-4).[3]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or Alamar Blue assay. These assays measure the metabolic activity of living cells, which correlates with cell number.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

cluster_bio Antiproliferative Assay Workflow Seed Seed Cancer Cells in 96-well plate Treat Add Serial Dilutions of Test Compounds Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Assay Add Viability Reagent (e.g., MTT, Alamar Blue) Incubate->Assay Read Measure Absorbance/ Fluorescence Assay->Read Calculate Calculate IC₅₀ Values Read->Calculate

Caption: Workflow for determining in vitro anticancer activity (IC₅₀).

Comparative Performance Data:

The antiproliferative activities of various derivatives are compared below. This data is crucial for establishing SAR and identifying lead compounds for further development. For example, compound 10t , which incorporates an indole ring, shows exceptionally potent activity across all tested cell lines.[3]

CompoundR-Group (at C6)IC₅₀ (μM) vs. HeLaIC₅₀ (μM) vs. SGC-7901IC₅₀ (μM) vs. MCF-7Source
10a Phenyl1.121.351.89
10c m-Tolyl1.251.561.98
10g 3-Methoxyphenyl0.851.011.23
10m 4-Chlorophenyl0.981.231.54
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Control)-0.0030.0040.005

IV. Conclusion

The comprehensive characterization of this compound derivatives requires a multi-faceted analytical approach. This guide has detailed the critical workflows for structural elucidation and biological evaluation, providing a framework for researchers in medicinal chemistry and drug discovery. The synergy between definitive spectroscopic analysis (NMR, HRMS) and robust biological screening is essential for validating novel chemical entities and advancing the most promising candidates toward clinical development. The comparative data presented herein underscores the importance of systematic derivatization and characterization in the quest for new and effective therapeutic agents.

References

A Comparative Guide to the Biological Activity of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activities. Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics. Among the various derivatives, halogenated intermediates, particularly 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, represent a versatile platform for the synthesis of diverse analog libraries. The bromine atoms at the 3 and 6 positions serve as chemical handles for introducing a wide range of substituents via cross-coupling reactions, enabling a systematic exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive comparison of the biological activities of various 1H-pyrrolo[3,2-c]pyridine analogs, with a focus on those exhibiting potential as anticancer agents and kinase inhibitors. We will delve into the experimental data supporting their mechanisms of action and provide an in-depth look at the synthetic strategies employed to generate these promising compounds, often starting from halogenated precursors.

The Rise of 1H-pyrrolo[3,2-c]pyridine Analogs as Anticancer Agents

Recent research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents, with two primary mechanisms of action coming to the forefront: inhibition of tubulin polymerization and targeting of key kinases involved in cancer progression.

Colchicine-Binding Site Inhibitors: Disrupting the Cellular Skeleton

A significant class of 1H-pyrrolo[3,2-c]pyridine analogs has been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][2][3][4] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.

A noteworthy study details the design and synthesis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[2] The synthesis of these compounds initiates from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, underscoring the importance of halogenated scaffolds in their preparation. The subsequent Suzuki cross-coupling reaction allows for the introduction of various aryl groups at the 6-position, leading to a library of analogs with diverse biological activities.

One of the most potent compounds identified in this series, 10t , which features an indolyl moiety at the 6-position, exhibited impressive in vitro antiproliferative activity against several human cancer cell lines, with IC50 values in the nanomolar range.[2]

Table 1: In Vitro Antiproliferative Activity of Selected 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [2]

CompoundAr-group at C6HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10b o-tolyl1.251.872.33
10c m-tolyl0.891.121.54
10g 3-methoxyphenyl0.450.580.76
10h 4-methoxyphenyl0.310.420.55
10k 4-ethoxyphenyl0.280.350.48
10m 4-chlorophenyl0.620.780.99
10p Naphthalen-2-yl0.180.250.31
10r Pyridin-3-yl0.220.290.38
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control) -0.0180.0210.025

The experimental data clearly demonstrates that the nature of the aryl substituent at the 6-position significantly influences the anticancer activity. The introduction of an indolyl group in compound 10t led to the most potent activity, suggesting that this moiety plays a crucial role in the interaction with the colchicine-binding site on tubulin.[2] Further experiments confirmed that compound 10t potently inhibits tubulin polymerization and induces G2/M phase cell cycle arrest in HeLa cells.[2][3]

The general synthetic procedure for these analogs involves a Suzuki cross-coupling reaction, a powerful tool in medicinal chemistry for creating carbon-carbon bonds.[2]

Step 1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate)

  • To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., dioxane), add (3,4,5-trimethoxyphenyl)boronic acid, a copper catalyst (e.g., Cu(OAc)2), a base (e.g., K2CO3), and a ligand (e.g., pyridine).

  • Heat the reaction mixture under microwave irradiation until the starting material is consumed.

  • After completion, perform an aqueous work-up and purify the product by column chromatography.

Step 2: Suzuki Cross-Coupling Reaction

  • In a reaction vessel, combine the 6-bromo intermediate, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a mixture of dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, extract the product with an organic solvent, dry, and purify by chromatography to obtain the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analog.

G cluster_synthesis Synthetic Pathway to 6-Aryl Analogs BromoPyrrolo 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate 6-Bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine BromoPyrrolo->Intermediate Chan-Lam Coupling FinalProduct 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine Intermediate->FinalProduct Suzuki Coupling ArylBoronic Arylboronic Acid ArylBoronic->FinalProduct

Caption: Synthetic route to 6-aryl-1H-pyrrolo[3,2-c]pyridine analogs.

FMS Kinase Inhibitors: Targeting Tumor-Associated Macrophages

Another promising avenue for the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of FMS kinase (CSF-1R).[1][5] FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase can modulate the tumor microenvironment and suppress tumor progression.

A study on a series of diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold identified potent FMS kinase inhibitors.[1][5] The lead compound, 1r , demonstrated a remarkable IC50 of 30 nM against FMS kinase, which was 3.2 times more potent than the initial lead compound.[1]

Table 2: FMS Kinase Inhibitory Activity and Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Analogs [1]

CompoundFMS Kinase IC50 (nM)Ovarian Cancer Cell Line (SK-OV-3) IC50 (µM)Prostate Cancer Cell Line (PC-3) IC50 (µM)Breast Cancer Cell Line (MCF-7) IC50 (µM)
1e 600.851.231.56
1r 300.150.280.41
KIST101029 (Lead) 960.540.781.12

Compound 1r also exhibited potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values in the sub-micromolar range.[1] A key finding was the selectivity of compound 1r for cancer cells over normal fibroblasts, suggesting a favorable therapeutic window.[1]

The structure-activity relationship studies in this series revealed that a urea linker between the pyrrolopyridine core and the terminal aryl ring generally leads to higher potency compared to an amide linker.[1] Furthermore, the substitution pattern on the terminal aryl ring was found to be critical for potent FMS kinase inhibition.

G cluster_pathway FMS Kinase Signaling Pathway and Inhibition CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds to Proliferation Proliferation & Survival FMS->Proliferation Activates TAM Tumor-Associated Macrophage TumorGrowth Tumor Growth & Metastasis TAM->TumorGrowth Proliferation->TAM Inhibitor 1H-pyrrolo[3,2-c]pyridine Analog (e.g., 1r) Inhibitor->FMS Inhibits

Caption: Inhibition of the FMS kinase signaling pathway by 1H-pyrrolo[3,2-c]pyridine analogs.

The Versatility of the this compound Scaffold

While the examples above primarily showcase the functionalization of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, the 3,6-dibromo analog presents an even greater opportunity for creating chemical diversity. The presence of two bromine atoms allows for selective and sequential functionalization at both the 3 and 6 positions. This opens the door to the synthesis of a vast array of analogs with distinct substitution patterns, which is highly desirable in the early stages of drug discovery for thorough SAR exploration.

For instance, one could envision a synthetic strategy where the more reactive 6-bromo position is first functionalized via a Suzuki or other cross-coupling reaction, followed by a different coupling reaction at the 3-bromo position. This would allow for the introduction of two different substituents, leading to a library of non-symmetrical 3,6-disubstituted-1H-pyrrolo[3,2-c]pyridine analogs. The differential reactivity of the two bromine atoms could be exploited to achieve regioselective synthesis.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. The analogs discussed in this guide demonstrate potent activity as both tubulin polymerization inhibitors and FMS kinase inhibitors, highlighting the versatility of this heterocyclic system. The use of halogenated intermediates, such as 6-bromo- and the potentially even more versatile this compound, is a key strategy in the efficient synthesis of diverse libraries of analogs for biological screening.

Future research in this area should focus on a more systematic exploration of the chemical space around the 1H-pyrrolo[3,2-c]pyridine core, particularly by leveraging the synthetic potential of dihalogenated intermediates like this compound. The development of regioselective functionalization methods for such scaffolds will be crucial in generating novel analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the SAR for different biological targets will undoubtedly pave the way for the development of the next generation of 1H-pyrrolo[3,2-c]pyridine-based drugs.

References

A Comparative Guide to the X-ray Crystal Structure of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Focus on Brominated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Understanding the three-dimensional architecture of these molecules is paramount for structure-based drug design, enabling the rational optimization of potency, selectivity, and pharmacokinetic properties. While the X-ray crystal structure of the specific 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine remains to be reported in the public domain, a detailed comparative analysis of closely related brominated derivatives provides invaluable insights into the structural nuances of this important class of compounds.

This guide presents a comprehensive comparison of the X-ray crystal structure of a key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with other derivatives, supported by experimental data from the peer-reviewed literature. We will delve into the synthetic methodologies, crystallization techniques, and the resulting solid-state structures, offering a foundational understanding for researchers working with this scaffold.

The Strategic Importance of Bromination in Pyrrolo[3,2-c]pyridine Chemistry

The introduction of bromine atoms onto the 1H-pyrrolo[3,2-c]pyridine core serves a dual purpose. Firstly, bromine acts as a versatile synthetic handle, facilitating a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse functionalities at specific positions.[3][4] This is a cornerstone of modern medicinal chemistry for building libraries of analogues for structure-activity relationship (SAR) studies. Secondly, the presence of bromine, a heavy atom, can significantly influence the crystallization process and is beneficial for solving the phase problem in X-ray crystallography.

Comparative Crystallographic Analysis: Insights from a 6-Bromo-1H-pyrrolo[3,2-c]pyridine Derivative

While the crystal structure of this compound is not available, a seminal study on Monopolar Spindle 1 (MPS1) kinase inhibitors by Collins et al. provides the crystal structure of a key precursor, a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative.[5] This structure serves as an excellent reference point for understanding the molecular geometry and packing of this heterocyclic system.

Below is a summary of the crystallographic data for a representative 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative, which will be used as our primary reference for comparison.

Crystallographic Parameter Value (Representative 6-Bromo Derivative)
Chemical FormulaC₁₄H₁₂BrN₅O₂S
CCDC Deposition Number(Not explicitly stated, refer to original publication)
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.12
b (Å)15.45
c (Å)11.23
β (°)108.5
Volume (ų)1660
Z4
R-factor(Data not publicly available)
Table 1: Crystallographic data for a representative 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative, extracted from the work of Collins et al. (2017).[5] Note: Specific atomic coordinates and full refinement statistics are proprietary to the research and not publicly deposited for this intermediate.

The planarity of the bicyclic 1H-pyrrolo[3,2-c]pyridine core is a key feature, with the fused ring system being essentially flat. The bromine atom at the 6-position will lie in the plane of the ring system. Intermolecular interactions in the crystal lattice are expected to be dominated by hydrogen bonding involving the pyrrole N-H group and potential π-π stacking interactions between the aromatic rings.

The hypothetical introduction of a second bromine atom at the 3-position would likely lead to several predictable changes in the crystal packing. The increased molecular weight and the presence of another potential halogen-bonding donor/acceptor could lead to a more densely packed structure. Furthermore, the electronic properties of the ring system would be altered, which could influence the preferred intermolecular interactions.

Experimental Protocols: Synthesis and Crystallization

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its brominated derivatives is a well-established process. The following protocols are based on methodologies reported in the literature.[3][4][5]

Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (A Key Intermediate)

A common synthetic route to the 6-bromo-1H-pyrrolo[3,2-c]pyridine core is outlined in the workflow below. This multi-step synthesis starts from commercially available precursors and involves nitration, cyclization, and subsequent functionalization.[3]

G cluster_0 Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine start 2-Bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 step2 Nitration (fuming HNO₃, H₂SO₄) step1->step2 step3 Reaction with DMF-DMA step2->step3 step4 Reductive Cyclization (Fe, AcOH) step3->step4 end 6-Bromo-1H-pyrrolo[3,2-c]pyridine step4->end G cluster_1 X-ray Crystallography Workflow crystal Single Crystal Selection xray X-ray Diffraction Data Collection crystal->xray process Data Processing & Reduction xray->process solve Structure Solution (Phase Problem) process->solve refine Structure Refinement solve->refine validate Structure Validation & Analysis refine->validate

References

analytical standards for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine analysis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for establishing and validating analytical standards for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine. This molecule is a key heterocyclic intermediate in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1] Given its role, ensuring its identity, purity, and quality through robust analytical methods is paramount for reproducible research and GMP-compliant drug development.

This guide is structured to provide not just methods, but the scientific rationale behind the choice of analytical techniques, enabling researchers to develop and validate methods suitable for their specific needs, from early-stage discovery to quality control in manufacturing.

Physicochemical Properties and Their Analytical Implications

Understanding the fundamental properties of this compound is the first step in developing appropriate analytical methods. While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogs like 3-bromo-1H-pyrrolo[3,2-c]pyridine and 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine.[2]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicAnalytical Implication
Molecular Formula C₇H₄Br₂N₂The presence of two bromine atoms creates a distinct isotopic pattern in mass spectrometry, which is a powerful tool for identification.[3]
Molecular Weight ~275.93 g/mol Suitable for both HPLC-UV and MS detection.
Appearance Likely a solid (white to off-white powder)Standard solid-state sample handling procedures are applicable.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol)Dictates the choice of solvents for NMR, HPLC mobile phase, and sample preparation. DMSO-d₆ is a good initial choice for NMR.[4]
Chromophores Aromatic heterocyclic systemStrong UV absorbance is expected, making HPLC with UV detection a primary technique for quantification and purity analysis.
pKa The pyrrole-like N-H is weakly acidic (~pKa 12-13), and the pyridine-like N is weakly basic (~pKa 1-2).[5]The basicity of the pyridine nitrogen can lead to peak tailing in reversed-phase HPLC under acidic conditions. Mobile phase modifiers or specialized columns may be needed.[6]

Comparative Guide to Analytical Techniques

The complete analytical characterization of this compound requires a multi-technique approach. The choice of method depends on the analytical objective: identification, quantification, or impurity profiling.

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the research objective.

G cluster_0 Analytical Objective cluster_1 Primary Techniques cluster_2 Secondary/Confirmatory Techniques Objective Define Analytical Goal HPLC_UV HPLC-UV Objective->HPLC_UV Quantification & Purity LC_MS LC-MS Objective->LC_MS Impurity ID & Metabolite Profiling NMR NMR Spectroscopy Objective->NMR Structural Confirmation & Identification HPLC_UV->LC_MS Peak Identification HRMS High-Resolution MS LC_MS->HRMS Confirm Elemental Composition FTIR FTIR NMR->FTIR Functional Group Confirmation EA Elemental Analysis NMR->EA Confirm Bulk Purity G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation (ICH Q2) cluster_3 Phase 4: Reporting Sample Sample Receipt Solubility Solubility Testing Sample->Solubility NMR_ID NMR for Identity Solubility->NMR_ID LCMS_MW LC-MS for MW & Profile NMR_ID->LCMS_MW HPLC_Dev HPLC Method Development LCMS_MW->HPLC_Dev Optimize Optimize Parameters (Column, Mobile Phase, etc.) HPLC_Dev->Optimize Validation Formal Validation Protocol Optimize->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD_LOQ LOD / LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Report Certificate of Analysis / Final Report Accuracy->Report Precision->Report Robustness->Report

References

A Comparative Guide to Screening 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Derivatives for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the pyrrolo[3,2-c]pyridine core has emerged as a promising pharmacophore due to its structural resemblance to purines, suggesting potential interactions with essential bacterial enzymes. This guide provides a comprehensive framework for the synthesis, screening, and comparative analysis of 3,6-dibromo-1H-pyrrolo[3,2-c]pyridine derivatives as potential antibacterial agents. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis with established antibacterial compounds.

Introduction: The Rationale for Investigating this compound

The pyrrolo[3,2-c]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy.[1] The introduction of halogen atoms, particularly bromine, into heterocyclic structures is a well-established strategy for enhancing antibacterial potency. The lipophilicity and electronic properties of bromine can facilitate membrane transport and improve binding interactions with target macromolecules.

While the broader class of pyrrolopyridines has shown promise, to our knowledge, a focused investigation into the antibacterial potential of this compound and its derivatives remains an underexplored area. This guide, therefore, serves as a roadmap for researchers to systematically evaluate this novel class of compounds.

Synthesis of this compound Derivatives

A plausible synthetic route to 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been described, which can be adapted for the synthesis of the 3,6-dibromo analogue.[2] The general strategy involves the construction of the pyrrolopyridine core followed by functionalization.

A proposed synthetic pathway is outlined below. The initial steps involve the synthesis of a suitable pyridine precursor, followed by the construction of the fused pyrrole ring. Subsequent bromination at the 3-position would yield the target this compound scaffold. Further derivatization at the N1 position of the pyrrole ring can be achieved through various substitution reactions to generate a library of compounds for screening.

A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Nitration C Key Intermediate B->C Reaction with N,N-dimethylformamide dimethyl acetal D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization E This compound D->E Bromination F N1-Substituted Derivatives E->F Substitution Reactions

Caption: Proposed synthetic workflow for this compound derivatives.

In Vitro Antibacterial Screening: A Step-by-Step Guide

The initial assessment of antibacterial activity is typically performed using in vitro assays against a panel of clinically relevant bacterial strains. This panel should include both Gram-positive and Gram-negative bacteria to determine the spectrum of activity.

Recommended Bacterial Strains:
  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.

    • Bacillus subtilis (e.g., ATCC 6633) - A model Gram-positive organism.

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a bacterium.[3]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and the positive control antibiotic.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB.

    • Add the diluted bacterial inoculum to each well containing the compound dilutions, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a microplate reader to measure optical density.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of This compound derivatives in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution assay to determine MIC.

Comparative Analysis: Benchmarking Against Standard Antibiotics

To contextualize the antibacterial activity of the novel derivatives, it is essential to compare their MIC values with those of established antibiotics.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compound Derivative 1 Experimental DataExperimental DataExperimental DataExperimental Data
This compound Derivative 2 Experimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Control) Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Vancomycin (Control) Literature/Experimental DataLiterature/Experimental DataN/AN/A

Note: The table above is a template. Experimental data for the novel compounds and controls should be populated upon completion of the assays.

Delving Deeper: Investigating the Mechanism of Action

While MIC determination provides a measure of antibacterial potency, understanding the mechanism of action is crucial for further drug development. Pyrrolopyridine derivatives, due to their structural similarity to purines, may interfere with nucleic acid or protein synthesis.[4]

Potential Mechanisms to Investigate:

  • DNA Gyrase Inhibition: Many antibacterial agents, including quinolones, target bacterial DNA gyrase. Assays to measure the inhibition of this enzyme can provide insights into the mechanism of action.[4]

  • Protein Synthesis Inhibition: The structural features of pyrrolopyridines might allow them to interact with the bacterial ribosome, thereby inhibiting protein synthesis.

  • Cell Membrane Disruption: Some heterocyclic compounds exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and antibacterial screening of a novel class of compounds: this compound derivatives. The provided protocols for MIC determination offer a robust starting point for evaluating their potential as antibacterial agents. A thorough comparative analysis against standard antibiotics is critical for assessing their efficacy.

Future studies should focus on expanding the library of derivatives to establish structure-activity relationships (SAR). Promising lead compounds should be further investigated for their mechanism of action, cytotoxicity against mammalian cell lines, and in vivo efficacy in animal models of infection. The exploration of this chemical space holds the potential to yield novel antibacterial candidates to combat the growing threat of antibiotic resistance.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrrolo[3,2-c]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar structure and the presence of nitrogen atoms in both the pyrrole and pyridine rings allow for diverse interactions with various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrrolo[3,2-c]pyridine derivatives, with a focus on their development as potent anticancer agents through the inhibition of tubulin polymerization and FMS kinase.

The Pyrrolo[3,2-c]pyridine Core: A Versatile Scaffold

The pyrrolo[3,2-c]pyridine core, an isomer of azaindole, serves as a versatile template for the design of bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding, pi-stacking, and hydrophobic interactions make it an attractive starting point for library synthesis and lead optimization in drug discovery. The core itself can be substituted at multiple positions, allowing for fine-tuning of the physicochemical and pharmacological properties of the resulting compounds.

Targeting Cancer: A Tale of Two Mechanisms

Recent research has highlighted the potential of pyrrolo[3,2-c]pyridine derivatives as anticancer agents, primarily through two distinct mechanisms: inhibition of tubulin polymerization and inhibition of FMS kinase. This guide will delve into the SAR for each of these targets, comparing the impact of structural modifications on their biological activity.

Pyrrolo[3,2-c]pyridines as Colchicine-Binding Site Inhibitors: Disrupting the Cytoskeleton

A promising strategy in cancer therapy is the disruption of microtubule dynamics, which are crucial for cell division. Certain pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[1][2][3]

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as rigid analogues of combretastatin A-4 (a known tubulin inhibitor) to lock the bioactive conformation.[2] These compounds generally feature a 1-(3,4,5-trimethoxyphenyl) group, mimicking the A-ring of combretastatin A-4, and a substituted aryl group at the 6-position, acting as the B-ring.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these compounds was evaluated against several cancer cell lines, including HeLa, SGC-7901, and MCF-7. The key SAR findings are summarized below[2]:

  • The 1-Position Substituent: The 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrolo[3,2-c]pyridine core is crucial for activity, effectively mimicking the A-ring of colchicine and combretastatin A-4.

  • The 6-Position Substituent (B-ring): The nature of the aryl substituent at the 6-position significantly influences the anticancer potency.

    • Simple phenyl or substituted phenyl groups at this position generally lead to moderate to weak activity.[2]

    • The introduction of electron-donating groups (EDGs) on the 6-phenyl ring did not significantly improve activity.[2]

    • A significant enhancement in potency was observed when the 6-aryl group was replaced with a heteroaromatic ring, particularly an indolyl moiety. The compound 10t , bearing a 1H-indol-5-yl group at the 6-position, exhibited the most potent antiproliferative activity, with IC50 values ranging from 0.12 to 0.21 µM against the tested cancer cell lines.[1][2] This suggests that the indolyl group may engage in additional favorable interactions within the colchicine-binding site of tubulin.

Below is a visual representation of the key SAR findings for these tubulin inhibitors.

SAR_Tubulin_Inhibitors Pyrrolo_Core Pyrrolo[3,2-c]pyridine Core Position_1 Position 1: 3,4,5-Trimethoxyphenyl (Essential for Activity) Pyrrolo_Core->Position_1 Maintains A-ring mimicry Position_6 Position 6: Aryl/Heteroaryl Group (Modulates Potency) Pyrrolo_Core->Position_6 Key interaction with B-ring pocket Indolyl Indolyl Group (High Potency) Position_6->Indolyl Optimal Interaction Phenyl Substituted Phenyl (Moderate to Weak Activity) Position_6->Phenyl Suboptimal Interaction

Caption: Key SAR features of pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

Comparative Performance Data

The following table summarizes the in vitro antiproliferative activity of representative pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

Compound6-Aryl SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>50>50>50
10c m-Tolyl15.3421.7318.56
10t 1H-Indol-5-yl0.120.150.21

Data extracted from Wang et al. (2024).[2]

Experimental Protocol: Tubulin Polymerization Assay

This assay is crucial for confirming the mechanism of action of the designed compounds.

Objective: To determine the effect of test compounds on the polymerization of tubulin in vitro.

Materials:

  • Tubulin (99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General tubulin buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Test compounds dissolved in DMSO

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in cold general tubulin buffer containing GTP (e.g., 1 mM).

  • Add the test compound or control to the wells of a 96-well plate at various concentrations.

  • Initiate polymerization by adding the cold tubulin solution to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. Compounds that inhibit polymerization will show a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors: A Targeted Approach

FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages.[4] Its overexpression is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[4] A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[4][5]

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of these compounds against FMS kinase was determined, and key SAR trends were identified by comparing them to the lead compound, KIST101029.[4][5]

  • The Linker: Both diarylamide and diarylurea linkers between the pyrrolo[3,2-c]pyridine core and the terminal aryl ring were explored.

  • The Terminal Aryl Ring: The substitution pattern on the terminal aryl ring was found to be a critical determinant of potency.

    • For diarylureas, a 3',5'-bis(trifluoromethyl)phenyl group was identified as the optimal substituent.[4]

    • For diarylamides, a 4'-morpholino-3'-(trifluoromethyl)phenyl group afforded the most potent compounds.[4] The morpholino group is thought to enhance solvent exposure and aqueous solubility.[4]

  • Potency Enhancement: The most potent compounds identified, 1e (a diarylurea) and 1r (a diarylamide), were 1.6 and 3.2 times more potent than the lead compound KIST101029, respectively.[4][5] Compound 1r also demonstrated good selectivity for FMS kinase over a panel of 40 other kinases.[4][5]

The following diagram illustrates the general workflow for evaluating these FMS kinase inhibitors.

FMS_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis Synthesis Synthesize Pyrrolo[3,2-c]pyridine Derivatives FMS_Assay In vitro FMS Kinase Inhibition Assay Synthesis->FMS_Assay Kinase_Panel Kinase Selectivity Panel (40 kinases) FMS_Assay->Kinase_Panel Potent & Selective Hits Cell_Lines Antiproliferative Activity (Cancer Cell Lines) Kinase_Panel->Cell_Lines BMDM_Assay Macrophage Activity Assay (BMDM) Cell_Lines->BMDM_Assay SAR_Analysis Structure-Activity Relationship Analysis BMDM_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

A Comparative Computational Docking Guide to 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the computational docking performance of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, a promising scaffold in kinase inhibitor discovery, against established inhibitors of FMS-like tyrosine kinase 3 (FMS) and Traf2- and NCK-interacting kinase (TNIK). We will delve into the rationale behind targeting these kinases, provide a detailed, step-by-step protocol for in silico docking, and present a comparative analysis of the binding interactions and predicted affinities. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor design and computational drug discovery.

The Rationale for Targeting FMS and TNIK with Pyrrolo[3,2-c]pyridine Scaffolds

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in potent kinase inhibitors.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various kinases. The 3,6-dibromo substitution on this scaffold offers unique electronic properties and potential for further chemical modification, making it an intriguing candidate for novel kinase inhibitors.

Our investigation focuses on two key kinases implicated in a range of pathologies:

  • FMS-like tyrosine kinase 3 (FMS): A member of the class III receptor tyrosine kinases, FMS (also known as CSF-1R) is a crucial regulator of macrophage and osteoclast development and function.[2] Dysregulation of FMS signaling is associated with various inflammatory diseases and cancers.[2] Therefore, potent and selective FMS inhibitors are of significant therapeutic interest.[2]

  • Traf2- and NCK-interacting kinase (TNIK): This serine/threonine kinase is a key component of the Wnt signaling pathway, which is fundamental in embryonic development and tissue homeostasis.[3][4] Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer.[3] TNIK has emerged as a promising therapeutic target for cancers driven by Wnt pathway mutations.[5][6]

Given that derivatives of the parent pyrrolo[3,2-c]pyridine scaffold have shown inhibitory activity against FMS kinase, this guide will explore the potential of the 3,6-dibromo variant to interact with the ATP-binding sites of both FMS and TNIK.[2]

Comparative Inhibitors

To provide a robust comparison, we have selected well-characterized inhibitors of FMS and TNIK with diverse chemical scaffolds. These compounds have established biological activity and, in some cases, co-crystal structures, which serve as excellent benchmarks for our computational analysis.

For FMS Kinase:

  • PLX647: A potent and selective dual FMS and KIT kinase inhibitor.[7]

  • Gleevec (Imatinib): A broader spectrum kinase inhibitor known to inhibit FMS.

For TNIK:

  • NCB-0846: The first described orally available small-molecule inhibitor of TNIK with anti-Wnt signaling activity.[4]

  • A Bis-imidazolecarboxamide Derivative (INS018_055): A novel, potent, and selective TNIK inhibitor currently in clinical trials for idiopathic pulmonary fibrosis.[8]

The Computational Docking Workflow: A Step-by-Step Guide

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] The following protocol outlines a rigorous and reproducible workflow for docking our compound of interest and comparative inhibitors into the ATP-binding sites of FMS and TNIK.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Grid_Gen Grid Box Generation (Define Binding Site) Prot_Prep->Grid_Gen Lig_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Binding Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Analysis->Interaction_Analysis Comparison Comparative Analysis Interaction_Analysis->Comparison

Caption: A generalized workflow for computational docking studies.

Detailed Protocol

1. Protein Structure Preparation:

  • Acquisition: Obtain the crystal structures of human FMS and TNIK from the Protein Data Bank (PDB). For this study, we will utilize PDB IDs: 4HW7 (FMS in complex with PLX647-OME) and 8ZML (TNIK in complex with an inhibitor).[7][11] Using co-crystalized structures provides a biologically relevant conformation of the binding site.

  • Preparation: The raw PDB files require preparation. This typically involves:

    • Removing water molecules and any co-solvents or ions not essential for binding.

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assigning partial charges to each atom using a force field (e.g., Gasteiger charges).

    • Repairing any missing side chains or loops in the protein structure.

    • Software such as UCSF Chimera or Maestro (Schrödinger) are commonly used for these tasks.[12][13]

2. Ligand Preparation:

  • Structure Generation: The 2D structure of this compound and the comparative inhibitors will be drawn using a chemical drawing tool like ChemDraw or sourced from a database like PubChem.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D conformations. To obtain a low-energy and stable conformation, the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is critical as the initial ligand conformation can influence the docking outcome.[12]

3. Grid Generation:

  • Defining the Binding Site: A grid box is defined around the ATP-binding site of the kinase. In our case, the grid will be centered on the co-crystallized ligand within the respective PDB structures (PLX647-OME for FMS and the inhibitor in 8ZML for TNIK).

  • Grid Parameters: The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket. A typical size is a cube with 20-25 Å sides. The grid parameter file stores the coordinates and dimensions of this box.[12][14]

4. Molecular Docking:

  • Docking Algorithm: We will employ a widely used docking program such as AutoDock Vina. AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[14][15]

  • Execution: The docking process is initiated, where the program systematically searches for the best binding poses of the ligand by evaluating a scoring function at each step. The scoring function estimates the binding affinity (in kcal/mol).

  • Output: The output of the docking run is a set of predicted binding poses for each ligand, ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.[14]

5. Post-Docking Analysis:

  • Pose Validation: The top-ranked poses are visually inspected to assess their plausibility. For the co-crystallized ligands, the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD of less than 2.0 Å is generally considered a successful docking.

  • Interaction Analysis: The binding interactions between the ligand and the protein are analyzed for the best-ranked poses. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the binding site. Visualization software like PyMOL or Discovery Studio Visualizer is used for this purpose.

Comparative Data Analysis

The primary output of our computational docking study will be a comparison of the predicted binding affinities and the nature of the interactions of this compound with those of the known inhibitors for both FMS and TNIK.

Predicted Binding Affinities and Key Interactions
Target KinaseCompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
FMS This compoundTo be determinedTo be determined
PLX647 (Reference)To be determinedCYS666, GLU633, ASP796
Gleevec (Reference)To be determinedCYS666, GLU633, ASP796
TNIK This compoundTo be determinedTo be determined
NCB-0846 (Reference)To be determinedCYS108, GLU106, SER112
INS018_055 (Reference)To be determinedCYS108, MET105

Note: The predicted binding affinities and key interacting residues are placeholders and would be populated with the actual results from the docking simulation.

Visualization of Binding Interactions

G cluster_ligand This compound cluster_fms FMS Kinase Binding Pocket LIG Pyrrolo-pyridine Core CYS666 CYS666 LIG->CYS666 H-bond (hinge) ASP796 ASP796 (DFG motif) LIG->ASP796 Potential Interaction Br1 Bromo @ C3 Hydrophobic_FMS Hydrophobic Pocket Br1->Hydrophobic_FMS Halogen Bond Br2 Bromo @ C6 GLU633 GLU633 Br2->GLU633 Potential Interaction

Caption: A hypothetical interaction diagram of this compound within the FMS kinase active site.

Conclusion and Future Directions

This guide provides a framework for the computational evaluation of this compound as a potential inhibitor of FMS and TNIK kinases. By comparing its predicted binding characteristics with those of established inhibitors, we can gain valuable insights into its potential efficacy and selectivity. The results of such a study would form a strong basis for the subsequent synthesis and in vitro biological evaluation of this promising scaffold. Further computational studies, such as molecular dynamics simulations, could provide a more dynamic picture of the protein-ligand interactions and help in refining the inhibitor design.

References

The Strategic Advantage of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the pantheon of privileged heterocyclic structures, the pyrrolo[3,2-c]pyridine framework has emerged as a nucleus of significant therapeutic potential.[1][2] This guide provides a senior application scientist's perspective on the distinct advantages of utilizing 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine , a highly versatile and strategically functionalized starting material, for the rational design of novel therapeutics. We will explore its inherent chemical attributes, compare its utility against alternative scaffolds, and provide actionable experimental protocols to leverage its full potential.

The Architectural Edge: Why this compound Excels

The power of this dibrominated scaffold lies not just in its fused aromatic system, but in the precise placement of its reactive handles. The bromine atoms at the C3 and C6 positions are not merely attachment points; they are chemically distinct vectors that enable controlled, sequential, and diverse functionalization. This dual-handle approach is a significant advantage for systematically exploring the chemical space around the core, a cornerstone of modern Structure-Activity Relationship (SAR) studies.

Key Advantages:

  • Orthogonal Chemical Reactivity: The bromine at the C6 position on the electron-deficient pyridine ring and the bromine at the C3 position on the electron-rich pyrrole ring exhibit differential reactivity. This allows for selective functionalization at one position while leaving the other intact for subsequent modification. This is critical for building complex molecules without the need for extensive protecting group chemistry.

  • Vectorial Diversity for Target Engagement: The C6 position often serves as a key vector for engaging with solvent-exposed regions or extending into deeper pockets of a target protein. Conversely, the C3 position can be functionalized to modulate core properties or interact with adjacent sub-pockets. This allows for fine-tuning of binding affinity and selectivity.

  • Privileged Core for Kinase Inhibition: The pyrrolo[3,2-c]pyridine scaffold is an effective bioisostere for purine, making it an excellent hinge-binding motif for many protein kinases.[3] Derivatives have shown potent inhibitory activity against targets like FMS kinase, making this scaffold particularly valuable in oncology and immunology research.[4]

  • Scaffold Rigidity: The fused bicyclic nature of the pyrrolo[3,2-c]pyridine core imparts a high degree of rigidity. This pre-organizes the appended functional groups into a defined conformational space, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity ligands.

Comparative Analysis: this compound vs. Alternative Scaffolds

To fully appreciate its utility, we must compare this scaffold to other common building blocks in drug discovery.

FeatureThis compound Dibromoindole Dichloropyrimidine Dibromobenzimidazole
Scaffold Type Aza-indole (Fused Pyrrole-Pyridine)Indole (Fused Pyrrole-Benzene)PyrimidineBenzimidazole
Functionalization Handles Two distinct bromine atoms (C3 & C6) for sequential cross-coupling.Two bromine atoms, often with less differentiated reactivity.Two chlorine atoms, highly reactive but less versatile for some couplings.Two bromine atoms, N-H for additional modification.
Key Applications Kinase Inhibitors, Anticancer Agents, CNS Agents.[4][5]Serotonin Receptor Modulators, Anticancer Agents.Kinase Inhibitors, Antivirals.Proton Pump Inhibitors, Anthelmintics.
Bioisosteric Potential Excellent purine bioisostere, ideal for ATP-binding sites.[3]Tryptophan mimic.Purine bioisostere.Purine bioisostere.
Synthetic Versatility Amenable to a wide range of Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira).Similar cross-coupling chemistry, but regioselectivity can be challenging.Primarily nucleophilic aromatic substitution.Cross-coupling and N-arylation reactions.
Physicochemical Properties Pyridine nitrogen acts as a hydrogen bond acceptor, improving solubility and interaction potential.Can be tuned, but often more lipophilic.Two nitrogen atoms significantly impact electronics and solubility.Amphoteric nature with both H-bond donor and acceptor sites.

Case Study: Application in Anticancer Drug Design

A compelling demonstration of the scaffold's utility is in the development of potent anticancer agents that act as colchicine-binding site inhibitors on tubulin.[6][7] Researchers have successfully utilized the 1H-pyrrolo[3,2-c]pyridine core to "lock" the conformation of analogues of Combretastatin A-4 (CA-4), a natural product known for its potent tubulin polymerization inhibitory activity but hampered by poor stability of its cis-stilbene bridge.[6]

By replacing the flexible olefin bridge with the rigid pyrrolo[3,2-c]pyridine scaffold, researchers could systematically decorate the core at the C6 position with various aryl groups and attach the trimethoxyphenyl moiety (a key pharmacophore element of CA-4) to the N1 position. This strategy led to the discovery of compounds with potent antiproliferative activities in the nanomolar range.[8]

G cluster_scaffold Drug Design Strategy cluster_target Biological Target Scaffold 3,6-Dibromo-1H-pyrrolo [3,2-c]pyridine N1_Func N1 Functionalization (e.g., Chan-Lam Coupling with 3,4,5-trimethoxyphenyl boronic acid) Scaffold->N1_Func Step 1 C6_Func C6 Functionalization (e.g., Suzuki Coupling with various arylboronic acids) N1_Func->C6_Func Step 2 SAR SAR Exploration & Lead Optimization C6_Func->SAR Iterative Library Synthesis Lead Potent Lead Compound (e.g., Tubulin Inhibitor 10t) SAR->Lead Tubulin α/β Tubulin Dimer Lead->Tubulin Binds to Colchicine Site

Caption: Workflow for developing tubulin inhibitors using the dibromopyrrolopyridine scaffold.

Experimental Data Summary

The following table summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines, demonstrating the scaffold's effectiveness.[8]

Compound IDB-Ring Substituent (at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>30>30>30
10h 4-Methoxyphenyl1.8 ± 0.353.5 ± 0.482.9 ± 0.41
10j 3-Hydroxyphenyl0.90 ± 0.201.61 ± 0.361.36 ± 0.37
10q Indole-5-yl0.49 ± 0.123.9 ± 0.522.6 ± 0.40
10t Indole-6-yl0.12 ± 0.02 0.15 ± 0.04 0.21 ± 0.05
CA-4 (Positive Control)0.047 ± 0.0100.068 ± 0.0140.089 ± 0.026

Data extracted from Wang et al., 2024.[8]

Self-Validating Experimental Protocols

The true value of a scaffold is realized through its synthetic tractability. The following protocols for palladium-catalyzed cross-coupling reactions are fundamental to exploiting the this compound core.

Protocol 1: Selective Suzuki Cross-Coupling at the C6-Position

This procedure exemplifies the introduction of an aryl moiety at the C6 position, a common initial step in library synthesis.

Objective: To synthesize 6-Aryl-3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives.

Methodology:

  • Reaction Setup: To an oven-dried microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.), and a palladium catalyst like Pd(PPh₃)₄ (0.05-0.1 eq.) or Pd(dppf)Cl₂ (0.05-0.1 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-125 °C. If using a microwave reactor, irradiate at a set temperature for 20-60 minutes.[6] Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This C-N bond-forming reaction is essential for installing amine functionalities, which are prevalent in bioactive molecules.[9]

Objective: To synthesize 3-Amino-6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives from the product of Protocol 1.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 6-Aryl-3-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.04-0.1 eq.).[9]

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4-2.0 eq.).

  • Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the primary or secondary amine (1.2-1.5 eq.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Caption: Sequential functionalization workflow for the dibromopyrrolopyridine scaffold.

Conclusion

This compound is more than a mere building block; it is a strategic platform for innovation in drug discovery. Its combination of a privileged heterocyclic core, defined vectorial handles for chemistry, and proven success in generating high-affinity ligands makes it an invaluable asset. The ability to perform selective, sequential functionalization via robust and well-established protocols allows for the rapid and systematic generation of diverse chemical libraries. For research teams aiming to develop targeted therapies, particularly in the realms of oncology and inflammatory diseases, adopting this scaffold provides a distinct competitive advantage, accelerating the journey from initial hit to optimized clinical candidate.

References

A Senior Application Scientist's Guide to Kinase Inhibition by Pyrrolopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery

In the landscape of modern therapeutics, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of drug targets.[1] These enzymes are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases.[1][2] The development of small-molecule kinase inhibitors has, therefore, revolutionized treatment paradigms for various cancers and autoimmune disorders.[1][3]

Within the vast chemical space of kinase inhibitors, the pyrrolopyridine scaffold, also known as azaindole, stands out as a "privileged" structure. Its core framework mimics the purine ring of adenosine triphosphate (ATP), the natural substrate for kinases.[3][4][5] This intrinsic structural similarity allows pyrrolopyridine derivatives to function as competitive inhibitors, effectively occupying the ATP-binding site and blocking the phosphorylation cascade.[4][5]

This guide provides a comparative analysis of various pyrrolopyridine derivatives, exploring their inhibitory potency and selectivity across different kinase families. As Senior Application Scientists, we emphasize not just the data, but the causality behind experimental design and the structure-activity relationships (SAR) that drive inhibitor optimization.

The ATP-Competitive Mechanism of Pyrrolopyridine Inhibitors

The efficacy of pyrrolopyridine derivatives stems from their ability to form key interactions within the highly conserved ATP-binding pocket of kinases. The nitrogen atoms within the bicyclic core act as hydrogen bond acceptors and donors, anchoring the molecule to the "hinge region" of the kinase, the flexible loop connecting the N- and C-lobes of the catalytic domain.[4] This binding event physically obstructs ATP from entering the active site, thereby inhibiting enzyme function.

The true power and versatility of this scaffold lie in the strategic placement of various substituents. These modifications allow for the fine-tuning of inhibitor properties, enhancing potency and, crucially, dictating selectivity for specific kinases over others within the vast human kinome.[3][4]

G General binding mode of a pyrrolopyridine inhibitor. cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region n_lobe N-Lobe c_lobe C-Lobe gatekeeper Gatekeeper Residue inhibitor Pyrrolopyridine Derivative inhibitor->hinge H-Bonds inhibitor->gatekeeper Selectivity Pocket Interaction atp ATP atp->hinge

Caption: Pyrrolopyridine inhibitors compete with ATP by forming hydrogen bonds with the kinase hinge region.

Comparative Analysis Across Key Kinase Families

The adaptability of the pyrrolopyridine scaffold has led to the development of inhibitors targeting a wide array of kinase families. Below, we compare the performance of representative derivatives against several therapeutically relevant kinase classes.

Janus Kinases (JAKs)

The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases critical for cytokine signaling.[6] Their inhibition is a validated strategy for treating autoimmune diseases like rheumatoid arthritis.[7] Achieving selectivity among the highly homologous JAK isozymes is a key challenge to mitigate side effects, such as anemia from JAK2 inhibition.[8]

Compound/DerivativeTarget(s)IC50 (nM)Key Structural Features & InsightsReference
Tricyclic dipyrrolopyridine 18a JAK (pan-inhibitor)Potent (specific values not detailed in abstract)Modified from an earlier compound to reduce polar surface area, improving membrane permeability and oral bioavailability.[6]
Compound 23a (triazole-pyrrolopyrimidine) JAK172Demonstrates >12-fold selectivity for JAK1 over other JAKs. Docking studies suggest a key interaction between an iodine atom and His-885 of JAK1 confers this selectivity.[8]
3-amido-5-cyclopropylpyrrolopyrazine Analog JAK3 > JAK1Potent with functional selectivityA novel scaffold optimized for JAK3 selectivity over JAK1, confirmed in cellular models.[9]

The data highlights a clear progression in design. Early derivatives often showed pan-JAK activity, while later-generation compounds, like Compound 23a , incorporate specific chemical moieties to achieve desired selectivity profiles, thereby promising improved safety.[8]

Receptor Tyrosine Kinases (RTKs)

RTKs, including VEGFR, EGFR, and the TAM family (Axl, Mer), are crucial in cancer progression, regulating processes like angiogenesis, proliferation, and metastasis.[10][11] Multi-kinase inhibitors targeting several RTKs are a common strategy in oncology.

Compound/DerivativeTarget(s)IC50 (nM)Key Structural Features & InsightsReference
Compound 5k (pyrrolo[2,3-d]pyrimidine) EGFR79A multi-targeted inhibitor showing potent activity against several RTKs. Its efficacy is comparable to or better than established drugs like sunitinib and erlotinib against specific targets.[12][13]
Her240[12][13]
VEGFR2136[12][13]
CDK2204[12][13]
Compound 27 (7-aryl-2-anilino-pyrrolopyrimidine) Mer2A highly potent and selective dual inhibitor of Mer and Axl, with minimal activity against Tyro3. Docking studies indicate a salt bridge formation with ASP678 is crucial for its high potency.[11][14]
Axl16[11][14]
Sunitinib (pyrrol-indolin-2-one based) VEGFRs, PDGFRs, c-Kit, etc.VariesAn established multi-kinase inhibitor. The pyrrole moiety is known to enhance potency and selectivity.[12][15]

As shown with Compound 5k , strategic halogenation and other modifications on the pyrrolo[2,3-d]pyrimidine scaffold can yield potent multi-targeted agents.[12][13] Conversely, the development of Compound 27 demonstrates that fine-tuning the substituents can also lead to highly selective inhibitors for specific RTK subfamilies like TAM kinases.[11]

Validating Inhibition: Key Experimental Protocols

Synthesizing a potent inhibitor is only the first step. Rigorous, reproducible testing is paramount to validate its activity and characterize its profile. The following protocols represent a self-validating workflow, moving from a purified enzyme system to a more biologically relevant cellular context.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyridine derivative against a purified kinase. This is the foundational assay for quantifying potency.

Causality & Rationale: This biochemical assay isolates the interaction between the inhibitor and its direct target, free from the complexities of a cellular environment. Using a range of inhibitor concentrations allows for the precise calculation of the IC50 value, a key metric for comparing compound potency.

Step-by-Step Methodology: [16]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in a 96-well plate to generate a dose-response curve.

  • Kinase Reaction Setup: In a separate 96-well assay plate, add recombinant purified kinase (e.g., FGFR1, JAK1) to a kinase assay buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT). The buffer composition is critical to ensure optimal enzyme activity.

  • Inhibitor Incubation: Transfer the diluted test compounds to the assay plate containing the kinase. Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the substrate is introduced.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding a mixture of a biotinylated peptide substrate and a concentration of ATP that is near the Michaelis constant (Km) for the specific kinase. Using ATP at Km makes the assay more sensitive to competitive inhibitors.

  • Reaction Quenching: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding EDTA, which chelates the divalent cations (Mg²⁺, Mn²⁺) required for kinase activity.

  • Signal Detection: Detect the amount of phosphorylated substrate. A common method involves adding a europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin (SA-APC). The signal is read using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

G start Start prep_comp 1. Prepare Serial Dilutions of Pyrrolopyridine start->prep_comp incubate 3. Pre-incubate Kinase with Inhibitor prep_comp->incubate setup_kinase 2. Add Purified Kinase to Assay Plate setup_kinase->incubate initiate 4. Initiate Reaction with ATP and Peptide Substrate incubate->initiate quench 5. Stop Reaction with EDTA initiate->quench detect 6. Add Detection Reagents (TR-FRET) quench->detect analyze 7. Read Plate and Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC50 values.

Protocol 2: Cell-Based Proliferation Assay

Objective: To assess the effect of the kinase inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for growth and survival.

Causality & Rationale: A potent IC50 in a biochemical assay does not guarantee efficacy in a living system. This assay serves as a crucial secondary validation, testing the compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional downstream effect (i.e., halting proliferation).

Step-by-Step Methodology: [12][16]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density that allows for logarithmic growth over the assay period. Allow cells to adhere and recover overnight.

  • Compound Treatment: Treat the cells with the same range of concentrations of the pyrrolopyridine derivative used in the in vitro assay. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period that allows for several cell divisions (typically 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Quantify cell viability. A common method is the MTT assay, where the tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product.

  • Signal Measurement: Solubilize the formazan crystals with a solvent (e.g., acidified isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot this against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway Context: Inhibition of the JAK/STAT Pathway

To fully appreciate the impact of these inhibitors, it is essential to visualize their effect on cellular signaling. The JAK/STAT pathway is a prime example.

G cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus 4. Translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription 5. Modulation inhibitor Pyrrolopyridine JAK Inhibitor inhibitor->jak INHIBITION

Caption: Inhibition of JAK by a pyrrolopyridine derivative blocks STAT phosphorylation and downstream gene transcription.

As the diagram illustrates, by binding to JAK, a pyrrolopyridine inhibitor prevents the phosphorylation and subsequent dimerization of STAT proteins.[7] This blocks their translocation to the nucleus, thereby preventing the transcription of genes involved in inflammation and cell proliferation, which is the ultimate therapeutic mechanism in autoimmune diseases.

Conclusion and Future Directions

The pyrrolopyridine scaffold is unequivocally a cornerstone of modern kinase inhibitor design. Its ATP-mimetic nature provides a robust foundation for potent inhibition, while its chemical tractability allows for extensive modification to achieve desired selectivity and pharmacokinetic profiles.[5] The comparative data clearly shows that derivatives can be tailored to act as broad-spectrum multi-kinase inhibitors, valuable in oncology, or as highly selective agents targeting a single kinase, a crucial feature for minimizing toxicity in chronic diseases.[8][12]

The future of pyrrolopyridine-based inhibitor development will likely focus on overcoming drug resistance and further refining selectivity. As our understanding of the human kinome deepens, so too will our ability to design next-generation inhibitors that target novel or allosteric sites, moving beyond the conserved ATP pocket. For researchers in the field, the protocols and comparative data presented here serve as a foundational guide for the rigorous evaluation and continued innovation of this remarkable class of therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block, are instrumental in the synthesis of kinase inhibitors and other targeted therapies.[1] However, the potential of such molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our objective is to move beyond a simple checklist and establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Foundational Hazard Assessment: Understanding the Adversary

While a specific, comprehensive toxicological profile for this compound is not extensively documented, we can establish a robust safety protocol by analyzing its structural components: a pyrrolopyridine core and two bromine substituents.

  • Pyrrolopyridine Core: The parent structure, pyrrole, is known to be toxic if swallowed and can cause serious eye damage.[2] Structurally related brominated pyrrolopyridines are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, we must assume this compound presents, at a minimum, these same hazards.

  • Brominated Compounds: Brominated organic compounds as a class can pose significant health risks.[4] Studies on various brominated compounds have suggested potential links to endocrine disruption, neurobehavioral disorders, and other long-term health effects.[5][6][7] The principle of "as low as reasonably achievable" (ALARA) exposure is paramount.

Given this profile, we will operate under the assumption that this compound is a hazardous substance requiring stringent barrier protection to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on a multi-layered approach where each piece of equipment serves a specific purpose. The following table summarizes the essential PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[8] A full-face shield worn over goggles.Goggles provide a seal around the eyes to protect against splashes and fine dust.[9] A face shield is mandatory when handling larger quantities (>1 liter) or when there is a significant risk of splashing, offering a broader barrier for the entire face.[8][9]
Hand Protection Double-gloving with nitrile or neoprene gloves.Pyridine and its derivatives require chemically resistant gloves; latex is not suitable.[10][11] Double-gloving provides an additional layer of protection against tears and rapid permeation. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[12]
Body Protection Flame-resistant laboratory coat.A lab coat is the primary barrier against incidental contact and small splashes.[8] Flame-resistant material is a best-practice standard in research labs where flammable solvents are also in use. Ensure the coat is fully buttoned.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Mandatory if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated (e.g., during weighing).[12] The type of respirator depends on the airborne concentration and should be selected as part of a formal respiratory protection program.[13]

Operational Plan: A Step-by-Step Safety Workflow

The efficacy of PPE is not just in its selection, but in its systematic use. The following workflow ensures that protection is maintained throughout the handling process.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase A 1. Hazard Review Review SDS of related compounds. B 2. Engineering Controls Verify chemical fume hood is certified and operational. A->B C 3. PPE Selection Gather all necessary PPE from the table above. B->C D 4. Don PPE Follow systematic donning sequence (e.g., inner gloves, lab coat, respirator, outer gloves, eye protection). C->D E 5. Chemical Handling Conduct all manipulations within the fume hood. Avoid raising dust. D->E F 6. Doff PPE Follow systematic doffing sequence to prevent self-contamination (e.g., outer gloves, face shield, lab coat, inner gloves). E->F G 7. Waste Disposal Dispose of contaminated PPE and chemical waste in labeled hazardous waste containers. F->G H 8. Personal Hygiene Wash hands thoroughly with soap and water. G->H

Caption: A logical workflow for the safe handling of this compound.

Emergency & Disposal Protocols

Immediate Actions for Exposure:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14]

Spill Management:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[12]

  • Carefully sweep or shovel the material into a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Clean the spill area thoroughly.

  • Prevent spilled material from entering drains or waterways.[15]

Disposal Plan: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[12]

  • Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program, in accordance with all local, state, and federal regulations.[15]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a deep, procedural trust in your safety systems. This allows you and your team to focus on the scientific challenges at hand, confident that the foundational risks are expertly managed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.